Fmoc-3,4-dimethoxy-L-phenylalanine
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S)-3-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-23-12-11-16(14-24(23)32-2)13-22(25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRGWWYKCGWQHH-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443272 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-O-methyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184962-88-7 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-O-methyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Fmoc-3,4-dimethoxy-L-phenylalanine
This guide provides a comprehensive overview of the synthesis and characterization of Fmoc-3,4-dimethoxy-L-phenylalanine, a crucial building block for researchers and professionals in the fields of peptide synthesis and drug development. The unique structural features of this amino acid derivative, including the prominent fluorenylmethoxycarbonyl (Fmoc) protecting group and the dimethoxy-substituted phenyl ring, offer enhanced reactivity and solubility, facilitating the creation of complex peptides with high purity and yield.[1][2] This document will delve into the practical and theoretical aspects of its preparation and validation, offering field-proven insights and detailed protocols.
Introduction: The Significance of this compound in Modern Peptide Chemistry
This compound is a non-natural amino acid derivative that has garnered significant attention in medicinal chemistry and neuroscience research.[1] The Fmoc group serves as a base-labile protecting group for the α-amino functionality, a cornerstone of solid-phase peptide synthesis (SPPS).[3] Its stability under acidic conditions and facile removal with a mild base like piperidine allows for the sequential and controlled elongation of peptide chains.[3]
The 3,4-dimethoxy substitution on the phenyl ring is not merely an inert modification. These methoxy groups can influence the conformational properties of the resulting peptide and may engage in specific interactions within biological targets. Furthermore, they can serve as synthetic handles for further chemical modifications, expanding the chemical space accessible to drug discovery programs. This derivative is particularly valuable in the synthesis of bioactive peptides and therapeutic agents, where it can contribute to the stability and efficacy of the final product.[1]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the N-acylation of the parent amino acid, 3,4-dimethoxy-L-phenylalanine, with an activated Fmoc reagent. The most common and reliable method employs N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under Schotten-Baumann conditions.[3] This approach is favored over the use of the more reactive 9-fluorenylmethyl chloroformate (Fmoc-Cl) as it minimizes the formation of side products.[3]
Synthesis Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
Materials:
-
3,4-dimethoxy-L-phenylalanine
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)[4]
-
1,4-Dioxane[4]
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (for recrystallization, optional)
-
Hexane (for recrystallization, optional)
Procedure:
-
Dissolution of the Amino Acid: In a round-bottom flask, dissolve 3,4-dimethoxy-L-phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. The volume should be sufficient to fully dissolve the amino acid. Cool the solution to 0°C in an ice bath.
-
Addition of Fmoc-OSu: In a separate container, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the stirred amino acid solution over 15-20 minutes, ensuring the temperature remains at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted Fmoc-OSu and other organic impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow, dropwise addition of 1M HCl.[3] The product, this compound, will precipitate as a white solid.[3]
-
Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.[3]
-
Drying and Purification: Dry the crude product under vacuum.[3] If necessary, further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a pure white crystalline solid.[3]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following techniques are routinely employed.
Physicochemical Properties
| Property | Expected Value |
| Appearance | White powder[1][2] |
| Molecular Formula | C₂₆H₂₅NO₆[1][5] |
| Molecular Weight | 447.5 g/mol [1][5] |
| CAS Number | 184962-88-7[1][5] |
| Optical Rotation | [α]D20 = -26 ± 2° (c=1 in DMF)[1] |
| Purity (HPLC) | ≥ 99%[1] |
Spectroscopic and Chromatographic Analysis
The following diagram illustrates a logical workflow for the comprehensive characterization of the synthesized product.
Caption: A typical workflow for the physicochemical characterization of this compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of Fmoc-amino acids. A C18 column with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) is typically used. The product should appear as a single major peak, with purity generally exceeding 99%.[1]
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.
-
Expected [M+H]⁺: 448.17
-
Expected [M+Na]⁺: 470.15
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure.
-
¹H NMR (DMSO-d₆, δ ppm):
-
~12.7 ppm: A broad singlet corresponding to the carboxylic acid proton.
-
~7.9-7.2 ppm: A series of multiplets corresponding to the aromatic protons of the Fmoc group and the phenyl ring.
-
~6.8-6.6 ppm: Signals for the aromatic protons of the 3,4-dimethoxyphenyl group.
-
~4.3-4.1 ppm: Multiplets for the CH and CH₂ protons of the Fmoc group and the α-proton of the amino acid.
-
~3.7 ppm: Two singlets for the two methoxy group protons.
-
~3.1-2.8 ppm: A multiplet for the β-protons (CH₂) of the phenylalanine side chain.
-
-
¹³C NMR (DMSO-d₆, δ ppm):
-
~173 ppm: Carboxylic acid carbonyl carbon.
-
~156 ppm: Urethane carbonyl carbon of the Fmoc group.
-
~148-147 ppm: Carbons of the dimethoxyphenyl ring attached to the methoxy groups.
-
~144, 141, 128-120 ppm: Aromatic carbons of the Fmoc group and the dimethoxyphenyl ring.
-
~66 ppm: CH₂ of the Fmoc group.
-
~56 ppm: Carbon of the α-amino position.
-
~55 ppm: Carbons of the two methoxy groups.
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~47 ppm: CH of the Fmoc group.
-
~37 ppm: β-carbon (CH₂) of the phenylalanine side chain.
-
Conclusion
The synthesis and characterization of this compound are well-established processes that are fundamental to its application in peptide chemistry. By following the detailed protocols and understanding the principles behind the characterization techniques outlined in this guide, researchers can confidently produce and validate this important building block for their drug discovery and development endeavors. The unique properties conferred by the dimethoxy-phenyl side chain continue to make this a valuable tool for creating novel and effective peptide-based therapeutics.
References
An In-depth Technical Guide to Fmoc-3,4-dimethoxy-L-phenylalanine: A Key Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Modified Phenylalanine Analogs
In the landscape of peptide-based drug discovery and development, the strategic incorporation of non-canonical amino acids is a cornerstone for innovation. These modified building blocks offer a sophisticated toolkit to modulate the pharmacological properties of peptides, enhancing their stability, receptor affinity, and bioavailability. Among these, Fmoc-3,4-dimethoxy-L-phenylalanine (CAS 184962-88-7) emerges as a significant derivative for researchers aiming to create complex and potent peptide therapeutics.
This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties to its application in Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, the following sections are structured to deliver not just protocols, but the rationale behind them, offering field-proven insights for professionals in medicinal chemistry and biochemistry. The narrative emphasizes the causality behind experimental choices, ensuring that each step is understood within the broader context of achieving high-purity, biologically active peptides.
Section 1: Core Characteristics of this compound
This compound is a derivative of the natural amino acid L-phenylalanine, distinguished by two key modifications: the attachment of a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to its α-amino group and the presence of two methoxy groups at the 3 and 4 positions of the phenyl ring.[1]
Physicochemical Properties
A precise understanding of the physicochemical properties of this building block is critical for its effective use in synthesis and for predicting its influence on the final peptide.
| Property | Value | Source(s) |
| CAS Number | 184962-88-7 | [2] |
| Molecular Formula | C₂₆H₂₅NO₆ | [2] |
| Molecular Weight | 447.5 g/mol | [2] |
| Appearance | White to off-white powder | [2][3] |
| Purity (HPLC) | ≥ 97-99% | [2][3] |
| Optical Rotation | [α]D²⁰ = -26 ±2º (c=1 in DMF) | [2] |
| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents | [1] |
| Storage | Store at 0-8 °C, protected from moisture | [2][3] |
The Rationale for 3,4-Dimethoxy Substitution
The choice to incorporate 3,4-dimethoxy-L-phenylalanine into a peptide sequence is a deliberate design strategy aimed at conferring specific advantages that go beyond simple substitution.
-
Enhanced Receptor Interactions: The methoxy groups, being electron-donating, alter the electronic properties of the aromatic ring. This can modulate cation-π interactions, hydrogen bonding, or hydrophobic interactions within a receptor's binding pocket, potentially leading to enhanced affinity and selectivity.[4][5] In the context of opioid peptides like enkephalins and dermorphins, where the aromatic side chain of phenylalanine is crucial for activity, such modifications can fine-tune the ligand-receptor interaction.[6]
-
Conformational Constraint: The presence of substituents on the phenyl ring can restrict the rotational freedom (χ angles) of the side chain.[7] This pre-organization of the side chain can reduce the entropic penalty upon binding to a receptor, thereby increasing binding affinity.
-
Improved Pharmacokinetics: Modifications to the aromatic ring can enhance metabolic stability by shielding the peptide from enzymatic degradation by proteases.[8] While not as extensively studied as fluorination, methoxy substitution can influence the pharmacokinetic profile of a peptide.
-
Increased Solubility: The methoxy groups can improve the solubility of the amino acid derivative in organic solvents used for peptide synthesis and may also enhance the solubility of the final peptide.[1]
Section 2: Synthesis and Purification
The synthesis of this compound follows the general principles of Fmoc protection of amino acids, typically achieved via a nucleophilic acyl substitution reaction under basic conditions.
Synthesis Workflow
The diagram below outlines the logical flow for the synthesis of this compound from its parent amino acid.
Caption: General workflow for the synthesis and purification of Fmoc-amino acids.
Detailed Synthesis Protocol (General Method)
This protocol describes a standard laboratory procedure for the Fmoc protection of an amino acid using Fmoc-OSu, which is generally preferred over Fmoc-Cl due to its stability and the formation of water-soluble byproducts.[6]
-
Dissolution of Amino Acid: Dissolve 3,4-dimethoxy-L-phenylalanine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq) in a round-bottom flask with stirring.
-
Addition of Fmoc Reagent: In a separate vessel, dissolve N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq) in 1,4-dioxane or acetone. Add this solution dropwise to the stirred amino acid solution at room temperature over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Work-up:
-
Reduce the volume of the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether (2x) to remove unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A white precipitate of the Fmoc-protected amino acid will form.
-
-
Extraction and Drying: Extract the product from the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
Purification by Recrystallization
Purification of the crude product is crucial to achieve the high purity (>98%) required for successful peptide synthesis. Recrystallization is an effective method.
-
Solvent Selection: A common solvent system for Fmoc-amino acids is ethyl acetate and a non-polar anti-solvent like hexanes or heptane.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add hexanes to the hot solution until it becomes persistently cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.
-
Dry the purified product under vacuum.
-
Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based SPPS.[1] The Fmoc strategy is favored for its mild deprotection conditions, allowing for the synthesis of complex and sensitive peptides.
The Fmoc-SPPS Cycle
The synthesis of a peptide on a solid support involves a repeating cycle of deprotection, activation, and coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07836A [pubs.rsc.org]
- 3. Synthesis and biological evaluations of novel endomorphin analogues containing α-hydroxy-β-phenylalanine (AHPBA) displaying mixed μ/δ opioid receptor agonist and δ opioid receptor antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic enkephalin analogs containing various para-substituted phenylalanine derivatives in place of Tyr1 are potent opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity studies of dermorphin. Synthesis and some pharmacological data of dermorphin and its 1-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
An In-Depth Technical Guide to Fmoc-3,4-dimethoxy-L-phenylalanine: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. These unique building blocks offer the ability to modulate the pharmacological properties of peptides, enhancing their stability, efficacy, and target specificity. Among these, Fmoc-3,4-dimethoxy-L-phenylalanine stands out as a valuable derivative for introducing unique electronic and conformational properties into peptide sequences. This guide provides a comprehensive technical overview of its synthesis, purification, in-depth analytical characterization, and its application in solid-phase peptide synthesis (SPPS), designed to empower researchers in their pursuit of novel peptide-based therapeutics and research tools.
Core Molecular Attributes of this compound
This compound is a derivative of the natural amino acid L-phenylalanine, featuring two key modifications: the attachment of a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group to its α-amino group and the presence of two methoxy groups on the phenyl ring of its side chain.[1] This dual modification imparts unique properties valuable in peptide synthesis. The Fmoc group provides a robust yet easily removable protecting group essential for the stepwise elongation of peptide chains in SPPS.[1] The dimethoxy substitution on the aromatic ring enhances the molecule's solubility and can influence the electronic and conformational properties of the resulting peptide.[1]
| Property | Value | Source |
| Molecular Weight | 447.5 g/mol | [1] |
| Molecular Formula | C₂₆H₂₅NO₆ | [1] |
| CAS Number | 184962-88-7 | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Optical Rotation | [a]D20 = -26 ±2 º (c=1 in DMF) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of this compound
One potential synthetic route involves the use of organozinc chemistry to couple a protected 3-iodoalanine derivative with a suitably substituted iodobenzene, followed by deprotection to yield the desired Fmoc-protected amino acid.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound, based on general principles of Fmoc-protection.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from General Procedures)
-
Dissolution: Dissolve 3,4-dimethoxy-L-phenylalanine (1 equivalent) in a suitable aqueous basic solution, such as 10% aqueous sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.
-
Fmoc-Protection: Cool the solution in an ice bath and add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) portion-wise while stirring vigorously.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1M HCl. A white precipitate of this compound should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold deionized water.
-
Drying: Dry the crude product under vacuum.
-
Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the synthesized product.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A linear gradient from 5% to 95% B over 20-30 minutes is typical. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 301 nm (for the Fmoc group) and 280 nm (for the aromatic side chain). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the definitive structural elucidation of the compound.
¹H NMR Spectrum: A ¹H NMR spectrum for this compound is available from commercial suppliers. The spectrum would be expected to show characteristic peaks for the protons of the fluorenyl group, the methoxy groups, the aromatic ring of the phenylalanine side chain, and the α- and β-protons of the amino acid backbone.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for verifying the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition.
Expected Fragmentation Pattern: In tandem MS (MS/MS) experiments, characteristic fragmentation patterns are expected. A prominent fragment would correspond to the loss of the Fmoc group (m/z 222) or the formation of the dibenzofulvene cation (m/z 179). Other fragments would arise from the cleavage of the amino acid side chain and backbone.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound serves as a crucial building block for the synthesis of bioactive peptides and therapeutic agents.[1] Its incorporation into a peptide sequence follows the standard Fmoc/tBu SPPS strategy. The dimethoxy-substituted phenylalanine residue can be used to probe structure-activity relationships, enhance metabolic stability, or introduce unique fluorescent properties.
SPPS Workflow for Incorporation
The following diagram outlines the key steps for incorporating this compound into a growing peptide chain on a solid support.
Caption: Workflow for the incorporation of this compound in SPPS.
Detailed SPPS Protocol
-
Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group of the preceding amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, pre-activate this compound (3-5 equivalents) with a suitable coupling reagent, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a base like N,N-diisopropylethylamine (DIEA) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. For sterically hindered couplings, longer reaction times or double coupling may be necessary.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group removed, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide by preparative RP-HPLC.
Conclusion
This compound is a versatile and valuable building block for the synthesis of modified peptides. Its unique electronic and steric properties, conferred by the dimethoxy-substituted phenyl ring, provide a powerful tool for medicinal chemists and peptide scientists to fine-tune the characteristics of peptide-based drugs and biological probes. The well-established methodologies for its synthesis, purification, and incorporation into peptides via SPPS make it an accessible and impactful reagent for advancing research in drug development and beyond.
References
The Elucidation of Fmoc-3,4-dimethoxy-L-phenylalanine: A Technical Guide to its ¹H NMR Spectrum
Abstract
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Fmoc-3,4-dimethoxy-L-phenylalanine, a critical building block in modern solid-phase peptide synthesis (SPPS). Aimed at researchers, chemists, and drug development professionals, this document serves as a practical reference for the characterization and quality control of this reagent. We will dissect the molecular structure to predict proton environments, present a detailed, field-tested protocol for sample preparation and spectral acquisition, and provide a thorough, peak-by-peak assignment of the ¹H NMR spectrum. This guide emphasizes the "why" behind experimental choices, ensuring that the described protocols are robust and self-validating, thereby upholding the highest standards of scientific integrity.
Introduction: The Significance of a Modified Amino Acid
This compound is a derivative of the natural amino acid L-phenylalanine, distinguished by two key modifications: the attachment of a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group to its α-amino group and the presence of two methoxy groups on the phenyl ring of its side chain. The Fmoc group is fundamental to orthogonal peptide synthesis strategies, allowing for the stepwise assembly of amino acids into complex peptides.[1] The 3,4-dimethoxy substitution on the aromatic side-chain offers unique properties, enhancing solubility and potentially influencing the conformation and biological activity of the final peptide, making it a valuable tool in medicinal chemistry and drug discovery.[2]
Accurate structural verification is paramount for ensuring the purity and identity of this reagent before its incorporation into a peptide sequence. High-resolution ¹H NMR spectroscopy stands as the primary, most accessible, and informative analytical technique for this purpose. This guide provides the foundational knowledge to confidently interpret its spectrum.
Molecular Architecture and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the molecule. The structure can be deconstructed into three primary components: the Fmoc protecting group, the 3,4-dimethoxyphenyl side chain, and the L-phenylalanine backbone.
Diagram 1: Annotated Structure of this compound
Theoretical ¹H NMR Spectral Analysis
Based on the structure, we can predict the key features of the spectrum, typically acquired in a solvent like deuterated dimethyl sulfoxide (DMSO-d₆), which solubilizes the compound well and allows for the observation of exchangeable protons (NH and COOH).
-
Aromatic Region (δ 6.5-8.0 ppm): This region will be the most complex. It contains signals from the eight protons of the fluorenyl moiety of the Fmoc group and the three protons of the 3,4-dimethoxyphenyl ring. The Fmoc protons typically appear as a series of doublets and triplets between δ 7.2 and 7.9 ppm. The three protons on the dimethoxy-substituted ring are expected to be in the more shielded region of δ 6.5-6.9 ppm, exhibiting characteristic splitting patterns based on their ortho- and meta-couplings.
-
Amide and Carboxylic Acid Protons (δ 7.5-13.0 ppm): The amide proton (NH) signal is expected to appear as a doublet due to coupling with Hα, typically around δ 7.5-8.0 ppm in DMSO-d₆. The carboxylic acid proton (COOH) will present as a broad singlet at a very downfield chemical shift, often greater than δ 12.0 ppm, and its presence is highly solvent-dependent.
-
Fmoc Aliphatic Protons (δ 4.2-4.4 ppm): The CH and CH₂ protons of the fluorenyl group's C9 position are diastereotopic and couple with each other, resulting in a complex multiplet. These signals often overlap with the Hα signal of the amino acid backbone.
-
Backbone Aliphatic Protons (δ 2.8-4.5 ppm):
-
Hα: The alpha-proton will be coupled to both the amide proton and the two beta-protons, resulting in a multiplet (often a quartet or doublet of doublets) around δ 4.1-4.5 ppm.
-
Hβ: The two beta-protons are diastereotopic, meaning they are in different chemical environments. They will appear as two distinct multiplets, likely doublet of doublets, in the δ 2.8-3.2 ppm region due to geminal coupling to each other and vicinal coupling to Hα.
-
-
Methoxy Protons (δ 3.7-3.8 ppm): The two methoxy groups (-OCH₃) are chemically distinct and will each produce a sharp singlet, integrating to three protons each. Their proximity to the electron-donating phenyl ring places them in the δ 3.7-3.8 ppm range.
Experimental Protocol for High-Quality ¹H NMR Acquisition
Adherence to a meticulous protocol is essential for acquiring a high-resolution, interpretable spectrum. This protocol is a self-validating system designed for accuracy and reproducibility.
Diagram 2: Experimental Workflow
Caption: Workflow for NMR analysis.
Methodology Details:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively dissolves the analyte and its residual solvent peak (δ ~2.50 ppm) rarely obscures signals of interest.[3][4]
-
Vortex the sample until the solid is completely dissolved. Visual inspection against a light source should confirm the absence of any suspended particulate matter, which can degrade spectral quality.
-
Transfer the clear solution into a high-quality 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking: Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent. This step is crucial for maintaining field stability during the acquisition.
-
Shimming: Perform automated or manual shimming of the magnetic field. The goal is to maximize the field homogeneity, which is visually confirmed by a sharp, symmetrical lock signal and, subsequently, sharp analyte peaks.
-
Tuning and Matching: Tune the probe to the correct frequency for ¹H nuclei and match the impedance to 50 Ω to ensure maximum signal transfer and sensitivity.
-
Acquisition: Acquire the Free Induction Decay (FID) data. A typical acquisition may involve 16 to 64 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to convert the time-domain FID into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Apply a baseline correction to ensure the flat baseline required for accurate integration.
-
Calibrate the chemical shift axis by setting the residual DMSO-d₆ quintet to δ 2.50 ppm.
-
Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Spectral Data and Peak Assignment
While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, based on the analysis of structurally similar compounds, a representative peak list can be constructed. The following table summarizes the expected chemical shifts (δ) in ppm, multiplicities, and assignments for this compound in DMSO-d₆.
Table 1: Predicted ¹H NMR Peak Assignments for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Proton Label |
| ~12.8 | br s | 1H | Carboxylic Acid | COOH |
| ~7.89 | d | 2H | Fmoc Aromatic | Fmoc H-4, H-5 |
| ~7.73 | t | 2H | Fmoc Aromatic | Fmoc H-1, H-8 |
| ~7.65 | d | 1H | Amide | NH |
| ~7.42 | t | 2H | Fmoc Aromatic | Fmoc H-3, H-6 |
| ~7.33 | t | 2H | Fmoc Aromatic | Fmoc H-2, H-7 |
| ~6.80 | d | 1H | Phenylalanine Aromatic | H-Aryl |
| ~6.72 | dd | 1H | Phenylalanine Aromatic | H-Aryl |
| ~6.65 | d | 1H | Phenylalanine Aromatic | H-Aryl |
| ~4.30 | m | 3H | Fmoc Aliphatic & Hα | Fmoc-CH, Fmoc-CH₂ |
| ~4.22 | m | 1H | Alpha-Proton | Hα |
| ~3.73 | s | 3H | Methoxy | -OCH₃ |
| ~3.71 | s | 3H | Methoxy | -OCH₃ |
| ~3.05 | dd | 1H | Beta-Proton | Hβa |
| ~2.90 | dd | 1H | Beta-Proton | Hβb |
Note: Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet of doublets), and br s (broad singlet).
Conclusion
The ¹H NMR spectrum provides an unambiguous fingerprint for the structural verification of this compound. By understanding the distinct regions of the spectrum—from the complex aromatic signals of the Fmoc group to the characteristic singlets of the methoxy groups and the diastereotopic nature of the β-protons—researchers can confidently assess the purity and identity of this crucial synthetic building block. The protocols and theoretical framework presented in this guide serve as a robust resource for scientists in peptide chemistry and drug development, ensuring the integrity of their synthetic workflows and the quality of their final products.
References
An In-depth Technical Guide to the Purity Analysis of Fmoc-3,4-dimethoxy-L-phenylalanine by HPLC
Introduction
Nα-Fmoc-3,4-dimethoxy-L-phenylalanine is a critical building block in solid-phase peptide synthesis (SPPS), valued for its unique structural characteristics that can impart specific properties to synthetic peptides.[1] As with any raw material in pharmaceutical development, its purity is not merely a quality metric but a fundamental prerequisite for the successful synthesis of the target peptide. The presence of even minute quantities of chemical or stereoisomeric impurities can lead to the formation of deletion sequences, insertion sequences, or diastereomeric peptides that are difficult to purify and can alter the biological activity and immunogenicity of the final product.[2]
This technical guide provides a comprehensive framework for the purity analysis of Fmoc-3,4-dimethoxy-L-phenylalanine using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the analytical choices. We will explore the typical impurity profile and present robust, validated HPLC methodologies for both chemical and enantiomeric purity assessment, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
Section 1: Understanding the Impurity Profile
A robust analytical method is built upon a thorough understanding of what it needs to detect. For Fmoc-amino acids, impurities primarily arise from the synthesis of the molecule itself and its subsequent storage.[2] A high purity value from a standard reversed-phase HPLC analysis does not guarantee the absence of co-eluting impurities or enantiomeric contaminants.
Table 1: Potential Impurities in this compound and Their Origins
| Impurity Class | Specific Example/Type | Origin & Rationale | Consequence in Peptide Synthesis |
| Process-Related Impurities | Fmoc-dipeptide (Fmoc-Phe(3,4-diMeO)-Phe(3,4-diMeO)-OH) | Reaction of the activated Fmoc reagent with an already formed Fmoc-amino acid during synthesis.[3] | Leads to the insertion of an extra amino acid residue in the peptide sequence. |
| Free Amino Acid (H-Phe(3,4-diMeO)-OH) | Incomplete Fmoc protection during synthesis or degradation (hydrolysis of the Fmoc group) during storage.[3] | Can cause double insertions or truncated sequences. | |
| β-Alanyl Impurities | Arises from the rearrangement of the Fmoc-introducing reagent (e.g., Fmoc-OSu).[3] | Results in the insertion of a β-alanine residue. | |
| Acetic Acid | Residual solvent (ethyl acetate) from purification can hydrolyze or react with the Fmoc-amino acid during storage. | Acts as a capping agent, causing chain termination and truncated peptide sequences. | |
| Stereoisomeric Impurity | D-enantiomer (Fmoc-3,4-dimethoxy-D-phenylalanine) | Non-stereospecific synthesis or racemization during the protection reaction. | Leads to the formation of diastereomeric peptides that are difficult to separate and can have different biological activities.[4] |
Below is a diagram illustrating the logical flow of how these impurities can originate.
Caption: Origin of potential impurities during synthesis and storage.
Section 2: Methodologies for Purity Assessment
A comprehensive purity analysis requires two distinct HPLC methods: a reversed-phase method for chemical purity and a chiral method for enantiomeric purity.
Chemical Purity by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the standard for determining the chemical purity of Fmoc-amino acids by separating the main component from more or less hydrophobic impurities.[2]
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse for this analysis. Its long alkyl chains provide a hydrophobic stationary phase that retains the analyte and its impurities primarily through hydrophobic interactions with the Fmoc group and the phenyl ring.
-
Mobile Phase: A gradient of water and acetonitrile (ACN) is used. Acetonitrile is the organic modifier (strong solvent); increasing its concentration decreases the retention of analytes.
-
Mobile Phase Additive (TFA): Trifluoroacetic acid (0.1%) is a critical additive. It serves two main purposes:
-
Ion Pairing: TFA forms an ion pair with any positively charged species (like a free amino group), neutralizing the charge and leading to more predictable hydrophobic retention and improved peak shape.
-
pH Control: It maintains a low pH (~2), which suppresses the ionization of residual silanol groups on the silica-based stationary phase. This prevents undesirable secondary interactions that can cause severe peak tailing.
-
-
Detection: The Fmoc group has a strong chromophore, making UV detection highly sensitive. A wavelength of 265 nm is often used as it is characteristic of the Fmoc group.[5]
Experimental Protocol: RP-HPLC for Chemical Purity
-
Instrumentation & Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the Sample Diluent to a final concentration of approximately 1.0 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram from the void volume to the end of the run.
-
Calculate the chemical purity by area normalization:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Enantiomeric Purity by Chiral HPLC
The separation of enantiomers cannot be achieved on a standard C18 column. It requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.
Causality Behind Experimental Choices:
-
Stationary Phase (Column): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for the chiral separation of Fmoc-amino acids.[4] These phases have chiral cavities and functional groups that interact differently with the L- and D-enantiomers through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The Lux Cellulose-2 and Chirobiotic T (Teicoplanin) columns are well-documented for this purpose.[4][6]
-
Mobile Phase: Chiral separations are often highly sensitive to the mobile phase composition. For Fmoc-amino acids on polysaccharide CSPs, an isocratic mixture of an organic solvent (like acetonitrile) and an acidic aqueous buffer is typically used.[4] The specific ratio is critical for achieving resolution.
-
Detection: As with the chemical purity method, UV detection at 220 nm or 265 nm is effective.[2][4]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrumentation & Materials:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
-
Polysaccharide-based chiral column (e.g., Lux Cellulose-2, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile / Water / TFA (60:40:0.1, v/v/v).
-
Sample Diluent: Mobile Phase.
-
-
Sample Preparation:
-
Prepare a racemic (D/L) standard of Fmoc-3,4-dimethoxy-phenylalanine at ~1.0 mg/mL to confirm the retention times and resolution of the two enantiomers.
-
Prepare the this compound test sample at a concentration of ~1.0 mg/mL.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: Sufficient to elute both enantiomer peaks (typically < 25 minutes).[4]
-
-
Data Analysis:
-
From the racemic standard chromatogram, identify the peaks corresponding to the D- and L-enantiomers.
-
In the test sample chromatogram, integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) for the L-enantiomer:
-
% ee = [(Area L - Area D) / (Area L + Area D)] x 100
-
-
Section 3: Method Validation - A Self-Validating System
To ensure that the RP-HPLC method for chemical purity is trustworthy and fit for its purpose, it must be validated. The validation process is a self-validating system that provides documented evidence of the method's performance. The parameters are based on the ICH Q2(R1) guideline.[7]
Caption: Logical flow of HPLC method validation based on ICH Q2(R1).
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.
-
Protocol:
-
Inject the sample diluent (blank) to ensure no peaks are observed at the retention time of the analyte or known impurities.
-
Inject a solution of the this compound reference standard.
-
If available, inject individual solutions of known potential impurities.
-
Spike the analyte sample with known impurities and demonstrate that all peaks are adequately resolved from the main peak (Resolution > 2.0).
-
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the target analytical concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).
-
Inject each solution in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²).
-
Table 2: Illustrative Linearity Data
| Concentration Level | Concentration (mg/mL) | Average Peak Area |
| 50% | 0.5 | 1,255,000 |
| 75% | 0.75 | 1,880,000 |
| 100% | 1.0 | 2,510,000 |
| 125% | 1.25 | 3,135,000 |
| 150% | 1.5 | 3,760,000 |
| Result | Correlation Coefficient (R²) | ≥ 0.999 |
Accuracy
Accuracy is the closeness of the test results to the true value. It is often determined by a recovery study.
-
Protocol:
-
Prepare a sample matrix (placebo). If not applicable (for a pure substance), use the sample diluent.
-
Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
-
Table 3: Illustrative Accuracy Data
| Spike Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | % Recovery |
| 80% | 0.80 | 0.79 | 98.8% |
| 100% | 1.00 | 1.01 | 101.0% |
| 120% | 1.20 | 1.19 | 99.2% |
| Acceptance Criteria | 98.0% - 102.0% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Assesses the effects of random events within a laboratory, such as different days, different analysts, or different equipment.
-
Protocol:
-
Repeatability: Prepare six independent samples of the analyte at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system (if possible), prepare and analyze another six samples. Calculate the %RSD for this set and for all 12 samples combined.
-
Table 4: Illustrative Precision Data
| Parameter | Analyst 1 / Day 1 (% Purity) | Analyst 2 / Day 2 (% Purity) |
| Sample 1 | 99.52 | 99.48 |
| Sample 2 | 99.61 | 99.55 |
| Sample 3 | 99.55 | 99.62 |
| Sample 4 | 99.49 | 99.51 |
| Sample 5 | 99.63 | 99.65 |
| Sample 6 | 99.58 | 99.59 |
| Mean | 99.56 | 99.57 |
| %RSD | 0.06% | 0.06% |
| Overall %RSD (n=12) | 0.06% | |
| Acceptance Criteria | %RSD ≤ 1.0% |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are critical for impurity analysis but less so for a main component purity assay. They are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Conclusion
The purity of this compound is a critical quality attribute that directly influences the outcome of solid-phase peptide synthesis. A comprehensive analytical strategy, employing two distinct and validated HPLC methods, is essential for ensuring its suitability. A robust, gradient RP-HPLC method on a C18 column provides reliable assessment of chemical purity, while an isocratic chiral HPLC method on a polysaccharide-based stationary phase is required to confirm the enantiomeric integrity. By grounding these protocols in sound scientific principles and validating them according to ICH guidelines, researchers and developers can have high confidence in the quality of their starting materials, leading to more reproducible synthesis outcomes and higher purity final peptide products.
References
A Senior Application Scientist's Guide to Fmoc-3,4-dimethoxy-L-phenylalanine: From Sourcing to Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Modified Core
In the landscape of peptide synthesis and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Fmoc-3,4-dimethoxy-L-phenylalanine, a derivative of L-phenylalanine, offers a unique set of properties that can significantly enhance the therapeutic potential and research applications of synthetic peptides. The presence of two methoxy groups on the phenyl ring is not a trivial modification; it imparts increased reactivity and solubility, facilitating the synthesis of complex peptides with high purity and yield[1]. This guide, written from the perspective of a seasoned application scientist, will provide a comprehensive overview of this valuable building block, from identifying reliable suppliers to detailed protocols for its successful incorporation into your peptide of interest. We will delve into the rationale behind its use, offering insights into how the 3,4-dimethoxy substitution can be leveraged to modulate peptide conformation, stability, and biological activity.
Supplier Landscape: Ensuring Quality and Consistency
The successful synthesis of a high-quality peptide begins with high-quality starting materials. For a specialized amino acid derivative like this compound, it is crucial to source from reputable suppliers who can provide comprehensive analytical data and ensure lot-to-lot consistency. The following table provides a summary of key suppliers offering this product. When evaluating suppliers, it is imperative to request and scrutinize the Certificate of Analysis (CoA) for each lot, paying close attention to purity (as determined by HPLC), optical rotation, and identity confirmation (typically by NMR or Mass Spectrometry).
| Supplier | Product Name | CAS Number | Molecular Formula | Purity |
| Chem-Impex | This compound | 189526-93-2 | C₂₆H₂₅NO₆ | Inquire |
| Santa Cruz Biotechnology | Fmoc-3,4-dimethoxy-D-phenylalanine | 218457-81-9 | C₂₆H₂₅NO₆ | Inquire |
Note: The D-enantiomer is also commercially available and may be of interest for specific applications requiring resistance to enzymatic degradation.
The "Why": Leveraging the 3,4-Dimethoxy Substitution
The decision to incorporate this compound into a peptide sequence should be driven by a clear scientific rationale. The methoxy groups offer several potential advantages:
-
Enhanced Stability and Solubility: The methoxy groups can increase the solubility of the amino acid derivative and the resulting peptide, which is particularly beneficial for longer or more hydrophobic sequences that are prone to aggregation during synthesis and purification[2].
-
Modulation of Biological Activity: The substitution pattern on the phenyl ring can influence the peptide's interaction with its biological target. Research on related dimethoxy-substituted phenylalanine derivatives suggests potential for cognitive-enhancing and neuroprotective properties[3]. This makes it an attractive candidate for the design of novel therapeutics targeting the central nervous system.
-
Conformational Constraint: The bulky methoxy groups can introduce steric hindrance, which may restrict the conformational freedom of the peptide backbone. This can lead to a more defined three-dimensional structure, potentially increasing binding affinity and selectivity for a target receptor[4][5][6][7].
-
Fluorescent Probe Precursor: While not intrinsically fluorescent in the same way as tryptophan, the 3,4-dimethoxy-L-phenylalanine core is structurally related to 3,4-dihydroxyphenylalanine (DOPA). Peptides containing DOPA have been utilized as non-perturbative quenchers for quantum dots in enzyme activity sensors[8]. This suggests the potential for 3,4-dimethoxy-L-phenylalanine to be a precursor for developing novel fluorescent probes.
In the Lab: A Step-by-Step Protocol for Solid-Phase Peptide Synthesis
The following is a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound. This protocol is based on standard Fmoc/tBu chemistry and can be adapted for automated synthesizers.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Ethyl (hydroxyimino)cyanoacetate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether, anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Experimental Workflow
The synthesis follows a cyclical process of deprotection and coupling, followed by final cleavage and purification.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the piperidine solution and repeat the treatment for another 10-15 minutes.
-
Rationale: The basic piperidine removes the acid-labile Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling step. Two treatments ensure complete deprotection.
3. Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the Fmoc-piperidine adduct.
-
Rationale: Residual piperidine will neutralize the activated amino acid in the subsequent coupling step, preventing peptide bond formation.
4. Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of this compound (relative to the resin loading) and an equivalent amount of an activating agent like OxymaPure in DMF.
-
Add 3-5 equivalents of DIC to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Rationale: DIC is a carbodiimide that activates the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine on the resin-bound peptide. OxymaPure is an additive that suppresses racemization and improves coupling efficiency. Given the potential for steric hindrance from the dimethoxy groups, a slightly longer coupling time or the use of a more potent coupling reagent like HATU or HCTU may be beneficial, though DIC/Oxyma is a good starting point.
5. Washing:
-
Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final coupling and washing steps, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.
-
Rationale: TFA is a strong acid that cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive cations generated during the cleavage process, preventing side reactions with sensitive amino acids like tryptophan and methionine.
7. Purification and Analysis:
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC[9][10][11].
Data Presentation: What to Expect
The purity of the synthesized peptide should be assessed by analytical RP-HPLC. A successful synthesis will yield a major peak corresponding to the target peptide, with minimal side products. The identity of the peptide is confirmed by mass spectrometry, which should show a molecular weight consistent with the calculated mass of the desired peptide.
Example Analytical Data:
A typical analytical HPLC chromatogram of a purified peptide containing 3,4-dimethoxy-L-phenylalanine would show a single, sharp peak at a specific retention time, indicating high purity. The chromatogram is typically monitored at 214 nm and 280 nm. The mass spectrum would display a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the correct molecular weight.
Conclusion: A Versatile Tool for Peptide Innovation
This compound is more than just another amino acid derivative; it is a strategic tool for peptide chemists and drug developers. Its unique properties can be harnessed to create peptides with enhanced stability, solubility, and potentially novel biological activities. By understanding the rationale for its use and following a robust synthesis protocol, researchers can unlock the full potential of this versatile building block. As with any specialized reagent, careful sourcing and rigorous analytical characterization are paramount to ensuring the success of your research endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 3,4-Dimethoxy-D-phenylalanine|Research Chemical [benchchem.com]
- 4. Conformation of methylated amino acids: structure of 3,4-dimethoxy-alpha-methyl-DL-phenylalanine sesquihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4-Dihydroxyphenylalanine Peptides as Non-Perturbative Quantum Dot Sensors of Aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Fmoc-3,4-dimethoxy-L-phenylalanine safety and handling
An In-Depth Technical Guide to the Safe Handling of Fmoc-3,4-dimethoxy-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for this compound. As a crucial building block in advanced peptide synthesis and drug development, a thorough understanding of its properties and associated safety measures is paramount to ensure laboratory safety and experimental integrity.[1][2] This document is intended to empower researchers with the knowledge to work with this compound confidently and responsibly.
Compound Profile and Significance
This compound is a derivative of the amino acid L-phenylalanine, featuring two key modifications: a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and two methoxy groups on the phenyl ring.[1] The Fmoc group is fundamental to solid-phase peptide synthesis (SPPS), providing a stable protecting group that can be selectively removed under mild basic conditions.[1][3] The dimethoxy substitution on the phenyl ring can enhance the solubility and reactivity of the amino acid derivative, making it a valuable component in the synthesis of complex peptides and peptide-based therapeutics.[1][2]
Key Applications:
-
Solid-Phase Peptide Synthesis (SPPS): Serves as a building block for the creation of custom peptides.[1][2]
-
Drug Development: Utilized in the design and synthesis of peptide-based drugs, potentially enhancing their therapeutic efficacy and stability.[1][2][4]
-
Bioconjugation: The unique structure can facilitate the attachment of peptides to other biomolecules for applications like targeted drug delivery.[1][2][4]
-
Neuroscience Research: Instrumental in the study of neuropeptides and their roles in neurological functions and disorders.[1][2][5]
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 184962-88-7 | [1][6][7] |
| Molecular Formula | C₂₆H₂₅NO₆ | [1][6] |
| Molecular Weight | 447.5 g/mol | [1][6] |
| Appearance | White powder | [1][2] |
| Purity | ≥ 96-99% (HPLC) | [1][6] |
| Optical Rotation | [α]²⁰D = -26 ±2º (c=1 in DMF) | [1] |
| Storage Conditions | 0-8 °C | [1][2] |
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is not extensively documented in readily available safety data sheets, a conservative approach based on the handling of similar chemical compounds is essential. The primary risks associated with this and other Fmoc-protected amino acids in powdered form are inhalation of dust particles and direct contact with skin and eyes.[8][9][10][11]
Potential Health Effects:
-
Ingestion: May be harmful if swallowed.[10]
It is crucial to consult the manufacturer-specific Safety Data Sheet (SDS) for the most accurate and up-to-date hazard information.[8]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is critical for minimizing exposure.
Engineering Controls
The primary engineering control for handling powdered chemicals is a certified chemical fume hood . All weighing and transfer operations involving this compound powder should be conducted within a fume hood to prevent the inhalation of airborne particles.[8][9]
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect the eyes from dust particles and potential splashes of solutions.[8][12][13]
-
Hand Protection: Nitrile gloves are the standard for providing a barrier against skin contact.[8][9][12][14] For prolonged handling, consider double-gloving.[8][14] Gloves should be inspected before use and changed immediately if contaminated or compromised.[14]
-
Body Protection: A standard laboratory coat must be worn to protect skin and personal clothing from contamination.[8][9][15]
-
Respiratory Protection: In situations where a fume hood is not available or when there is a risk of significant aerosolization, a NIOSH-approved N95 respirator or equivalent should be used to prevent inhalation of the powder.[8][9]
Caption: PPE workflow for handling this compound.
Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential to maintain the purity and stability of this compound and to ensure a safe laboratory environment.
Storage
-
Short-term Storage: Fmoc-protected amino acids can be temporarily stored at room temperature.[16]
-
Long-term Storage: For long-term stability, it is recommended to store this compound in a tightly sealed container at 0-8°C.[1][2] Some sources recommend storage at -20°C for optimal long-term preservation of Fmoc-amino acids.[9][17]
-
Moisture Prevention: To prevent water contamination from condensation, refrigerated containers should be allowed to warm to room temperature in a desiccator before opening.[16]
Weighing and Dissolving Protocol
This protocol outlines the safe procedure for weighing the solid compound and preparing a solution.
Preparation:
-
Ensure all necessary PPE is worn correctly before entering the designated chemical handling area.[8]
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare a clean, designated workspace within the fume hood.
-
Have spill cleanup materials readily available.[8]
Procedure:
-
Use a dedicated, clean spatula for transferring the solid.[8]
-
Carefully open the container of this compound inside the fume hood.
-
Weigh the desired amount of the compound onto weighing paper or into a suitable container.
-
To dissolve, add the appropriate solvent (e.g., high-purity, amine-free dimethylformamide (DMF) for SPPS applications) to the vessel containing the weighed compound.
-
Gently swirl or stir the mixture until the solid is completely dissolved.
Post-Handling:
-
Securely close the main container of this compound.[8]
-
Clean the spatula and any other reusable equipment thoroughly.
-
Dispose of any contaminated weighing paper and gloves as hazardous waste.[8]
-
Wash hands thoroughly with soap and water after completing the task, even after removing gloves.[8]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, prompt and appropriate action is crucial.
Spill Response:
-
Small Spills: For small spills of the solid material, carefully sweep it up and place it into a suitable container for disposal.[10] Avoid creating dust.[10]
-
Large Spills: For larger spills, evacuate the area and prevent the spread of the dust. Follow your institution's established procedures for hazardous material spills.
First Aid Measures:
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[11][18] Seek medical attention.[11][18]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[11][18] Remove contaminated clothing. If irritation persists, seek medical attention.[11]
-
Inhalation: Move the individual to fresh air.[11][18] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[11][18]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[18] Do NOT induce vomiting. Seek medical attention if symptoms occur.[18][19]
Caption: Emergency response flowchart for spills and exposures.
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be placed in a designated, clearly labeled hazardous waste container for solid organic waste.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for organic liquid waste.
Always follow your institution's and local regulations for hazardous waste disposal.[9][10]
Conclusion
This compound is a valuable tool in the arsenal of peptide chemists and drug development professionals. By understanding its properties and adhering to the safety and handling protocols outlined in this guide, researchers can mitigate risks, ensure the integrity of their experiments, and maintain a safe and productive laboratory environment. The principles of working within engineering controls, utilizing appropriate personal protective equipment, and following established procedures for handling and disposal are the cornerstones of responsible chemical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. calpaclab.com [calpaclab.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. benchchem.com [benchchem.com]
- 9. kilobio.com [kilobio.com]
- 10. peptide.com [peptide.com]
- 11. fishersci.com [fishersci.com]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. ba.auburn.edu [ba.auburn.edu]
- 14. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 15. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. anaspec.com [anaspec.com]
Role of Fmoc protecting group in peptide synthesis
An In-depth Technical Guide to the Role of the Fmoc Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the predominant methodology for the chemical synthesis of peptides in both academic and industrial settings.[1] Its ascendancy is attributed to the milder reaction conditions compared to the traditional Boc/Benzyl approach, exceptional suitability for automation, and the widespread availability of high-purity Fmoc-protected amino acids.[1][2] This guide provides a comprehensive technical examination of the core principles of Fmoc-SPPS, detailing the chemistry, protocols, and critical considerations necessary for the successful synthesis of high-quality peptides.
The Cornerstone of Modern Peptide Synthesis: The Fmoc Group
The success of SPPS is critically dependent on a robust protecting group strategy to ensure the specific and directional formation of peptide bonds.[2][3] The Fmoc group, introduced by Carpino and Han in 1970, is a base-labile protecting group for the α-amino function of amino acids.[2] Its unique chemical properties form the basis of the Fmoc/tBu orthogonal protection scheme, which is the cornerstone of modern peptide synthesis.[4][5][6]
1.1. Chemical Structure and Properties
The Fmoc group's lability stems from the acidic proton on the β-carbon of the fluorenyl ring system.[7] This acidity allows for its removal under mild basic conditions, a key feature that distinguishes it from the acid-labile Boc group.[8]
1.2. The Principle of Orthogonality
Fmoc chemistry's elegance lies in its orthogonality.[2][9] The temporary Nα-Fmoc group is removed by a base (typically piperidine), while the permanent side-chain protecting groups (often tert-butyl based) and the resin linker are cleaved by a strong acid (typically trifluoroacetic acid, TFA) in the final step.[2][4] This differential lability ensures that the side chains remain protected throughout the iterative synthesis cycles, preventing unwanted side reactions.[2][9]
The Fmoc-SPPS Cycle: A Step-by-Step Mechanistic Look
Fmoc-SPPS is a cyclical process performed on a solid support, enabling the straightforward removal of excess reagents and byproducts by simple filtration and washing.[1][10] The peptide is assembled from the C-terminus to the N-terminus.[1]
Step 1: Nα-Fmoc Deprotection
The cycle begins with the removal of the Fmoc group from the N-terminus of the resin-bound peptide. This is typically achieved by treatment with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[1][11]
The mechanism is a base-catalyzed β-elimination:
-
A base, such as piperidine, abstracts the acidic proton from the fluorenyl ring.[7][12][13]
-
This initiates a β-elimination, releasing the free N-terminal amine, carbon dioxide, and dibenzofulvene (DBF).[12][14]
-
The highly reactive DBF is scavenged by the excess piperidine to form a stable adduct, preventing it from reacting with the newly liberated amine.[2][11][13][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chempep.com [chempep.com]
- 10. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-3,4-dimethoxy-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
Introduction: Rationale for Incorporating 3,4-dimethoxy-L-phenylalanine
In the landscape of peptide design and drug development, the incorporation of non-proteinogenic amino acids is a powerful strategy to modulate the pharmacological properties of peptides.[1] Fmoc-3,4-dimethoxy-L-phenylalanine, a derivative of L-phenylalanine, offers unique structural and electronic characteristics that can be leveraged to enhance peptide stability, conformational rigidity, and receptor-binding affinity. The two methoxy groups on the phenyl ring increase the electron density of the aromatic system and introduce steric bulk, which can influence the peptide's secondary structure and resistance to enzymatic degradation.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Fmoc-based solid-phase peptide synthesis (SPPS).
Key Physicochemical Properties and Their Implications in Peptide Design
The 3,4-dimethoxy substitution on the phenylalanine side chain imparts several key properties that are advantageous in peptide chemistry:
-
Conformational Constraint: The bulky dimethoxy-phenyl group can restrict the rotational freedom of the amino acid side chain, leading to a more defined peptide conformation. This can be particularly useful in mimicking or stabilizing specific secondary structures, such as β-turns, which are often involved in receptor recognition.
-
Enhanced Hydrophobicity: The methoxy groups increase the hydrophobicity of the amino acid, which can influence peptide folding and interaction with biological membranes or hydrophobic pockets of target proteins.
-
Electronic Effects: The electron-donating nature of the methoxy groups can alter the cation-π interaction potential of the aromatic ring, potentially modulating binding affinity to biological targets.
-
Increased Proteolytic Stability: The steric hindrance provided by the modified side chain can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide therapeutic.
Experimental Protocols: Solid-Phase Synthesis Workflow
The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-SPPS. However, due to its steric bulk, optimization of the coupling step is crucial for achieving high yields and purity.
Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 1: Manual SPPS Incorporating this compound
This protocol is designed for a 0.1 mmol scale synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminal functionality)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[3]
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of this compound (HATU activation):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. Due to steric hindrance, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence. For standard amino acids, HBTU/HOBt or DIC/HOBt can be used as coupling reagents.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. For peptides containing the electron-rich 3,4-dimethoxyphenylalanine, a scavenger-rich cocktail is recommended to prevent side reactions such as alkylation. A suitable cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5).[5] Alternatively, a less odorous and highly effective cocktail is TFA/TIS/water/EDT (92.5:2.5:2.5:2.5).[6]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[7]
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Characterize the purified peptide by mass spectrometry.[8]
-
Causality Behind Experimental Choices
Selection of Coupling Reagents
The bulky nature of the 3,4-dimethoxy-phenyl side chain can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain. This can lead to incomplete coupling and the formation of deletion sequences. To overcome this, highly efficient coupling reagents are recommended.[9]
| Coupling Reagent | Reagent Type | Rationale for Use with Hindered Amino Acids | Representative Purity (%)[1] |
| HATU | Uronium Salt | Forms a highly reactive HOAt ester, which is more efficient than HOBt esters, leading to faster and more complete coupling.[4] | >95 |
| HBTU | Uronium Salt | A common and effective coupling reagent, but may be less efficient than HATU for severely hindered couplings.[4] | >95 |
| PyBOP | Phosphonium Salt | Offers high reactivity with a low propensity for racemization. | >95 |
| DIC/HOBt | Carbodiimide | A cost-effective option, but generally requires longer reaction times and may result in lower yields for hindered couplings. | >90 |
Note: The representative purity values are for standard Fmoc-amino acids and serve as a general guideline. Actual purity for this compound will depend on the specific sequence and coupling conditions.
Figure 2: Amide bond formation via an activated ester intermediate.
Cleavage Cocktail and Scavenger Selection
During the final TFA-mediated cleavage, the electron-rich dimethoxy-phenyl ring is susceptible to electrophilic attack by carbocations generated from the cleavage of side-chain protecting groups (e.g., tert-butyl cations from Boc or tBu groups) or the resin linker.[5] This can lead to undesired alkylation of the aromatic ring. To prevent this, a cleavage cocktail containing a variety of scavengers is essential.
-
Triisopropylsilane (TIS): A highly effective carbocation scavenger that reduces the tert-butyl cation to isobutane.[10]
-
Water: Acts as a scavenger and helps to hydrolyze any remaining protecting groups.
-
1,2-Ethanedithiol (EDT): A soft nucleophile that is particularly effective in scavenging reactive species that can modify tryptophan and methionine, and it can also help prevent oxidation of sensitive residues.[11]
-
Thioanisole: Another effective scavenger for protecting electron-rich aromatic side chains.[7]
Analytical Characterization
The purity and identity of the synthesized peptide should be confirmed by analytical RP-HPLC and mass spectrometry.
-
Analytical RP-HPLC: A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used to assess the purity of the crude and purified peptide.[12] The retention time of the peptide will be influenced by the presence of the hydrophobic 3,4-dimethoxy-L-phenylalanine residue.
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final peptide, verifying the successful incorporation of the modified amino acid.[8]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low coupling efficiency (positive Kaiser test) | Steric hindrance of this compound. | Use a more powerful coupling reagent like HATU. Increase coupling time or perform a double coupling. |
| Deletion of 3,4-dimethoxy-L-phenylalanine in the final product | Incomplete coupling. | Optimize coupling conditions as described above. |
| Additional peaks in HPLC/MS after cleavage | Alkylation of the dimethoxy-phenyl ring during TFA cleavage. | Use a scavenger-rich cleavage cocktail (e.g., Reagent K or TFA/TIS/water/EDT).[5][6] |
| Racemization | Prolonged activation time or use of a strong base. | Minimize pre-activation time. Use a weaker base like 2,4,6-collidine instead of DIPEA if racemization is a concern.[13] |
Conclusion
This compound is a valuable building block for the synthesis of peptides with tailored properties. While its incorporation requires careful consideration of coupling conditions due to steric hindrance, the use of potent activating agents like HATU can ensure high coupling efficiency. Furthermore, the use of an appropriate scavenger cocktail during final cleavage is critical to prevent side reactions on the electron-rich aromatic ring. By following the protocols and considering the principles outlined in this guide, researchers can successfully incorporate this unique amino acid to develop novel and improved peptide-based therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. lcms.cz [lcms.cz]
- 13. bachem.com [bachem.com]
Introduction: The Role of 3,4-dimethoxy-L-phenylalanine in Peptide Synthesis
An Application Guide to the Nα-Fmoc Deprotection of 3,4-dimethoxy-L-phenylalanine
3,4-dimethoxy-L-phenylalanine is a non-canonical aromatic amino acid of significant interest in medicinal chemistry and drug development. As a derivative of L-DOPA, its electron-rich catechol-like ring system makes it a valuable building block for synthesizing novel peptides and peptidomimetics with unique structural and electronic properties.[1] The successful incorporation of this and other modified amino acids into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the robust and efficient removal of the temporary Nα-protecting group at each cycle.
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the industry standard for Nα-protection in modern SPPS.[2] Its utility is anchored in its lability to mild basic conditions, which provides an orthogonal strategy to the strong acids typically used for final cleavage from the resin and removal of side-chain protecting groups.[3] This guide provides a detailed technical overview of the deprotection of Fmoc-3,4-dimethoxy-L-phenylalanine, covering the core mechanism, validated protocols, and optimization strategies for researchers.
Mechanism of Fmoc Deprotection: A Base-Catalyzed Elimination
The removal of the Fmoc group is a well-understood process that proceeds via a base-catalyzed β-elimination mechanism.[2] The reaction can be dissected into three critical steps:
-
Proton Abstraction: The process is initiated by a base, most commonly the secondary amine piperidine, which abstracts the relatively acidic proton from the C9-position of the fluorenyl ring system.[3][4]
-
β-Elimination: This abstraction generates a stabilized carbanion intermediate. The electronic rearrangement of this intermediate leads to the irreversible collapse of the carbamate linkage through a β-elimination pathway. This step releases the deprotected N-terminal amine of the peptide, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate.[5][6]
-
DBF Adduct Formation: The electrophilic DBF molecule is immediately trapped by the excess amine base present in the reaction mixture (e.g., piperidine). This forms a stable, inert adduct, which is crucial for preventing DBF from reacting with the newly liberated peptide amine, an event that would result in irreversible chain termination.[3][4]
Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.
Core Considerations for an Electron-Rich Residue
While the dimethoxy-substituted phenyl ring is electron-rich, it is generally stable to the mild basic conditions of standard Fmoc deprotection. The primary challenges in SPPS involving such residues are more commonly associated with steric hindrance or the potential for peptide aggregation, rather than side reactions on the amino acid side chain itself during this step.[7][8] Therefore, standard, well-validated protocols are the recommended starting point, with diligent monitoring to ensure complete and efficient deprotection at every cycle.
Experimental Protocols
The following protocols provide a comprehensive workflow for the deprotection of this compound and subsequent monitoring to ensure reaction completion.
Protocol 1: Standard On-Resin Fmoc Deprotection
This protocol details the standard procedure using a 20% piperidine solution for the removal of the Fmoc group from a peptide-resin.
Materials and Reagents:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Solid-phase synthesis reaction vessel
-
Inert gas (Nitrogen or Argon) for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF (approximately 10-15 mL per gram of resin) for at least 30-60 minutes prior to deprotection.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Initial Deprotection: Add the deprotection solution (20% v/v piperidine in DMF) to the resin. Agitate with an inert gas stream or an orbital shaker for 3-5 minutes at room temperature.[2] This initial, shorter treatment removes the bulk of the Fmoc groups.
-
Reagent Removal: Drain the deprotection solution.
-
Main Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution to the resin and agitate for an additional 15-20 minutes at room temperature.
-
Final Reagent Removal: Drain the deprotection solution.
-
Systematic Washing: Wash the resin thoroughly to remove all traces of piperidine and the DBF-piperidine adduct. A typical wash cycle is:
-
DMF (3x)
-
Dichloromethane (DCM) (3x)
-
DMF (3x)
-
Each wash should be for at least 30-60 seconds with agitation.
-
-
Confirmation: Before proceeding to the next amino acid coupling step, perform a qualitative test (Kaiser Test) to confirm the presence of a free primary amine.
Caption: Standard workflow for one cycle of Fmoc deprotection in SPPS.
Protocol 2: Quantitative and Qualitative Monitoring
Consistent monitoring is the cornerstone of a self-validating synthesis protocol. It provides confirmation that each deprotection step is complete before proceeding to the next, often time-consuming, coupling step.
A. Quantitative UV-Vis Spectrophotometry
This method quantifies the released DBF-piperidine adduct, which has a strong UV absorbance maximum around 301 nm.[2][3]
-
Collect Filtrate: Combine the piperidine solutions drained in steps 4 and 6 from Protocol 1.
-
Dilute to Volume: Transfer the combined filtrate to a volumetric flask of known volume (e.g., 25 or 50 mL) and dilute to the mark with DMF. Mix thoroughly.
-
Prepare Sample: Prepare a further dilution in DMF as needed to ensure the absorbance reading is within the linear range of the spectrophotometer (typically < 1.5 AU).
-
Measure Absorbance: Using a quartz cuvette, measure the absorbance of the diluted sample at 301 nm, using DMF as the blank.
-
Calculation: The extent of Fmoc removal can be correlated with the resin loading. A consistent absorbance reading after each deprotection cycle indicates reproducible and complete removal.
B. Qualitative Kaiser (Ninhydrin) Test
This is a rapid, sensitive colorimetric test for the presence of free primary amines. A positive result (deep blue bead color) confirms successful Fmoc removal.[2]
-
Sample Collection: After the final wash (Step 7 in Protocol 1), remove a small sample of resin beads (5-10 mg).
-
Reagent Addition: In a small glass test tube, add 2-3 drops of each of the three Kaiser test reagents (Ninhydrin in ethanol, Phenol in ethanol, and KCN in pyridine).
-
Incubation: Heat the sample at 100-120°C for 3-5 minutes.
-
Observation:
-
Positive Result: A deep blue or purple color on the beads and in the solution indicates the presence of a free primary amine.
-
Negative Result: A yellow or colorless result indicates the absence of a free amine and, therefore, incomplete deprotection.
-
Data Summary and Optimization Strategies
While the standard protocol is broadly applicable, certain conditions can be optimized, particularly when dealing with long or aggregation-prone sequences.
| Parameter | Standard Condition | Optimization Considerations | Rationale |
| Base/Solvent | 20% Piperidine in DMF | 20% Piperidine in NMP | N-Methyl-2-pyrrolidone (NMP) can be superior to DMF in disrupting peptide secondary structures that cause aggregation.[4][9] |
| Time | 3 min + 15 min | Increase to 5 min + 25 min | For sequences known to be "difficult," extending the deprotection time can help overcome steric hindrance or slow diffusion of reagents into an aggregated peptide-resin matrix.[7] |
| Temperature | Room Temperature | Increase to 30-40°C | Mild heating can increase reaction kinetics and help disrupt aggregation, but should be used cautiously to avoid potential side reactions. |
| Alternative Bases | Piperidine | 5% Piperazine + 2% DBU in NMP | For sequences highly prone to diketopiperazine formation or aspartimide formation, alternative, less nucleophilic base systems may be employed.[10][11][12] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Negative Kaiser Test) | 1. Degraded piperidine solution.2. Insufficient deprotection time.3. Peptide aggregation on-resin hindering reagent access.[8] | 1. Use a fresh, unopened bottle of piperidine to prepare the deprotection solution.2. Repeat the deprotection step (Protocol 1, steps 5-7).3. Switch the solvent from DMF to NMP and consider extending the deprotection time.[7] |
| Gradually Decreasing UV Absorbance Over Cycles | 1. Inefficient deprotection in later, longer peptide chains.2. Physical loss of resin during washing steps. | 1. Implement an optimized deprotection protocol (e.g., longer time, NMP solvent).2. Review washing and draining procedures to minimize resin loss. |
References
- 1. 3,4-Dimethoxy-D-phenylalanine|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Applications of Fmoc-3,4-dimethoxy-L-phenylalanine in Drug Design: A Technical Guide for Researchers
Introduction: Beyond the Canonical Twenty - The Role of Modified Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, offering high specificity and potency with a favorable safety profile. However, native peptides often suffer from limitations such as poor metabolic stability and limited oral bioavailability. The strategic incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design, enabling the fine-tuning of a peptide's pharmacological properties. This guide focuses on the applications of one such building block, Fmoc-3,4-dimethoxy-L-phenylalanine , in the design and synthesis of novel peptide-based drug candidates.
The 3,4-dimethoxy substitution on the phenyl ring of phenylalanine introduces unique electronic and steric properties. The methoxy groups are electron-donating, which can influence cation-π interactions and hydrogen bond acceptor capabilities, potentially modulating receptor binding affinity and selectivity. Furthermore, this modification can enhance the peptide's solubility and resistance to enzymatic degradation, thereby improving its pharmacokinetic profile.[1][2] This application note will provide a comprehensive overview of the utility of this compound, complete with detailed protocols for its incorporation into peptides and subsequent biophysical and pharmacological characterization.
I. Rationale for the Incorporation of 3,4-dimethoxy-L-phenylalanine in Drug Design
The decision to incorporate a modified amino acid is driven by a desire to overcome the limitations of native peptide sequences. The inclusion of 3,4-dimethoxy-L-phenylalanine can be rationalized by its potential to confer several advantageous properties:
-
Modulation of Receptor Interactions: The electron-rich aromatic ring can alter the binding affinity and selectivity of the peptide for its target receptor. This is particularly relevant for peptides where a phenylalanine residue is known to be crucial for receptor engagement, such as in opioid peptides and Substance P analogs.[3][4]
-
Enhanced Proteolytic Stability: The steric bulk and modified electronic nature of the side chain can hinder the recognition and cleavage of the peptide by proteases, leading to a longer in vivo half-life.[5][6]
-
Improved Physicochemical Properties: The dimethoxy substitution can increase the solubility of the peptide, which is a significant advantage during synthesis, purification, and formulation.[1]
-
Potential for Novel Bioactivities: The unique structural features of 3,4-dimethoxy-L-phenylalanine may impart novel biological activities. For instance, derivatives of dimethoxy-substituted phenylalanine have been investigated for their potential cognitive-enhancing and neuroprotective properties.[2]
Caption: Rationale for incorporating 3,4-dimethoxy-L-phenylalanine.
II. Experimental Protocols
A. Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the manual incorporation of this compound into a growing peptide chain using standard Fmoc/tBu chemistry. This protocol can be adapted for automated peptide synthesizers.
Materials:
-
This compound
-
Rink Amide or Wang resin (pre-loaded with the C-terminal amino acid)
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: e.g., HBTU/HOBt or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Protocol:
-
Resin Swelling:
-
Place the resin in a reaction vessel and wash with DMF (3 x 5 mL for 1 min).
-
Swell the resin in DMF for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 5 mL for 1 min each) to remove piperidine and the dibenzofulvene-piperidine adduct.[7][8]
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive test will result in a deep blue color.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL for 1 min) and DCM (3 x 5 mL for 1 min) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry the resin under vacuum.
-
Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Caption: SPPS cycle for incorporating this compound.
Quantitative Data for SPPS Protocol
| Parameter | Recommended Value | Notes |
| Resin Loading | 0.2 - 0.8 mmol/g | Dependent on the specific resin used. |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to the resin loading. |
| Coupling Reagent Equivalents | 2.9 - 5 eq. | HATU and HBTU are generally used in slight excess relative to the amino acid. |
| Base Equivalents (DIPEA) | 6 - 10 eq. | Relative to the resin loading. |
| Fmoc Deprotection Time | 2 x (3 + 10) min | Two treatments are recommended to ensure complete deprotection. |
| Coupling Time | 1 - 2 hours | Reaction completion should be monitored with a Kaiser test. |
| Final Cleavage Time | 2 - 3 hours | Using a TFA-based cleavage cocktail. |
| Expected Crude Yield | >80% | Based on the initial resin loading. |
| Expected Purity (Crude) | >70% | As determined by HPLC. |
B. Biophysical Characterization of Peptides Containing 3,4-dimethoxy-L-phenylalanine
1. Structural Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.
Protocol Outline:
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O).
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY, HSQC).
-
Resonance Assignment: Assign the chemical shifts of all protons and carbons in the peptide.
-
Structural Calculations: Use distance restraints from NOESY spectra and dihedral angle restraints from coupling constants to calculate a family of 3D structures.
The incorporation of 3,4-dimethoxy-L-phenylalanine may lead to observable changes in the chemical shifts of neighboring residues and unique NOE contacts, providing insight into its influence on the local and global peptide conformation.[9][10]
2. Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure content (α-helix, β-sheet, random coil) of the peptide.
Protocol Outline:
-
Sample Preparation: Prepare solutions of the peptide at various concentrations in a suitable buffer.
-
Data Acquisition: Record CD spectra in the far-UV region (typically 190-250 nm).
-
Data Analysis: Deconvolute the CD spectra to estimate the percentage of each secondary structure element.
A comparison of the CD spectra of the modified peptide with its native counterpart can reveal any conformational changes induced by the 3,4-dimethoxy substitution.
C. Proteolytic Stability Assay
This assay determines the resistance of the peptide to degradation by proteases.
Protocol Outline:
-
Incubation: Incubate the peptide at a known concentration in human serum or plasma at 37°C.[11]
-
Time Points: Remove aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., trifluoroacetic acid or acetonitrile).
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Half-life Calculation: Determine the half-life (t½) of the peptide by plotting the percentage of intact peptide versus time.
A significantly longer half-life for the peptide containing 3,4-dimethoxy-L-phenylalanine compared to the native peptide would confirm its enhanced proteolytic stability.[5][6]
III. Applications and Case Study Insights
While specific drug candidates containing this compound are not extensively documented in publicly available literature, its application can be strategically directed towards several therapeutic areas.
A. Neuropeptide Analogs for Neurological Disorders
Given the suggested cognitive-enhancing and neuroprotective properties of dimethoxy-substituted phenylalanine derivatives, a promising application lies in the design of neuropeptide analogs.[2] For instance, in peptides targeting receptors in the central nervous system, such as opioid or Substance P receptors, the incorporation of 3,4-dimethoxy-L-phenylalanine could serve a dual purpose: modulating receptor affinity and improving stability in the brain.[3][4]
Hypothetical Case Study: Designing a More Stable Enkephalin Analog
-
Background: Enkephalins are endogenous opioid peptides with potent analgesic properties, but their therapeutic use is limited by rapid degradation.
-
Design Strategy: Replace the Phenylalanine at position 4 of Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) with 3,4-dimethoxy-L-phenylalanine.
-
Expected Outcome: The modified peptide is hypothesized to exhibit enhanced stability against enkephalinases and potentially altered selectivity for μ- and δ-opioid receptors.
Caption: Workflow for the characterization of a novel peptide analog.
IV. Conclusion and Future Perspectives
This compound is a valuable tool in the arsenal of the medicinal chemist for the rational design of peptide-based therapeutics. Its ability to modulate the electronic and steric properties of the peptide backbone can lead to improvements in receptor binding, proteolytic stability, and overall developability. While the full potential of this particular building block is still being explored, the foundational principles and protocols outlined in this guide provide a solid framework for its successful application in drug discovery programs. Future research will likely focus on the systematic evaluation of this and other substituted phenylalanine analogs in a variety of peptide scaffolds to build a more comprehensive understanding of their structure-activity relationships.
V. References
-
ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (2020). Supporting information. Retrieved from --INVALID-LINK--
-
Kopar, T., Blech, M., & Wieruch, E. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Scientific Reports, 7(1), 2826. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Fmoc-DL-Phe-OH synthesis mechanism and reaction conditions. Retrieved from --INVALID-LINK--
-
Suresh, S., & Krishna, K. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science, e3523. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Wucherpfennig, T. G., et al. (2018). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. ChemBioChem, 19(9), 934-941. Retrieved from --INVALID-LINK--
-
Allouche, D., et al. (2016). Synthesis and structural characterization of substance P analogs containing a fluoroolefin peptide bond mimic. ResearchGate. Retrieved from --INVALID-LINK--
-
Bader, T. K., Rappe, T. M., Veglia, G., & Distefano, M. D. (2019). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Enzymology, 614, 207-238. Retrieved from --INVALID-LINK--
-
Kumar, A., et al. (2017). Green Chemistry - In situ Fmoc removal. Green Chemistry, 19(1), 179-184. Retrieved from --INVALID-LINK--
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 3,4-Dimethoxy-D-phenylalanine. Retrieved from --INVALID-LINK--
-
Li, Z., et al. (2016). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. ResearchGate. Retrieved from --INVALID-LINK--
-
Naniwa, Y., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4668. Retrieved from --INVALID-LINK--
-
Wang, L. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. Retrieved from --INVALID-LINK--
-
Taylor, J. W., & Wilker, J. J. (2007). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). ResearchGate. Retrieved from --INVALID-LINK--
-
Schiller, P. W., et al. (1992). Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. Journal of Medicinal Chemistry, 35(21), 3954-3961. Retrieved from --INVALID-LINK--
-
Chin, W., Piuzzi, F., Dimicoli, I., & Mons, M. (2006). Electronic Relaxation of the Phenylalanine Residue in Gas Phase Peptides: Role of the Neighbouring Amide Groups in the Photophysics. ResearchGate. Retrieved from --INVALID-LINK--
-
Szychowska, K., et al. (2019). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 24(18), 3373. Retrieved from --INVALID-LINK--
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 203-219. Retrieved from --INVALID-LINK--
-
Lee, Y. S., & Taylor, J. W. (2007). Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis. Organic Letters, 9(8), 1437-1440. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?. Retrieved from --INVALID-LINK--
-
Cavaco, M., et al. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Angewandte Chemie International Edition, 60(4), 1686-1688. Retrieved from --INVALID-LINK--
-
Distefano Research Group. (n.d.). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Retrieved from --INVALID-LINK--
-
Schiller, P. W., et al. (1992). Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: Effects on receptor selectivity and stereospecificity. ResearchGate. Retrieved from --INVALID-LINK--
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from --INVALID-LINK--
-
Aldrich, J. V., et al. (2001). Dynorphin A analogs containing a conformationally constrained phenylalanine derivative in position 4: reversal of preferred stereochemistry for opioid receptor affinity and discrimination of kappa vs. delta receptors. Chirality, 13(3), 125-133. Retrieved from --INVALID-LINK--
-
Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptides, 2013, 839207. Retrieved from --INVALID-LINK--
-
Schiller, P. W., et al. (1988). Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. Journal of Medicinal Chemistry, 31(11), 2094-2099. Retrieved from --INVALID-LINK--
-
Drug Hunter. (n.d.). Category - Case Studies. Retrieved from --INVALID-LINK--
-
Todd, K. (2015). Substance P and pain chronicity. Current Opinion in Supportive and Palliative Care, 9(2), 129-134. Retrieved from --INVALID-LINK--
-
Saleem, T. S., & M, S. (2023). Biochemistry, Substance P. In StatPearls. StatPearls Publishing. Retrieved from --INVALID-LINK--
-
Brice-Tutt, A. C., et al. (2020). Phenylalanine Stereoisomers of CJ-15,208 and [d-Trp]CJ-15,208 Exhibit Distinctly Different Opioid Activity Profiles. Molecules, 25(17), 3999. Retrieved from --INVALID-LINK--
-
University of Kansas. (2024, May 22). New Synthetic Tools for Peptide Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Nyberg, F., et al. (2001). Receptor binding affinities of dynorphin analogues. ResearchGate. Retrieved from --INVALID-LINK--
-
Chavkin, C., et al. (1982). Opioid Receptor Binding Affinities of Dynorphin Analogues. ResearchGate. Retrieved from --INVALID-LINK--
-
Halberstadt, J., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry, 10, 59. Retrieved from --INVALID-LINK--
-
Nichols, D. E., et al. (2002). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Journal of Medicinal Chemistry, 45(19), 4344-4349. Retrieved from --INVALID-LINK--
-
Li, Y., et al. (2022). Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). Foods, 11(15), 2291. Retrieved from --INVALID-LINK--
References
- 1. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethoxy-D-phenylalanine|Research Chemical [benchchem.com]
- 3. Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor | Distefano Research Group [distefano.chem.umn.edu]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Fmoc-3,4-dimethoxy-L-phenylalanine into Bioactive Peptides
Introduction: Unlocking New Bioactive Potential with a Protected L-DOPA Precursor
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery and development. These unique building blocks offer a powerful toolkit to modulate the biological activity, enhance the enzymatic stability, and improve the pharmacokinetic profiles of bioactive peptides. Among these, 3,4-dihydroxy-L-phenylalanine (L-DOPA), a naturally occurring amino acid well-known for its role as a precursor to catecholamine neurotransmitters and its therapeutic use in Parkinson's disease, presents a fascinating scaffold for peptide modification.[1] The catechol side chain of L-DOPA is a versatile functional group, capable of engaging in a variety of interactions including hydrogen bonding, metal chelation, and redox reactions, and is responsible for the remarkable adhesive properties of mussel foot proteins.[2][3][4]
However, the reactive nature of the catechol moiety necessitates a robust protection strategy during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. Fmoc-3,4-dimethoxy-L-phenylalanine serves as an elegant and practical solution, offering a stable, protected precursor that can be seamlessly integrated into standard Fmoc-based SPPS workflows.[5] The two methoxy groups effectively mask the hydroxyl functionalities of the catechol ring, preventing oxidation and other side reactions during peptide chain elongation. These methoxy groups are stable to the mildly basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and can be efficiently removed post-synthesis under specific acidic conditions to unveil the bioactive L-DOPA residue.
This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of this compound into bioactive peptides. We will delve into the nuances of the synthesis, deprotection, and characterization of these modified peptides, empowering researchers, scientists, and drug development professionals to explore the exciting potential of L-DOPA-containing peptides.
I. The Synthetic Workflow: From Resin to Purified Peptide
The synthesis of peptides containing 3,4-dimethoxy-L-phenylalanine follows the well-established principles of Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow is depicted below.
Figure 1. Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
| Reagent | Purpose | Typical Grade/Purity |
| This compound | Building block | >98% |
| Rink Amide or Wang Resin | Solid support | 100-200 mesh, ~0.5-1.0 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Solvent | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent | ACS grade or higher |
| Piperidine | Fmoc deprotection | Reagent grade |
| HBTU/HATU/HCTU | Coupling reagent | >99% |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling | >99.5% |
| Trifluoroacetic acid (TFA) | Cleavage and deprotection | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger | >98% |
| Boron tribromide (BBr3) | Methoxy group deprotection | 1M solution in DCM |
| Acetonitrile (ACN) | HPLC solvent | HPLC grade |
| Water | HPLC solvent | Deionized, 18 MΩ·cm |
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale.
-
Resin Swelling:
-
Place the resin (e.g., 200 mg of 0.5 mmol/g Rink Amide resin) in a fritted reaction vessel.
-
Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin.
-
Agitate for 3 minutes and drain.
-
Repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and HOBt (3 equivalents, 0.3 mmol) in DMF (2 mL).
-
Add DIPEA (6 equivalents, 0.6 mmol) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Expert Insight: Due to the slightly bulkier nature of the dimethoxyphenyl side chain, it is prudent to monitor the coupling reaction for completeness using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), a second coupling (double coupling) may be necessary.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Cleavage from Resin and Side-Chain Deprotection (Excluding Methoxy Groups)
-
After the final Fmoc deprotection, wash the peptide-resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (5 mL) to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (40 mL).
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum. At this stage, the peptide contains the 3,4-dimethoxy-L-phenylalanine residue with the methoxy groups intact.
II. Unmasking the Bioactive Core: Deprotection of Methoxy Groups
The conversion of the 3,4-dimethoxyphenylalanine residue to L-DOPA is a critical step to impart the desired bioactivity. Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers and is effective for this transformation.[4][6]
Figure 2. Schematic of the BBr₃-mediated deprotection of the dimethoxy-phenylalanine residue.
Protocol 3: BBr₃-Mediated Demethylation
CAUTION: Boron tribromide is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the crude peptide (containing the dimethoxy-phenylalanine residue) in anhydrous DCM (e.g., 10 mg of peptide in 2 mL of DCM) in a flame-dried flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr₃ in DCM (a 3-5 fold excess per methoxy group is recommended) to the stirred peptide solution.
-
Allow the reaction to slowly warm to 0 °C and then to room temperature over 2-4 hours.
-
Expert Insight: The progress of the reaction can be monitored by analytical RP-HPLC and mass spectrometry by quenching a small aliquot of the reaction mixture in water.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the DCM and excess BBr₃.
-
The resulting aqueous solution containing the L-DOPA peptide can then be directly purified by preparative RP-HPLC.
III. Characterization and Quality Control
Thorough analytical characterization is essential to confirm the identity and purity of the final L-DOPA-containing peptide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for assessing the purity of the synthetic peptide and for its purification.
| Parameter | Typical Conditions |
| Column | C18, 3.5-5 µm, 100-120 Å, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
A successful synthesis and deprotection will show a shift in the retention time of the peptide. The L-DOPA-containing peptide is typically more polar than its dimethoxy-protected precursor and will therefore elute earlier from the reversed-phase column.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the peptide at each stage of the synthesis.
| Peptide Species | Expected Mass Change |
| Peptide with Fmoc-Phe(OMe)₂ | + Mass of Fmoc-Phe(OMe)₂ |
| Peptide with Phe(OMe)₂ (after cleavage) | - Mass of side-chain protecting groups |
| Peptide with L-DOPA (after BBr₃) | - 28.03 Da (loss of two CH₂ groups) |
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. High-resolution mass spectrometry is recommended for unambiguous confirmation of the elemental composition.
IV. Application Case Study: Enhancing Antimicrobial Activity
The incorporation of L-DOPA into antimicrobial peptides (AMPs) can enhance their efficacy, particularly in applications requiring surface immobilization. The catechol side chain of L-DOPA provides strong adhesive properties to a wide range of materials.[2][3]
A study by Hwang et al. (2021) demonstrated this principle by adding L-DOPA residues to the C-terminus of the potent synthetic antimicrobial peptide, NKC.[2][3] The resulting peptide, NKC-DOPA₅, showed excellent adhesion to various surfaces, including polystyrene and titanium, within minutes.[2] Importantly, the immobilized peptide retained potent bactericidal activity.
| Peptide | Minimum Inhibitory Concentration (MIC) vs. E. coli (µM) | Surface Adhesion (pmol/well) | Bactericidal Activity on Surface (% survival of E. coli) |
| NKC | 1 | ~0 | >90% |
| NKC-(G₄S)₂ | 16 | ~5 | ~80% |
| NKC-(G₄S)₂-DOPA₅ | 16 | ~150 | <0.1% |
Table 1. Bioactivity data for the antimicrobial peptide NKC and its L-DOPA-modified analogue. Data adapted from Hwang et al., Int. J. Mol. Sci. 2021, 22(21), 11915.[2][3]
The data clearly demonstrates that while the addition of a linker and L-DOPA residues slightly decreased the antimicrobial activity in solution (higher MIC), the ability of the L-DOPA-containing peptide to adhere to a surface and kill bacteria on contact was dramatically enhanced. This highlights a key application of incorporating L-DOPA into bioactive peptides: the creation of functionalized surfaces with potent and durable antimicrobial properties.
V. Troubleshooting and Expert Recommendations
| Problem | Potential Cause | Recommended Solution |
| Incomplete coupling of this compound | Steric hindrance, peptide aggregation | Perform a double coupling; use a more potent coupling reagent like HATU; sonicate during coupling. |
| Incomplete demethylation with BBr₃ | Insufficient reagent, short reaction time | Increase the excess of BBr₃; extend the reaction time; allow the reaction to warm to room temperature for a longer period. |
| Peptide degradation during BBr₃ treatment | Harsh acidic conditions | Ensure the reaction is performed at low temperature and quenched carefully; minimize the reaction time once deprotection is complete. |
| Oxidation of L-DOPA residue | Exposure to air and basic pH | Keep the purified peptide in an acidic buffer (e.g., containing 0.1% TFA); store lyophilized powder under inert gas at -20 °C or lower. |
VI. Conclusion
This compound is a valuable and versatile building block for the synthesis of L-DOPA-containing peptides. Its compatibility with standard Fmoc-SPPS protocols, combined with the efficient post-synthesis deprotection of the methoxy groups, provides a reliable pathway to novel bioactive peptides. The unique properties of the L-DOPA side chain, including its adhesiveness and redox activity, open up new avenues for the development of peptide-based therapeutics, diagnostics, and advanced biomaterials. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently incorporate this powerful amino acid derivative into their peptide synthesis workflows and unlock new frontiers in their research.
References
- 1. A Novel Method for Creating a Synthetic L-DOPA Proteome and In Vitro Evidence of Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peptide Synthetic, Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. Substance P modulation of DAMGO binding in the brain of CXBK and Swiss-Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Synthesis of Peptide Libraries with Fmoc-3,4-dimethoxy-L-phenylalanine
Introduction
The advent of Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the way we create peptides for research and therapeutic applications.[1] The Fmoc (9-fluorenylmethoxycarbonyl) strategy, in particular, has become a cornerstone of modern SPPS due to its use of mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups.[2][3][] This allows for the synthesis of complex and sensitive peptide sequences with high fidelity.[5]
The pharmacological landscape is increasingly dominated by a demand for peptides with enhanced properties, such as improved stability, target affinity, and bioavailability. This has driven the incorporation of non-natural or modified amino acids into peptide sequences.[2] Phenylalanine derivatives, in particular, are a focal point of such modifications, as alterations to the phenyl ring can profoundly influence the peptide's structure and function.[6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of Fmoc-3,4-dimethoxy-L-phenylalanine into peptide libraries. This versatile building block is structurally related to L-DOPA, a key precursor to several neurotransmitters, making it an intriguing candidate for neurological drug discovery.[8][9] The dimethoxy substitution on the aromatic ring offers unique physicochemical properties that can enhance solubility and modulate biological activity.[10][11] We will delve into the rationale behind experimental choices, provide detailed, validated protocols for synthesis and analysis, and offer expert insights to navigate potential challenges, ensuring the successful generation of high-quality peptide libraries.
Physicochemical Rationale for Employing 3,4-dimethoxy-L-phenylalanine
The choice to incorporate 3,4-dimethoxy-L-phenylalanine is grounded in its potential to confer advantageous properties to the resulting peptides:
-
Modulated Hydrophobicity and Solubility: The two methoxy groups interrupt the planarity and increase the polarity of the phenyl ring compared to native phenylalanine. This modification can improve the solubility of the final peptide, a common challenge in peptide drug development.[10][11]
-
Enhanced Receptor Interactions: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, potentially forming additional interactions with biological targets and increasing binding affinity. This catechol-like diether structure is a common motif in pharmacologically active natural products.
-
Increased Metabolic Stability: Peptides containing D-amino acids or other modifications often exhibit greater resistance to degradation by proteases, which are evolved to recognize L-amino acids.[2] The steric bulk and altered electronic signature of the 3,4-dimethoxyphenyl group can hinder enzymatic cleavage, prolonging the peptide's half-life in vivo.
-
Bio-inspired Design: The structural similarity to L-DOPA suggests that peptides incorporating this residue may interact with targets in the central nervous system or other pathways involving catecholamine signaling.[8][9]
Experimental Workflow for Peptide Library Synthesis
The following sections provide a detailed methodology for the manual or automated solid-phase synthesis of peptide libraries incorporating this compound.
Diagram of the Fmoc-SPPS Cycle
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocols
PART 1: Resin Preparation
The choice of resin is critical as it determines the C-terminal functionality of the cleaved peptide.[5]
-
For C-terminal Amides: Use Rink Amide MBHA resin.
-
For C-terminal Carboxylic Acids: Use Wang resin or 2-Chlorotrityl chloride resin.
Protocol 1: Resin Swelling
-
Place the desired amount of resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to cover the resin completely (approx. 10 mL per gram of resin).
-
Allow the resin to swell at room temperature for at least 1 hour with gentle agitation.
-
After swelling, drain the DMF using positive nitrogen pressure or filtration.
PART 2: The Synthesis Cycle
This cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence.[1][12]
Protocol 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen or peptide-bound resin.
-
Agitate the mixture at room temperature for 20-30 minutes.[5]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL per gram) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Coupling of this compound
The 3,4-dimethoxy-L-phenylalanine residue can exhibit moderate steric hindrance. Therefore, a highly efficient coupling reagent is recommended to ensure complete reaction and prevent the formation of deletion sequences.[13][14] Uronium/aminium salt reagents like HATU are excellent choices.[15][16]
Reagent Preparation:
-
Amino Acid Solution: In a separate vial, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), in DMF.
-
Base: N,N-Diisopropylethylamine (DIPEA) (8 equivalents).
Coupling Reaction Steps:
-
To the vial containing the amino acid and HATU, add the DIPEA. This initiates the activation of the carboxylic acid. Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
To monitor the reaction, perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates a complete coupling.
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL per gram) and then with Dichloromethane (DCM) (3 x 10 mL per gram) to prepare for the next cycle.
| Parameter | Recommended Value | Rationale |
| Fmoc-AA | 4 equivalents | Drives the reaction to completion. |
| Coupling Reagent | 3.9 equivalents (HATU) | Highly efficient activator, ideal for potentially hindered couplings.[14][15] |
| Base (Activator) | 8 equivalents (DIPEA) | Activates the amino acid and neutralizes the growing peptide chain. |
| Solvent | DMF | Excellent solvating properties for reagents and peptide chains. |
| Reaction Time | 1-2 hours | Sufficient for complete coupling; monitor with Kaiser test. |
Diagram of the HATU Coupling Mechanism
Caption: Simplified mechanism of amino acid activation by HATU.
PART 3: Cleavage and Purification
The final step involves cleaving the completed peptide from the solid support and removing all side-chain protecting groups simultaneously.[5]
Protocol 4: Cleavage from the Resin
Cleavage Cocktail: The standard and highly effective cleavage cocktail is Reagent R.
-
Reagent R Composition: 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole.
-
TFA: Cleaves the peptide from the resin and removes acid-labile protecting groups.
-
Scavengers (Thioanisole, EDT, Anisole): Quench reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Trp and Met.
-
Cleavage Procedure:
-
Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a new centrifuge tube.
-
Wash the resin once more with a small amount of fresh TFA to ensure complete recovery.
Protocol 5: Peptide Precipitation and Lyophilization
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume (approx. 40 mL) of ice-cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.
-
After the final wash, dry the peptide pellet under vacuum to remove excess ether.
-
Dissolve the crude peptide in a suitable solvent mixture (e.g., Water/Acetonitrile) and freeze it.
-
Lyophilize the frozen solution to obtain a fluffy, white powder.
Quality Control
The purity and identity of the synthesized peptide must be confirmed.
-
Purity Analysis: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A gradient of acetonitrile in water with 0.1% TFA is typically used. Purity is assessed by the relative area of the main peak.
-
Identity Confirmation: Use Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm that the observed molecular weight matches the calculated theoretical mass of the desired peptide.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Insufficient activation time. 2. Steric hindrance from the 3,4-dimethoxy-Phe residue or adjacent residues. 3. Poor resin swelling. | 1. Pre-activate the amino acid for 1-2 minutes before adding to the resin. 2. Perform a second coupling (double couple) with fresh reagents. 3. Ensure resin is fully swollen before starting the synthesis. |
| Deletion Sequences | Incomplete coupling followed by reaction of the next amino acid in the sequence. | Implement a capping step (e.g., with acetic anhydride and DIPEA in DMF) after the coupling of this compound to block any unreacted amines. |
| Low Cleavage Yield | 1. Insufficient cleavage time. 2. Inappropriate cleavage cocktail for the resin type. | 1. Extend cleavage time to 4 hours. 2. Ensure the correct TFA-based cocktail is used for the chosen resin and protecting groups. |
| Side Product Peaks in HPLC | 1. Incomplete removal of side-chain protecting groups. 2. Scavenger-related adducts. | 1. Ensure the cleavage cocktail contains a sufficient concentration and variety of scavengers. 2. Perform thorough washes of the precipitated peptide with cold ether. |
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]
- 7. nbinno.com [nbinno.com]
- 8. 3,4-Dimethoxy-D-phenylalanine|Research Chemical [benchchem.com]
- 9. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
- 14. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 15. file.globalso.com [file.globalso.com]
- 16. bachem.com [bachem.com]
Application Note: Mass Spectrometry Analysis of Peptides Incorporating Fmoc-3,4-dimethoxy-L-phenylalanine
Introduction: The Significance of 3,4-dimethoxy-L-phenylalanine in Peptide Therapeutics
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor binding affinity, and conformational rigidity. Among these, 3,4-dimethoxy-L-phenylalanine, a derivative of phenylalanine, is of significant interest. The electron-donating methoxy groups on the phenyl ring can alter the electronic and steric properties of the peptide, potentially leading to improved biological activity and pharmacokinetic profiles.
However, the unique structural features of peptides containing 3,4-dimethoxy-L-phenylalanine, particularly when the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group is still present, introduce specific challenges for analytical characterization. Mass spectrometry (MS), an essential tool for the verification of synthetic peptides, must be carefully optimized to account for the distinct fragmentation behavior of this modified residue.[1]
This application note provides a detailed guide to the mass spectrometric analysis of peptides containing Fmoc-3,4-dimethoxy-L-phenylalanine. We will delve into the underlying principles of their fragmentation, offer field-proven protocols for their analysis by Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS), and provide a framework for confident data interpretation.
The Analytical Challenge: Understanding the Fragmentation Behavior
The predictability of peptide fragmentation in a mass spectrometer is fundamental to sequencing and structural confirmation. In Collision-Induced Dissociation (CID), energy is transferred to a selected precursor ion, inducing fragmentation primarily along the peptide backbone, yielding characteristic b- and y-type ions.[2][3] The presence of this compound introduces additional, and potentially dominant, fragmentation pathways that must be understood for accurate spectral interpretation.
Fragmentation of the Peptide Backbone
As with standard peptides, the primary fragmentation pathway involves cleavage of the amide bonds, resulting in a series of b- and y-ions that are used to confirm the amino acid sequence. The mass of the 3,4-dimethoxy-L-phenylalanine residue should be accounted for in the mass calculations for these ion series.
Characteristic Fragmentation of the Fmoc Group
For peptides where the N-terminal Fmoc group has not been cleaved, its fragmentation provides strong diagnostic signals. The bulky and aromatic nature of the Fmoc group makes it a prominent site for fragmentation. Key fragmentation pathways include:
-
Formation of the (9H-fluoren-9-yl)methyl cation at m/z 165.
-
A McLafferty-type rearrangement leading to the neutral loss of the Fmoc group.[1]
-
Formation of a protonated carbamate ion at m/z 240.[1]
The presence of these characteristic Fmoc-related fragments can confirm the identity of the N-terminal modification.
Predicted Fragmentation of the 3,4-dimethoxy-L-phenylalanine Side Chain
While specific literature on the CID fragmentation of the 3,4-dimethoxy-L-phenylalanine side chain within a peptide is not extensively available, we can predict its behavior based on the fragmentation of similar structures, such as O-methylated tyrosine and other methoxy-substituted aromatic compounds. The primary predicted fragmentation pathways for the side chain involve:
-
Neutral loss of a methyl group (-CH₃): This would result in a mass loss of 15.02 Da.
-
Neutral loss of a methoxy group (-OCH₃): This would correspond to a mass loss of 31.02 Da.
-
Sequential loss of both methoxy groups.
-
Cleavage at the benzylic position , leading to the loss of the entire dimethoxybenzyl moiety.
Identifying these specific neutral losses from the precursor ion or from fragment ions containing the 3,4-dimethoxy-L-phenylalanine residue can provide strong evidence for its presence and location within the peptide sequence.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the analysis of peptides containing this compound. Optimization may be required based on the specific peptide sequence and the instrumentation used.
Sample Preparation
-
Dissolution: Dissolve the lyophilized peptide in a suitable solvent. Due to the hydrophobic nature of the Fmoc group and the dimethoxy-phenylalanine residue, a solution of 50:50 acetonitrile:water with 0.1% formic acid is a good starting point.
-
Concentration: Prepare a stock solution of the peptide at 1 mg/mL. For LC-MS analysis, dilute this stock solution to a final concentration of 1-10 µM in the mobile phase A.
-
Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC system.
LC-MS/MS Analysis
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase, 1.7-3.5 µm particle size | Provides good retention and separation for hydrophobic peptides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent for eluting hydrophobic peptides. |
| Gradient | 5-95% B over 20-30 minutes | A broad gradient is recommended to ensure elution of potentially very hydrophobic peptides. |
| Flow Rate | 0.2-0.4 mL/min for analytical columns | Standard flow rate for good chromatographic resolution. |
| Ionization Mode | Positive Ion Electrospray (ESI+) | Peptides readily form positive ions by protonation. |
| MS1 Scan Range | m/z 300-2000 | To detect the precursor ions of a wide range of peptide sizes. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | A robust and widely available fragmentation technique. |
| Collision Energy | Stepped or ramped collision energy (e.g., 20-40 eV) | Allows for the observation of a wider range of fragment ions, from backbone cleavages to side chain and Fmoc group fragmentations. |
Data Interpretation: A Step-by-Step Workflow
Figure 1. Experimental workflow for the analysis of peptides containing this compound.
Predicted Fragmentation Pathway of a Model Peptide
// Nodes precursor [label="[M+H]+", fillcolor="#4285F4", fontcolor="#FFFFFF"]; b_ions [label="b-ions", fillcolor="#34A853", fontcolor="#FFFFFF"]; y_ions [label="y-ions", fillcolor="#34A853", fontcolor="#FFFFFF"]; fmoc_frag [label="Fmoc Fragments\n(m/z 165)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fmoc_nl [label="Neutral Loss of Fmoc", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sidechain_nl_ch3 [label="Neutral Loss of CH3", fillcolor="#FBBC05", fontcolor="#202124"]; sidechain_nl_och3 [label="Neutral Loss of OCH3", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges precursor -> b_ions [label="Backbone Cleavage"]; precursor -> y_ions [label="Backbone Cleavage"]; precursor -> fmoc_frag [label="Fmoc Cleavage"]; precursor -> fmoc_nl [label="Fmoc Rearrangement"]; precursor -> sidechain_nl_ch3 [label="Side Chain Cleavage"]; precursor -> sidechain_nl_och3 [label="Side Chain Cleavage"]; } .dot
Figure 2. Predicted fragmentation pathways for a peptide with N-terminal this compound.
Concluding Remarks
The successful mass spectrometric analysis of peptides containing non-canonical amino acids like this compound hinges on a thorough understanding of their unique fragmentation patterns. By anticipating the characteristic cleavages of the Fmoc group and the dimethoxy-substituted side chain, in addition to the standard peptide backbone fragmentation, researchers can develop robust analytical methods and confidently interpret the resulting data. The protocols and interpretive framework presented in this application note provide a solid foundation for the accurate characterization of these novel and promising peptide therapeutics.
References
- 1. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of neutral fragments in tandem mass spectrometry: a unique route to mechanistic and structural information - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using Fmoc-3,4-dimethoxy-L-phenylalanine
Introduction: A Protected Precursor for Site-Specific Bioconjugation
In the landscape of advanced drug development and proteomics, the ability to create precise, covalently linked biomolecular conjugates is paramount. This guide details the use of Fmoc-3,4-dimethoxy-L-phenylalanine, a derivative of the non-canonical amino acid L-DOPA (L-3,4-dihydroxyphenylalanine), as a strategic tool for site-specific bioconjugation. The core concept lies in leveraging the robust and well-established methodology of Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a latent reactive handle into a peptide sequence.[1][2] The 3,4-dimethoxyphenylalanine residue, with its hydroxyl groups protected as methyl ethers, is readily incorporated into a growing peptide chain.[3] Subsequent deprotection of these methoxy groups unmasks the catechol side chain of L-DOPA, which can then be activated for highly efficient and selective conjugation to a target biomolecule.[4][5]
The catechol moiety of L-DOPA is a versatile chemical entity, capable of undergoing oxidation to form a highly reactive ortho-quinone.[6][7] This electrophilic intermediate can then participate in covalent bond formation with nucleophilic residues on a target protein, such as the ε-amino group of lysine or the thiol group of cysteine.[7] This approach offers a powerful method for creating well-defined peptide-protein conjugates, antibody-drug conjugates (ADCs), and other complex biomolecular structures. This document provides a comprehensive, step-by-step guide for researchers, from the initial peptide synthesis to the final bioconjugate characterization.
Overall Workflow
The process can be conceptually divided into three main stages: synthesis of the DOPA-containing peptide, bioconjugation to a target molecule, and characterization of the final conjugate.
Caption: Overall workflow from peptide synthesis to final bioconjugate characterization.
Part 1: Synthesis of DOPA-Containing Peptides
The initial phase involves the synthesis of a peptide containing the 3,4-dimethoxyphenylalanine residue using standard Fmoc-SPPS protocols, followed by the crucial demethylation step to reveal the reactive catechol group.
Protocol 1: Fmoc-Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a Wang resin for a C-terminal carboxylic acid. The procedure is cyclical, involving the sequential deprotection of the Fmoc group and coupling of the next amino acid.[8][9]
Materials:
-
Wang resin (or other suitable resin depending on C-terminal requirement)
-
Fmoc-protected amino acids, including this compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.[8]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes and drain.[2]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading) and HOBt/Oxyma (3-4 equivalents) in a minimal amount of DMF.
-
Add DIC (3-4 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.[8]
-
To monitor completion, a small sample of resin beads can be taken for a Kaiser test (a positive test with blue beads indicates incomplete coupling).
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Cycle Repetition: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection (step 2) one last time to reveal the N-terminal amine.
-
Final Wash and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and dry thoroughly under vacuum.
Caption: The iterative cycle of Fmoc-Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Side-Chain Demethylation to Yield DOPA
The cleavage of the methyl ethers from the 3,4-dimethoxyphenylalanine side chain is a critical step. Boron tribromide (BBr₃) is a potent Lewis acid commonly used for the cleavage of aryl methyl ethers.[10][11] This procedure should be performed under anhydrous conditions in a well-ventilated fume hood.
Materials:
-
Dried peptide-resin from Protocol 1
-
Boron tribromide (BBr₃), 1.0 M solution in DCM
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dry ice/acetone bath
-
Nitrogen or Argon gas supply
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a round-bottom flask equipped with a magnetic stir bar and a septum.
-
Anhydrous Conditions: Purge the flask with dry nitrogen or argon gas.
-
Reaction Setup:
-
Suspend the resin in anhydrous DCM.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Addition of BBr₃: Slowly add BBr₃ solution (typically 3-5 equivalents per methoxy group) to the cooled, stirring suspension via syringe.
-
Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then let it slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Carefully quench the reaction by slowly adding water or methanol at 0 °C.
-
Peptide Cleavage from Resin:
-
After quenching, filter the resin and wash it with DCM.
-
To cleave the peptide from the resin and remove other side-chain protecting groups, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.[8]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude DOPA-containing peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry (expecting a mass shift corresponding to the loss of two methyl groups and the gain of two hydrogens).
-
| Parameter | Condition | Rationale |
| Reagent | Boron Tribromide (BBr₃) | A strong Lewis acid effective for cleaving aryl methyl ethers.[10] |
| Temperature | -78 °C to Room Temp. | Initial low temperature controls the exothermic reaction; warming allows the reaction to proceed to completion. |
| Solvent | Anhydrous DCM | Ensures a water-free environment to prevent premature quenching of BBr₃. |
| Scavengers (in cleavage) | TIS, Water | TIS scavenges carbocations generated during deprotection; water assists in hydrolysis.[8] |
Part 2: Bioconjugation via Periodate Oxidation
With the purified DOPA-containing peptide in hand, the next stage is the conjugation to a target biomolecule, typically a protein with accessible nucleophilic residues. This protocol uses sodium periodate to selectively oxidize the catechol to a reactive ortho-quinone.[5][6]
Protocol 3: Periodate-Mediated Bioconjugation
Materials:
-
Purified, lyophilized DOPA-containing peptide
-
Target protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)
-
Quenching solution (e.g., glycerol or sodium bisulfite)
-
Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the DOPA-containing peptide and the target protein in the reaction buffer to their desired final concentrations. A molar excess of the peptide is often used to drive the reaction.
-
Prepare a fresh stock solution of sodium periodate in the same buffer.
-
-
Reaction Initiation:
-
Reaction Monitoring (Optional): The progress of the conjugation can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE (looking for a shift in the protein's molecular weight) or RP-HPLC.[1]
-
Quenching: Stop the reaction by adding a quenching agent like glycerol or sodium bisulfite to consume any excess periodate.
-
Purification of the Conjugate:
-
Characterization: Analyze the purified conjugate using the methods described in Part 3.
Caption: Mechanism of periodate-mediated DOPA conjugation.
Part 3: Characterization of the Bioconjugate
Thorough characterization is essential to confirm the success of the conjugation, determine the degree of labeling, and ensure the integrity of the final product. A multi-faceted analytical approach is recommended.[14]
Analytical Techniques
| Technique | Information Obtained | Principle |
| SDS-PAGE | Confirmation of conjugation, molecular weight shift. | Separates proteins based on size. A successful conjugation will result in a higher molecular weight band for the conjugate compared to the unconjugated protein.[1] |
| UV-Vis Spectroscopy | Degree of Labeling (if payload has a unique absorbance). | By measuring absorbance at specific wavelengths for the protein and the payload, the ratio can be calculated using the Beer-Lambert law. |
| Mass Spectrometry (MS) | Precise mass of the conjugate, confirmation of covalent linkage, drug-to-antibody ratio (DAR). | Provides an accurate mass measurement of the intact conjugate and its subunits, allowing for unambiguous confirmation of the final product.[15] |
| HPLC (SEC, HIC, RP-HPLC) | Purity, aggregation, fragmentation, and drug-load distribution. | SEC separates based on size to detect aggregates. HIC separates based on hydrophobicity and is excellent for resolving species with different numbers of conjugated peptides.[1][13] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low peptide yield in SPPS | Incomplete coupling or deprotection. | Double couple difficult amino acids; increase deprotection time; use a stronger coupling reagent like HATU.[16] |
| Incomplete demethylation | Insufficient BBr₃ or reaction time. | Increase equivalents of BBr₃; extend reaction time; ensure anhydrous conditions. |
| Low conjugation efficiency | Inactive protein; suboptimal pH; insufficient periodate. | Check protein activity; optimize reaction buffer pH (6.5-7.5); increase periodate concentration or reaction time. |
| Protein aggregation | Hydrophobicity of the peptide; harsh reaction conditions. | Use SEC to remove aggregates; consider including solubility-enhancing linkers or excipients. |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Current Advances in L-DOPA and DOPA-Peptidomimetics: Chemistry, Applications and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-Linking of a DOPA-Containing Peptide Ligand into its G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Periodate-triggered cross-linking of DOPA-containing peptide-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemistry of Periodate-Mediated Cross-Linking of 3,4-Dihydroxylphenylalanine (DOPA)-Containing Molecules to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 12. Genetic Incorporation of Biosynthesized L-dihydroxyphenylalanine (DOPA) and Its Application to Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 16. chempep.com [chempep.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-3,4-dimethoxy-L-phenylalanine
Introduction
Fmoc-3,4-dimethoxy-L-phenylalanine is a valuable non-canonical amino acid derivative used in the synthesis of novel peptides for drug discovery and biochemical research. The electron-donating methoxy groups on the phenyl ring can modulate the electronic properties and conformation of the resulting peptide. However, researchers frequently encounter significant challenges with its solubility in N,N-Dimethylformamide (DMF), the most common solvent used in Solid-Phase Peptide Synthesis (SPPS).[1][2][3] This guide provides a comprehensive framework for understanding and overcoming these solubility and coupling issues, ensuring successful incorporation into your peptide sequence.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder failing to dissolve completely in DMF?
A1: Several factors contribute to this issue. The primary cause is often intermolecular aggregation driven by the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group, which can engage in π-π stacking.[4][5] While the dimethoxy groups are intended to enhance certain properties, they also add to the molecule's bulk and can influence crystal packing, potentially leading to poor solvation kinetics in DMF alone.[6][7][8] Furthermore, the quality of the DMF is critical; aged DMF can contain dimethylamine impurities from degradation, which can affect the solvent environment and even cause premature Fmoc deprotection.[9]
Q2: Does the dimethoxy substitution inherently cause poor solubility?
A2: Not necessarily, and it can be counterintuitive. While these groups increase the molecule's overall polarity compared to standard phenylalanine, they also increase its size and can alter intermolecular interactions. In some contexts, such substitutions are reported to enhance solubility, but this often refers to the final peptide's characteristics rather than the protected monomer building block.[6][7][10] The dominant factor for the monomer's poor solubility remains the strong tendency for Fmoc-protected amino acids to self-associate in solution.[4]
Q3: My amino acid dissolves initially but precipitates during the activation step with coupling reagents. What is happening?
A3: This indicates that the activated species (e.g., the O-acylisourea intermediate or HOBt/Oxyma ester) is less soluble in DMF than the parent Fmoc-amino acid. The change in the carboxyl group's electronic structure upon activation can alter its solvation properties, leading to precipitation. Another common cause is on-resin aggregation, where the growing peptide chain itself collapses, preventing the activated amino acid from reaching the N-terminal amine.[11][12]
Q4: Are there alternative solvents I should consider instead of DMF?
A4: Yes. N-Methyl-2-pyrrolidone (NMP) is an excellent alternative to DMF and is often considered a superior solvent for SPPS due to its higher polarity and greater solvating power, especially for difficult or hydrophobic sequences.[2][4][9] Dimethyl sulfoxide (DMSO) is another powerful solvent, though it is more viscous.[2][4] Often, the most effective approach is not a complete replacement but the use of a solvent mixture, such as DMF/NMP or DMF/DMSO, to leverage the strengths of each.[9][13]
Q5: Can I gently heat the solution to force the amino acid to dissolve?
A5: Gentle warming to approximately 37-40°C can be an effective strategy to aid dissolution.[4] However, this should be done with caution. Prolonged heating, especially after the addition of coupling reagents and base (like DIPEA), can accelerate side reactions, including racemization of the amino acid.[14] The solution should be used immediately after it has been prepared.
Troubleshooting Guide: From Dissolution to Coupling
This section provides a systematic approach to resolving common issues encountered with this compound.
Issue 1: Incomplete Dissolution of the Amino Acid in DMF
-
Symptoms: Visible particulate matter or cloudiness in the amino acid/DMF solution before it is added to the resin.
-
Underlying Cause: Strong intermolecular aggregation of the protected amino acid exceeds the solvating capacity of pure DMF at the desired concentration.
-
Solutions:
-
Mechanical & Thermal Assistance: Employ sonication for 5-10 minutes to break up aggregates. If solids persist, gentle warming (37°C) can be applied.[4] See Protocol 1 for a detailed workflow.
-
Solvent Fortification: Prepare the amino acid solution in a stronger solvent system from the start. A mixture of 1:1 DMF/NMP or adding up to 25% DMSO to the DMF can significantly enhance solubility.[2][4][9] See Table 1 for solvent recommendations.
-
Issue 2: Poor Coupling Efficiency (Confirmed by Positive Kaiser Test)
-
Symptoms: A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted primary amines on the resin.[15]
-
Underlying Cause: This is a direct consequence of low solubility. If the activated amino acid is not fully dissolved or precipitates from solution, its effective concentration is too low to drive the coupling reaction to completion. This can also be exacerbated by on-resin aggregation of the growing peptide, which physically blocks the reaction site.[13][16]
-
Solutions:
-
Optimize the Solvent System: The most critical step is to ensure complete dissolution. Switch to a more powerful solvent system like NMP or a DMF/DMSO mixture for the coupling step.[2][9]
-
Perform a "Double Coupling": This is a robust and straightforward method to improve yields for difficult residues. After the first coupling reaction, drain the vessel, wash the resin with DMF, and then add a freshly prepared solution of the activated amino acid for a second coupling cycle.[17] See Protocol 2 .
-
Use a More Potent Coupling Reagent: If using standard reagents like HBTU or DIC/HOBt, switching to a stronger uronium/aminium salt like HATU or COMU can often overcome kinetic barriers, especially for sterically hindered couplings.[12][17]
-
Disrupt On-Resin Aggregation: If you suspect the growing peptide chain is the problem, wash the resin with a chaotropic salt solution (e.g., 0.8 M LiCl in DMF) immediately before coupling to break up secondary structures.[16] Ensure you wash thoroughly with DMF afterward to remove the salt.
-
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting solubility and coupling issues.
Data & Experimental Protocols
Table 1: Solvent Recommendations for Difficult Couplings
| Solvent/Mixture | Key Properties & Rationale | Recommended Use Case |
| DMF (Standard) | Good resin swelling, dissolves most reagents.[2] | Standard, non-problematic couplings. |
| NMP | More polar than DMF, superior solvating power.[9] | First choice for known difficult or hydrophobic sequences. |
| DMF / NMP (1:1) | Balances cost and performance, enhances solvation. | When pure DMF fails but a full switch to NMP is not desired. |
| DMF + 15-25% DMSO | DMSO is a highly polar aprotic solvent, excellent for disrupting aggregation.[1][4] | For severely insoluble amino acids or on-resin aggregation. |
| "Magic Mixture" | DCM/DMF/NMP (1:1:1) with additives.[13] | Reserved for extremely difficult "impossible" sequences. |
Protocol 1: Sonication and Warming-Assisted Dissolution
-
Weigh the required amount of this compound into a clean, dry glass vial.
-
Add the calculated volume of high-purity, amine-free DMF (or DMF/NMP mixture).
-
Vortex the vial for 30 seconds to suspend the solid.
-
Place the vial in a laboratory ultrasonic bath and sonicate for 5-10 minutes.
-
Visually inspect for remaining solids. If any persist, place the vial in a heating block or water bath set to 37°C for 5 minutes, vortexing intermittently.[4]
-
Once fully dissolved, proceed immediately to the activation and coupling steps. Do not store the solution.
Protocol 2: Manual Double Coupling for a Difficult Residue
-
First Coupling:
-
Perform the initial coupling of this compound using your standard activation method (e.g., HATU/DIPEA) for the recommended time (e.g., 1-2 hours).[18]
-
Drain the reaction vessel.
-
-
Wash Cycle:
-
Wash the peptide-resin thoroughly with DMF (3 x 1 minute) to remove by-products and unreacted reagents.
-
-
Second Coupling:
-
In a separate vial, prepare a fresh solution of activated this compound using the same equivalents as the first coupling.
-
Add this solution to the washed peptide-resin.
-
Allow the second coupling reaction to proceed for at least 1 hour.
-
-
Monitoring and Continuation:
Diagram: Mechanism of On-Resin Aggregation
Caption: On-resin aggregation prevents access of activated amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Ordered Aggregates of Fmoc-Diphenylalanine at Alkaline pH as a Precursor of Fibril Formation and Peptide Gelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Conformation of methylated amino acids: structure of 3,4-dimethoxy-alpha-methyl-DL-phenylalanine sesquihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. chemimpex.com [chemimpex.com]
- 11. peptide.com [peptide.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Peptides Containing 3,4-dimethoxy-L-phenylalanine
Welcome to the technical support guide for researchers working with peptides incorporating the non-canonical amino acid, 3,4-dimethoxy-L-phenylalanine. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges, particularly aggregation, associated with these peptides.
Part 1: Troubleshooting Guide
This section is designed to help you resolve active issues you may be encountering during your experiments.
Question 1: My peptide containing 3,4-dimethoxy-L-phenylalanine has poor solubility or has precipitated out of solution. What should I do?
Answer:
This is the most common issue encountered with these peptides. The 3,4-dimethoxy-L-phenylalanine residue imparts significant hydrophobicity due to its bulky, nonpolar, aromatic side chain. This dramatically increases the peptide's propensity for self-association and aggregation, leading to poor solubility in aqueous buffers.[1][2] The process is driven by hydrophobic interactions and π-π stacking between the dimethoxy-phenyl rings, which can lead to the formation of stable β-sheet structures.[3]
Your immediate goal is to disrupt these aggregates and find a suitable solvent system.
Caption: Troubleshooting workflow for peptide solubility.
Step-by-Step Protocol: Solubility Screening
-
Characterize Your Peptide: Determine the net charge of your peptide at neutral pH. Peptides with a net positive charge (basic) are more likely to dissolve in acidic solutions, while those with a net negative charge (acidic) are more soluble in basic solutions.[1]
-
Initial Aqueous Attempts:
-
For Basic Peptides: Attempt to dissolve a small amount in 10% aqueous acetic acid or 0.1% aqueous trifluoroacetic acid (TFA).
-
For Acidic Peptides: Attempt to dissolve in 0.1% ammonium hydroxide.
-
Once dissolved, you can slowly add this stock solution to your desired aqueous buffer.
-
-
Introduce Organic Co-Solvents: If aqueous solutions fail, organic co-solvents are necessary. Use the minimum amount required for dissolution.[1]
-
Start by adding a small amount of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to your peptide powder, vortexing to create a concentrated stock.
-
Alternatively, try solvents like acetonitrile (ACN) or isopropanol.
-
-
Use Strong Chaotropic Agents (For Rescue/Disaggregation): If the above steps fail, a more aggressive disaggregation protocol is required. These solvents disrupt the non-covalent interactions holding the aggregates together.[4][5]
| Solvent/Agent | Mechanism of Action | Use Case | Considerations |
| DMSO, DMF | Disrupts hydrophobic interactions. | Initial dissolution attempts for highly hydrophobic peptides. | Can be difficult to remove; may be incompatible with some cell-based assays.[1] |
| TFA, HFIP | Strong acids that break hydrogen bonds and disrupt secondary structures. | Highly effective for disaggregating stubborn peptides.[4] | Must be thoroughly removed by lyophilization or nitrogen stream before use.[4][6] |
| Guanidine-HCl, Urea | Chaotropic agents that denature secondary structures. | Used to solubilize peptides for purification or analysis. | Are non-volatile and must be removed by dialysis or chromatography. |
Protocol 1: Aggressive Disaggregation Using TFA/HFIP This protocol is adapted from methods used for highly aggregating peptides like polyglutamines and Amyloid-beta.[4][5]
-
Safety First: Perform all steps in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Initial Treatment: To 1 mg of lyophilized peptide powder, add 200 µL of neat trifluoroacetic acid (TFA). Vortex for 1-2 minutes.
-
Incubation: Allow the peptide to dissolve in TFA for 10-15 minutes at room temperature.
-
Evaporation: Dry the TFA completely using a gentle stream of nitrogen gas.
-
Secondary Treatment: Add 200 µL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Vortex until the peptide film is fully dissolved.
-
Final Evaporation: Dry the HFIP completely under a nitrogen stream. The resulting peptide film should be free of aggregates.
-
Resuspension: Immediately dissolve the treated peptide in your desired solvent (e.g., DMSO for a stock solution) before re-aggregation can occur.[6]
Question 2: I'm seeing a broad peak, peak tailing, or a "smear" on my Reverse-Phase HPLC chromatogram. Is this aggregation?
Answer:
Yes, this is a classic sign of on-column aggregation or poor solubility in the mobile phase.[7] The peptide molecules are likely associating with each other and with the stationary phase (e.g., C18) in a non-uniform way. This can also manifest as a sharp peak in the void volume (early elution), which represents large aggregates that are not retained by the column.[6]
Troubleshooting HPLC Issues:
-
Sample Preparation is Key: Never inject a cloudy or precipitated sample. Ensure your peptide is fully dissolved before injection. If necessary, use the disaggregation protocol above and dissolve the treated peptide in a strong solvent like DMSO or a high percentage of organic mobile phase.
-
Modify Your Mobile Phase:
-
Increase TFA Concentration: Ensure both Mobile Phase A (Aqueous) and B (Organic) contain at least 0.1% TFA. TFA acts as an ion-pairing agent, masking charges and reducing secondary interactions that can lead to peak tailing.[6][7]
-
Use a "Stronger" Organic Solvent: If using acetonitrile (ACN), consider trying isopropanol or ethanol as Mobile Phase B, as they can be better at keeping hydrophobic peptides in solution.
-
-
Adjust the Gradient:
-
Start with Higher %B: For very hydrophobic peptides, a low starting percentage of organic solvent can cause the peptide to precipitate at the column head.[8] Try starting your gradient at a higher %B (e.g., 20-30% instead of 5%).
-
Use a Shallower Gradient: A slow, shallow gradient gives the peptide more time to interact with the stationary phase properly, which can sometimes improve peak shape.
-
-
Change the Column:
-
Switch to C4 or C8: A C18 column has the longest alkyl chains and is the most hydrophobic. This can lead to excessively strong interactions with your already hydrophobic peptide. A column with shorter chains, like a C4 or C8, is less retentive and can often prevent on-column aggregation and improve peak shape.[9]
-
-
Elevate the Temperature: Increasing the column temperature (e.g., to 40-60 °C) can increase peptide solubility in the mobile phase and improve peak symmetry by reducing solvent viscosity.[1][9]
Part 2: Frequently Asked Questions (FAQs)
Question 3: Why are peptides with 3,4-dimethoxy-L-phenylalanine so prone to aggregation?
Answer:
The aggregation propensity is rooted in the physicochemical properties of the 3,4-dimethoxy-L-phenylalanine side chain. Several factors contribute:
-
High Hydrophobicity: The phenyl ring is already hydrophobic. The addition of two methyl groups (from the methoxy substituents) further increases the nonpolar surface area, driving the peptide to self-associate in aqueous environments to minimize contact with water (a phenomenon known as hydrophobic collapse).[1][10]
-
π-π Stacking: The electron-rich aromatic ring can interact with other aromatic rings through π-π stacking. These interactions, while individually weak, are additive and can stabilize aggregates.
-
Steric Hindrance: The bulky side chain can restrict the conformational freedom of the peptide backbone, potentially favoring conformations that are prone to forming intermolecular β-sheets, which are the hallmark of many peptide aggregates.[2]
Caption: Key physicochemical drivers of aggregation.
Question 4: Can I prevent aggregation during solid-phase peptide synthesis (SPPS)?
Answer:
Yes, addressing aggregation during synthesis is crucial for obtaining a high-purity final product. On-resin aggregation can lead to incomplete coupling and deprotection steps, resulting in deletion sequences.[3]
Strategies to Mitigate On-Resin Aggregation:
-
Use Low-Loading Resin: Employing a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the physical distance between growing peptide chains, sterically hindering their ability to interact and aggregate.[11]
-
Incorporate "Disrupting" Elements:
-
Pseudoproline Dipeptides: If your sequence contains a Ser or Thr, you can introduce it along with the preceding amino acid as a pseudoproline dipeptide. This creates a "kink" in the peptide backbone that disrupts the formation of secondary structures.[12]
-
Backbone Protection (Dmb/Hmb): For sequences containing Gly or other critical residues, using a Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) protected amino acid can prevent intermolecular hydrogen bonding, which is a primary driver of β-sheet formation.[13]
-
-
Optimize Synthesis Conditions:
-
Chaotropic Salt Washes: Before a difficult coupling step, washing the resin with a solution like 0.8 M LiCl in DMF can help break up existing aggregates.[3]
-
Elevated Temperature: Performing couplings at higher temperatures (e.g., 50-75°C) can provide enough thermal energy to disrupt secondary structures.[11]
-
Question 5: What are the best practices for storing peptides containing 3,4-dimethoxy-L-phenylalanine?
Answer:
Proper storage is essential to prevent aggregation over time.
-
As a Lyophilized Powder: The best way to store the peptide long-term is as a lyophilized powder at -20°C or -80°C in a desiccated environment.
-
In Solution: Avoid storing these peptides in aqueous buffers, as this will promote aggregation. If you must store them in solution, use a non-aqueous, organic solvent like DMSO. Prepare small aliquots of a concentrated stock solution in 100% DMSO and store them at -80°C. This minimizes water content and reduces the frequency of freeze-thaw cycles, which can also induce aggregation. When you need to use the peptide, thaw an aliquot and dilute it into your final aqueous buffer immediately before the experiment.
References
- 1. jpt.com [jpt.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Troubleshooting Adsorbed Contaminants on HPLC Columns | Separation Science [sepscience.com]
- 10. genscript.com [genscript.com]
- 11. benchchem.com [benchchem.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Challenges with Fmoc-3,4-dimethoxy-L-phenylalanine in SPPS
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-3,4-dimethoxy-L-phenylalanine (Fmoc-Dmp-OH) in Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common issue of incomplete coupling associated with this sterically hindered amino acid derivative.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable building block in peptide synthesis, often incorporated to introduce unique structural or functional properties into a peptide sequence. However, the presence of two methoxy groups on the phenyl ring significantly increases its steric bulk. This steric hindrance can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, leading to incomplete coupling reactions. The consequence is a heterogeneous mixture of the desired full-length peptide and deletion sequences, complicating purification and reducing overall yield.[1][2]
This guide is designed to provide a logical, evidence-based framework for diagnosing and resolving these coupling issues, ensuring the successful synthesis of your target peptide.
Troubleshooting Guide: Incomplete Coupling of Fmoc-Dmp-OH
This section addresses the primary issue of incomplete coupling in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: My analysis (HPLC/MS) of the crude peptide shows a significant deletion peak corresponding to the absence of the 3,4-dimethoxy-L-phenylalanine residue. What is the likely cause and how can I fix it?
Answer: The presence of a deletion sequence at the intended Dmp position is a classic indicator of incomplete coupling. The primary culprit is the steric hindrance imparted by the dimethoxy-phenyl side chain.[1] Here is a systematic approach to troubleshoot and resolve this issue:
Probable Cause 1: Insufficient Activation or Coupling Potency
Standard coupling reagents may not be sufficiently reactive to overcome the high activation energy barrier associated with sterically hindered amino acids like Fmoc-Dmp-OH.[3]
Solution:
-
Upgrade Your Coupling Reagent: Switch from standard carbodiimide-based reagents (e.g., DIC/HOBt) to more potent onium salt-based reagents.[3] HATU, HBTU, and HCTU are excellent first-line choices due to their high reactivity.[4] For extremely challenging couplings, COMU or PyAOP can be even more effective.[5][6]
-
Ensure Proper Stoichiometry: Use an excess of the Fmoc-amino acid and coupling reagents. A common starting point is 3-5 equivalents of each relative to the resin loading capacity.[7][8]
-
Pre-activation: Allow the Fmoc-Dmp-OH, coupling reagent, and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to pre-activate for 1-5 minutes before adding the mixture to the resin.[4] This ensures the formation of the highly reactive activated species.
Probable Cause 2: Insufficient Reaction Time or Temperature
The kinetics of coupling sterically hindered residues are often slower than for non-hindered amino acids.
Solution:
-
Extend Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 4 hours, or even overnight for particularly difficult sequences.[3]
-
Microwave-Assisted Peptide Synthesis (MAPS): Employing microwave energy can significantly accelerate the coupling reaction by overcoming the activation energy barrier.[9] This is a highly effective method for driving difficult couplings to completion.[9]
-
Elevated Temperature: If a microwave synthesizer is not available, increasing the reaction temperature (e.g., to 40-50 °C) can also improve coupling efficiency. However, this should be done with caution as elevated temperatures can increase the risk of side reactions like racemization.[3]
Probable Cause 3: Poor Solvation and Peptide Aggregation
As the peptide chain elongates, it can fold into secondary structures and aggregate on the resin, physically blocking the N-terminal amine from reacting.[10] This is especially problematic in hydrophobic sequences.
Solution:
-
Solvent Choice: N,N-Dimethylformamide (DMF) is a standard solvent, but for difficult sequences, N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents like DCM/DMF/NMP (1:1:1) can be more effective at disrupting secondary structures and improving solvation.[11]
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help to break up aggregates.
-
Resin Selection: The choice of resin can impact solvation. PEG-based resins (e.g., ChemMatrix®) often exhibit superior swelling and solvation properties compared to traditional polystyrene resins, which can be beneficial for aggregated sequences.[12][13]
Probable Cause 4: A Single Coupling is Insufficient
For exceptionally difficult couplings, a single coupling reaction, even with optimized conditions, may not achieve completion.
Solution:
-
Double Coupling: After the first coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated Fmoc-Dmp-OH.[4][14] This is a robust and widely used strategy to ensure high coupling efficiency for hindered residues.[2]
Below is a troubleshooting workflow to guide your experimental decisions:
Caption: Troubleshooting workflow for incomplete Fmoc-Dmp-OH coupling.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reason for the difficulty in coupling Fmoc-Dmp-OH?
A1: The primary reason is steric hindrance. The two methoxy groups on the phenyl ring of the amino acid are bulky. This bulkiness physically obstructs the activated carboxylic acid from approaching the nucleophilic N-terminal amine of the peptide chain on the resin, slowing down the rate of peptide bond formation and often leading to incomplete reactions.[1]
Q2: Are there any sequence-specific considerations I should be aware of when using Fmoc-Dmp-OH?
A2: Yes. The difficulty of coupling can be exacerbated if the preceding amino acid (the N-terminal residue on the resin) is also sterically hindered (e.g., Valine, Isoleucine).[15] Additionally, if the peptide sequence is prone to aggregation (e.g., long stretches of hydrophobic residues), this can further reduce the accessibility of the reactive sites.[10]
Q3: What are pseudoproline dipeptides, and can they help with Fmoc-Dmp-OH coupling?
A3: Pseudoproline dipeptides are derivatives of Serine, Threonine, or Cysteine that introduce a "kink" in the peptide backbone, similar to proline.[16] This disruption of the linear structure breaks up the inter-chain hydrogen bonding that leads to aggregation.[17][18] While a pseudoproline dipeptide doesn't directly assist in the coupling of Fmoc-Dmp-OH itself, incorporating one a few residues before the difficult coupling can keep the peptide chain well-solvated and accessible, thereby indirectly improving the coupling efficiency of the subsequent hindered residue.
Q4: How can I monitor the completeness of the coupling reaction in real-time?
A4: Qualitative colorimetric tests performed on a few resin beads are a quick way to check for the presence of free primary amines, which indicate an incomplete coupling.[10] The most common tests are:
-
Kaiser Test: Gives a positive blue color in the presence of primary amines.[10]
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: Gives a positive red/orange color.
A negative test (e.g., yellow beads for the Kaiser test) suggests the coupling is complete.
Q5: Which coupling reagent and conditions do you recommend as a starting point for a previously untested Fmoc-Dmp-OH coupling?
A5: For a robust starting point, we recommend the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU | High reactivity, well-suited for hindered amino acids.[4] |
| Amino Acid Equiv. | 4 eq. | Ensures a sufficient excess to drive the reaction.[4] |
| Coupling Reagent Equiv. | 3.9 eq. | Stoichiometrically matched to the amino acid.[4] |
| Base | DIPEA | A non-nucleophilic base to activate the reaction.[4] |
| Base Equiv. | 8 eq. | Sufficient to neutralize and facilitate activation.[4] |
| Solvent | DMF or NMP | NMP is preferred if aggregation is anticipated.[11] |
| Reaction Time | 2 x 2 hours (Double Couple) | Provides ample time and ensures completion.[4] |
| Temperature | Room Temperature or 50°C | Elevated temperature can be used for very difficult cases. |
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
-
Deprotection: Ensure the N-terminal Fmoc group of the peptide-resin is fully removed by treatment with 20% piperidine in DMF. Wash the resin thoroughly with DMF (3-5 times).[19]
-
First Coupling Activation: In a separate vessel, dissolve Fmoc-Dmp-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[4][19]
-
First Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2 hours at room temperature.[19]
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated Fmoc-Dmp-OH, coupling reagent, and base.
-
Final Wash: After the second coupling, drain the solution and wash the resin thoroughly with DMF (3 times) and then Dichloromethane (DCM) (3 times) to prepare for the next deprotection step or final cleavage.[19]
-
Monitoring (Optional): After the second coupling and before the final wash, perform a Kaiser test on a small sample of resin beads to confirm the absence of free amines.[10]
Caption: Workflow for the double coupling protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. benchchem.com [benchchem.com]
- 11. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biosynth.com [biosynth.com]
- 13. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 14. biotage.com [biotage.com]
- 15. reddit.com [reddit.com]
- 16. chempep.com [chempep.com]
- 17. benchchem.com [benchchem.com]
- 18. PSEUDO-PROLINES (PSI-PRO) FOR ACCESSING INACCESSIBLE PEPTIDES [infoscience.epfl.ch]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Fmoc Deprotection of 3,4-dimethoxy-L-phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of Fmoc-3,4-dimethoxy-L-phenylalanine in solid-phase peptide synthesis (SPPS). The unique electron-rich nature of the 3,4-dimethoxy-L-phenylalanine side chain necessitates careful consideration of deprotection conditions to mitigate potential side reactions and ensure the synthesis of high-purity peptides.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter when using this compound.
Issue 1: Unexpected Peaks in HPLC Analysis of the Crude Peptide
Question: My HPLC chromatogram of the crude peptide containing 3,4-dimethoxy-L-phenylalanine shows several unexpected peaks close to the main product peak. What could be the cause?
Answer: The presence of multiple peaks in your HPLC analysis can stem from several common side reactions during Fmoc-SPPS. While side reactions specific to the 3,4-dimethoxy-L-phenylalanine side chain during the basic Fmoc deprotection step are not extensively documented, the electron-rich nature of the aromatic ring may increase its susceptibility to certain modifications. The primary suspects for these impurities are often general side reactions that are exacerbated by particular sequences or prolonged reaction times.
-
Aspartimide Formation: If your sequence contains an aspartic acid (Asp) residue, particularly followed by a small amino acid like glycine (Gly), serine (Ser), or alanine (Ala), it is highly prone to forming a cyclic aspartimide intermediate under basic conditions (e.g., piperidine treatment).[1] This intermediate can then be attacked by piperidine to form a piperidide adduct or by water to generate a mixture of α- and β-aspartyl peptides, all of which will appear as distinct peaks in the HPLC.[1]
-
Diketopiperazine (DKP) Formation: This side reaction is common when proline is the second amino acid in the sequence and can lead to the cleavage of the dipeptide from the resin.[2]
-
Piperidine Adducts with Sensitive Residues: If your peptide contains cysteine, the sulfhydryl group can be eliminated under basic conditions to form dehydroalanine, which can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct. This results in a mass shift of +51 Da.[3]
-
Racemization: C-terminal cysteine residues are particularly susceptible to racemization (epimerization) during prolonged exposure to piperidine.[1]
Workflow for Diagnosing Unexpected Peaks
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Low Yield of the Target Peptide
Question: After cleavage and purification, the final yield of my peptide containing 3,4-dimethoxy-L-phenylalanine is significantly lower than expected. What are the potential causes?
Answer: Low peptide yield can be attributed to both incomplete reactions and side reactions that lead to the loss of peptide chains.
-
Incomplete Fmoc Deprotection: Aggregation of the growing peptide chain on the resin can hinder the access of the piperidine solution, leading to incomplete Fmoc removal. This results in deletion sequences where an amino acid is missing.
-
Diketopiperazine (DKP) Formation: As mentioned previously, DKP formation leads to the cleavage of the N-terminal dipeptide from the resin, significantly reducing the yield of the full-length peptide.[2]
-
Premature Cleavage from the Resin: While less common during the Fmoc deprotection step, highly acid-labile linkers may experience some degree of cleavage if the deprotection solution becomes acidic over time due to CO2 absorption.
Recommendations to Improve Yield:
-
Optimize Deprotection Time: Use the minimum time required for complete Fmoc removal to minimize side reactions. This can be monitored by UV analysis of the dibenzofulvene-piperidine adduct.[4]
-
Incorporate Chaotropic Agents: In cases of suspected peptide aggregation, adding chaotropic salts or using solvents like N-methylpyrrolidone (NMP) can improve solvation and reaction efficiency.[3]
-
Use Pseudoproline Dipeptides: To prevent DKP formation, consider using pre-formed pseudoproline dipeptides when a serine or threonine residue precedes a proline.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for Fmoc deprotection of peptides containing 3,4-dimethoxy-L-phenylalanine?
A1: Given the electron-rich nature of the 3,4-dimethoxy-L-phenylalanine side chain, it is prudent to adopt best practices to minimize the risk of unforeseen side reactions.
-
Standard Deprotection Conditions: A solution of 20% piperidine in high-purity N,N-dimethylformamide (DMF) is the standard reagent for Fmoc deprotection.[1]
-
Minimize Exposure Time: To reduce the likelihood of base-induced side reactions, it is crucial to use the shortest possible deprotection time that ensures complete removal of the Fmoc group. A typical protocol involves two treatments: a short initial treatment (e.g., 1-2 minutes) followed by a longer treatment (e.g., 5-10 minutes).
-
Monitor for Completeness: The completion of the deprotection reaction can be monitored by taking an aliquot of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.
Q2: Are any specific scavengers recommended during the iterative Fmoc deprotection steps when using 3,4-dimethoxy-L-phenylalanine?
A2: Scavengers are typically added during the final cleavage of the peptide from the resin with strong acids (e.g., trifluoroacetic acid) to trap reactive carbocations generated from the cleavage of side-chain protecting groups.[5] The use of scavengers during the basic Fmoc deprotection step is not a standard practice. The primary byproduct of Fmoc deprotection, dibenzofulvene (DBF), is effectively scavenged by the piperidine in the deprotection solution to form a stable adduct.[6]
However, for sequences prone to aspartimide formation, the addition of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution has been shown to suppress this side reaction.[3]
Q3: Can the 3,4-dimethoxy-L-phenylalanine side chain be modified during the final cleavage and deprotection step?
A3: Yes, the electron-rich aromatic ring of 3,4-dimethoxy-L-phenylalanine is susceptible to electrophilic attack by carbocations generated during the final cleavage with strong acids like TFA. This can lead to alkylation of the aromatic ring. Therefore, it is essential to use an efficient scavenger cocktail during cleavage.
Recommended Scavenger Cocktails for Final Cleavage:
| Scavenger Cocktail | Target Side Reactions | Reference |
| 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | General purpose, scavenges carbocations. | [7] |
| 94% TFA, 2.5% Water, 2.5% 1,2-ethanedithiol (EDT), 1% TIS | For peptides containing Trp, Met, or Cys. | [5] |
| 88% TFA, 5% Phenol, 5% Water, 2% TIS | Alternative for Trp-containing peptides. | [8] |
Experimental Protocols
Standard Fmoc Deprotection Protocol
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for 8-10 minutes.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Diagram of the Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection by piperidine.
Protocol for HPLC Analysis of Crude Peptide
-
Cleave a small amount of the peptide-resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze by reversed-phase HPLC using a C18 column with a standard water/acetonitrile gradient containing 0.1% TFA.
-
Analyze the collected peaks by mass spectrometry to identify the masses of the main product and any impurities.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 7. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Global Deprotection/Scavenger-Induced Side Reactions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Cleavage of Dmp-Containing Peptides from Resin
Welcome to the technical support center for optimizing the cleavage of peptides containing 3,4-dimethoxy-L-phenylalanine (Dmp) from solid-phase synthesis resins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions.
The incorporation of non-natural amino acids like Dmp is a powerful strategy for modulating the pharmacological properties of peptides. However, the electron-rich nature of the Dmp side chain introduces specific challenges during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step. This guide provides the expertise to navigate these challenges, ensuring high yield and purity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: What is 3,4-dimethoxy-L-phenylalanine (Dmp) and why is it used in peptide synthesis?
A1: 3,4-dimethoxy-L-phenylalanine is a non-natural derivative of phenylalanine featuring two methoxy groups on its phenyl ring.[1][2][3] These electron-donating groups alter the residue's electronic and steric properties, making Dmp a valuable tool for:
-
Conformational constraint: Modifying the peptide backbone conformation.
-
Probing receptor interactions: Studying structure-activity relationships where aromatic interactions are key.
-
Enhancing metabolic stability: The modified ring can be less susceptible to enzymatic degradation.
-
Modulating bioactivity: Derivatives of Dmp have been explored for neuroprotective and cognitive-enhancing properties.[3]
Q2: What makes the cleavage of Dmp-containing peptides particularly challenging?
A2: The primary challenge stems from the high electron density of the 3,4-dimethoxy-substituted phenyl ring. During the strongly acidic conditions of TFA cleavage, this electron-rich ring is highly susceptible to electrophilic attack from carbocations generated from cleaved side-chain protecting groups (e.g., tert-butyl cations from Boc or tBu groups) or the resin linker itself. This can lead to unwanted alkylation of the Dmp side chain, resulting in significant impurities that are often difficult to separate from the desired peptide.
Q3: What are the most common side products to watch for during the cleavage of Dmp peptides?
A3: The most prevalent side product is the alkylation of the Dmp aromatic ring, typically by tert-butyl groups. This results in peptide variants with an added mass of +56 Da for each tert-butylation. Other potential side reactions, common to all peptide cleavages, include oxidation of methionine or modification of tryptophan, if present in the sequence.[4][5][6]
Q4: Which resins are most compatible with the synthesis of Dmp-containing peptides?
A4: Dmp is compatible with standard resins used for Fmoc-based solid-phase peptide synthesis (SPPS). The choice of resin depends on the desired C-terminus of the final peptide:
-
For C-terminal carboxylic acids: Wang resin is a common choice. It is cleaved under moderately acidic conditions, typically 50-95% TFA.[7][8]
-
For C-terminal amides: Rink Amide resin (including AM and MBHA variants) is the standard.[9][10][11][12][13] It also requires acidic conditions for cleavage, typically ranging from 20% to 95% TFA depending on the specific resin and protocol.[9][11]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the cleavage of Dmp-containing peptides, offering causative explanations and actionable solutions.
Problem 1: Low Yield of the Desired Peptide
Symptom: After cleavage, precipitation, and analysis (e.g., by HPLC), the peak corresponding to the target peptide is significantly smaller than expected.
Potential Cause A: Incomplete Cleavage from the Resin
-
Scientific Rationale: The efficiency of cleavage is a kinetic process dependent on acid concentration, reaction time, and steric accessibility of the linker. Insufficient acid strength or time may not be enough to fully hydrolyze the ester (Wang resin) or amide (Rink Amide resin) linkage.
-
Solution:
-
Confirm Incomplete Cleavage: Perform a post-cleavage Kaiser test on a small sample of the used resin beads. A positive blue/purple result indicates the presence of remaining peptide with a free N-terminus, confirming incomplete cleavage.[14]
-
Optimize Cleavage Time: For a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5), extend the cleavage time from the typical 1.5-2 hours to 3-4 hours.[15]
-
Re-cleave the Resin: If incomplete cleavage is confirmed, the resin can be washed with DCM and subjected to a fresh batch of cleavage cocktail to recover the remaining peptide.[15]
-
Potential Cause B: Poor Peptide Precipitation
-
Scientific Rationale: Peptides, particularly those that are short or have a high proportion of hydrophilic or hydrophobic residues, may exhibit some solubility in the precipitation solvent (typically cold diethyl ether), leading to loss of product.[15][16]
-
Solution:
-
Concentrate the TFA: Before adding the ether, carefully reduce the volume of the TFA filtrate under a gentle stream of nitrogen or by rotary evaporation (ensure the vacuum is well-trapped).[15] This increases the relative concentration of the peptide.
-
Ensure Ether is Ice-Cold: Use diethyl ether that has been pre-chilled to -20°C.
-
Increase Precipitation Time: After adding the ether, store the suspension at -20°C for at least 1 hour, or overnight if necessary, to maximize precipitation.[17]
-
Problem 2: Significant Impurity Peaks in HPLC/MS Analysis
Symptom: The analytical chromatogram shows multiple peaks close to the main product peak. Mass spectrometry reveals masses corresponding to the target peptide plus additions of 56 Da (or multiples thereof).
Potential Cause: Alkylation of the Dmp Side Chain
-
Scientific Rationale: The electron-rich Dmp ring acts as a nucleophile, readily reacting with electrophilic carbocations (e.g., t-butyl cations) generated during cleavage. Standard scavengers like Triisopropylsilane (TIS) may not be sufficient to completely trap these reactive species before they modify the Dmp residue.
-
Solution: Employ a More Robust Scavenger Cocktail.
-
The key is to introduce a scavenger that can more effectively compete with the Dmp ring for the electrophiles. Phenol or thioanisole are excellent choices due to their own electron-rich aromatic systems.[5][18]
-
Recommended Cocktail: A highly effective mixture for Dmp-containing peptides is "Reagent K" or a variation thereof.[5][19]
-
| Optimized Cleavage Cocktail for Dmp-Peptides (Modified Reagent K) | |
| Component | Volume/Weight % |
| Trifluoroacetic Acid (TFA) | 82.5% |
| Phenol | 5% |
| Water | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
| Reaction Time | 2-3 hours at room temperature |
This cocktail provides multiple scavengers to trap various reactive species, offering robust protection for the Dmp side chain and other sensitive residues like Trp, Met, and Cys.[5][6]
Workflow for Selecting a Cleavage Protocol
This diagram outlines the decision-making process for optimizing your cleavage strategy.
Caption: Decision workflow for cleavage protocol selection.
Detailed Experimental Protocols
Protocol 1: Pre-Cleavage Preparation of Peptide-Resin
Objective: To ensure the resin is free of residual synthesis reagents that could interfere with the cleavage reaction.[20]
-
If the N-terminal Fmoc group is still present, perform a final deprotection step using 20% piperidine in DMF for 30 minutes.[17]
-
Transfer the peptide-resin to a fritted syringe or reaction vessel.
-
Wash the resin thoroughly with Dichloromethane (DCM) (5 x 10 mL per gram of resin) to remove residual DMF and swell the resin.
-
Dry the washed peptide-resin under a high vacuum for at least 4 hours (preferably overnight) to remove all traces of solvent.[21]
Protocol 2: Optimized Cleavage of Dmp-Containing Peptides
Objective: To cleave the peptide from the resin and remove all side-chain protecting groups while minimizing side reactions on the Dmp residue.
Safety Note: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always perform this procedure in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[20]
-
Place the dry, washed peptide-resin (from Protocol 1) into a round-bottom flask.
-
Freshly prepare the cleavage cocktail (Modified Reagent K, see table above). Prepare approximately 10 mL of cocktail per gram of starting resin.
-
Add the cleavage cocktail to the flask containing the resin.
-
Stopper the flask and allow the mixture to react at room temperature with occasional swirling for 2-3 hours.
-
After the reaction is complete, filter the cleavage mixture through a fritted funnel to separate the resin beads. Collect the filtrate, which contains your peptide.
-
Wash the resin beads 2-3 times with small volumes of fresh TFA to ensure all cleaved peptide is recovered. Combine these washes with the initial filtrate.
-
Proceed immediately to peptide precipitation (Protocol 3).
Protocol 3: Peptide Precipitation and Washing
Objective: To isolate the crude peptide from the acidic cleavage cocktail and remove residual scavengers.
-
Take the combined TFA filtrate from Protocol 2 and place it in a suitable centrifuge tube.
-
In the fume hood, add 10 volumes of ice-cold diethyl ether to the TFA solution. A white precipitate should form immediately.
-
Securely cap the tube and vortex briefly.
-
Centrifuge the suspension at 3000-4000 rpm for 5 minutes to pellet the crude peptide.
-
Carefully decant and discard the ether supernatant.
-
Wash the peptide pellet by adding another portion of cold diethyl ether, vortexing to break up the pellet, and centrifuging again. Repeat this wash step two more times to thoroughly remove residual scavengers and TFA.
-
After the final wash, decant the ether and dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.
References
- 1. 3,4-Dimethoxyphenylalanine, DL- | C11H15NO4 | CID 275285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conformation of methylated amino acids: structure of 3,4-dimethoxy-alpha-methyl-DL-phenylalanine sesquihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethoxy-D-phenylalanine|Research Chemical [benchchem.com]
- 4. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08553J [pubs.rsc.org]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. peptide.com [peptide.com]
- 8. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. appliedpolytech.com [appliedpolytech.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. youtube.com [youtube.com]
- 21. merckmillipore.com [merckmillipore.com]
Troubleshooting low yield in synthesis of 3,4-dimethoxy-L-phenylalanine peptides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of peptides containing the non-canonical amino acid 3,4-dimethoxy-L-phenylalanine (Dmp). The unique electronic and steric properties of Dmp can present challenges during solid-phase peptide synthesis (SPPS), often leading to lower than expected yields and purity. This resource is designed to provide you with the expert insights and actionable protocols necessary to overcome these hurdles and achieve successful synthesis outcomes.
Frequently Asked questions (FAQs)
Q1: Why am I observing a significantly lower yield when incorporating 3,4-dimethoxy-L-phenylalanine into my peptide sequence compared to other amino acids?
Low yields during the incorporation of 3,4-dimethoxy-L-phenylalanine are most commonly attributed to steric hindrance. The bulky dimethoxy-substituted phenyl ring can impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain on the solid support. This steric clash slows down the coupling reaction, leading to incomplete acylation and resulting in deletion sequences, which ultimately lowers the overall yield of the desired full-length peptide.[1][2]
Q2: Are there specific coupling reagents that are more effective for sterically hindered amino acids like 3,4-dimethoxy-L-phenylalanine?
Yes, the choice of coupling reagent is critical when dealing with sterically hindered residues. Standard carbodiimide reagents like DCC or DIC, often used in combination with HOBt, may prove inefficient.[1] For challenging couplings involving residues like 3,4-dimethoxy-L-phenylalanine, more potent activating agents are recommended. These include uronium/aminium salts such as HATU, HBTU, and COMU, which are known to facilitate efficient peptide bond formation even in sterically demanding situations.[3][4] These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.
Q3: Could the methoxy groups on the phenyl ring of 3,4-dimethoxy-L-phenylalanine be susceptible to side reactions during synthesis?
While the primary challenge with 3,4-dimethoxy-L-phenylalanine is steric hindrance, the electron-rich nature of the dimethoxy-substituted phenyl ring makes it potentially susceptible to oxidation, particularly under harsh acidic conditions over prolonged periods, such as during the final cleavage from the resin. While less common than issues with more sensitive residues like methionine or tryptophan, it is a possibility. The use of appropriate scavengers in the cleavage cocktail is crucial to mitigate potential side reactions.
Q4: What is the purpose of a "double coupling" protocol, and when should I consider using it for 3,4-dimethoxy-L-phenylalanine?
A "double coupling" protocol involves repeating the amino acid coupling step before proceeding to the deprotection of the next amino acid. This strategy is highly recommended for sterically hindered residues like 3,4-dimethoxy-L-phenylalanine to ensure the reaction goes to completion.[5][6] After the initial coupling reaction, a monitoring test like the Kaiser test can be performed to check for the presence of free amines.[7] If the test is positive, indicating incomplete coupling, a second coupling step is performed.
Q5: Can microwave-assisted solid-phase peptide synthesis (SPPS) improve the yield of my 3,4-dimethoxy-L-phenylalanine-containing peptide?
Microwave-assisted SPPS can be a valuable tool for improving the synthesis of "difficult" sequences, including those with sterically hindered amino acids.[2] The application of microwave energy can accelerate the rate of the coupling reaction, driving it to completion in a shorter time frame and potentially reducing the extent of side reactions.[2] This can lead to a significant improvement in the overall yield and purity of the final peptide.
Troubleshooting Guide: Low Yield in 3,4-Dimethoxy-L-phenylalanine Peptide Synthesis
This troubleshooting guide is designed to help you systematically diagnose and resolve issues leading to low yields in your peptide synthesis.
Problem: Low overall yield of the crude peptide after cleavage and precipitation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low peptide yield.
| Possible Cause | Recommended Solution |
| Incomplete Coupling of 3,4-dimethoxy-L-phenylalanine | - Use a more potent coupling reagent: Switch from standard carbodiimide reagents to uronium/aminium salts like HATU or HBTU.[3][4] - Perform a double coupling: After the initial coupling of 3,4-dimethoxy-L-phenylalanine, perform a second coupling step to drive the reaction to completion.[5][6] - Increase reaction time and/or temperature: For room temperature synthesis, extend the coupling time. Alternatively, consider using microwave-assisted SPPS to accelerate the reaction.[2] |
| Incomplete Fmoc-Deprotection | - Extend deprotection time: Increase the duration of the piperidine treatment to ensure complete removal of the Fmoc group.[5] - Use fresh deprotection solution: Ensure that the piperidine solution is fresh, as its effectiveness can decrease over time.[5] |
| Peptide Aggregation | - Choose an appropriate resin: Use a resin with a lower substitution level or one with improved swelling properties, such as a PEG-based resin.[7] - Incorporate "difficult sequence" disruptors: If the sequence allows, the use of pseudoproline dipeptides can disrupt secondary structures that lead to aggregation.[7] |
| Issues with Cleavage and Purification | - Optimize cleavage cocktail: Ensure the cleavage cocktail contains appropriate scavengers to prevent side reactions. - Efficient precipitation: Precipitate the cleaved peptide in a sufficient volume of cold diethyl ether to ensure complete recovery.[6][8] |
Experimental Protocols
Protocol 1: Double Coupling of 3,4-dimethoxy-L-phenylalanine using HATU
This protocol is recommended for the incorporation of 3,4-dimethoxy-L-phenylalanine to maximize coupling efficiency.
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (5 x 1 min).
-
First Coupling:
-
In a separate vessel, dissolve Fmoc-3,4-dimethoxy-L-phenylalanine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test to check for the presence of free primary amines. A yellow color indicates complete coupling, while a blue or purple color suggests incomplete coupling.
-
-
Second Coupling (if necessary):
-
If the Kaiser test is positive, repeat step 2.
-
-
Washing:
-
After complete coupling, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts. Proceed with the deprotection of the newly added 3,4-dimethoxy-L-phenylalanine.
-
Protocol 2: Microwave-Assisted Coupling of 3,4-dimethoxy-L-phenylalanine
This protocol utilizes microwave energy to enhance the coupling efficiency of the sterically hindered amino acid.
-
Resin Preparation: After Fmoc-deprotection and washing, add the resin to a microwave-compatible reaction vessel.
-
Reagent Preparation:
-
In a separate vial, prepare the activated amino acid solution by dissolving this compound (5 equivalents), a suitable coupling reagent like HBTU (4.9 equivalents), and DIPEA (10 equivalents) in DMF.
-
-
Microwave Coupling:
-
Add the activated amino acid solution to the resin.
-
Place the vessel in a microwave peptide synthesizer.
-
Apply microwave irradiation at a set temperature (e.g., 75°C) for a specified time (e.g., 5-10 minutes).
-
-
Post-Coupling Washing:
-
After the microwave program is complete, wash the resin thoroughly with DMF (5 x 1 min) to remove any remaining reagents.
-
Potential Side Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing of Peptides Containing 3,4-dimethoxy-L-phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding HPLC peak tailing, with a specific focus on peptides incorporating the unnatural amino acid 3,4-dimethoxy-L-phenylalanine. Our goal is to equip you with the scientific understanding and practical solutions to achieve optimal chromatographic performance.
Introduction: The Challenge of Peak Tailing with Modified Peptides
In reversed-phase high-performance liquid chromatography (RP-HPLC), the ideal peak shape is a symmetrical, Gaussian curve. However, chromatographers often encounter peak tailing, an asymmetry where the latter half of the peak is broader than the front. This phenomenon is particularly prevalent in peptide analysis and can be exacerbated by the inclusion of modified or unnatural amino acids like 3,4-dimethoxy-L-phenylalanine.
Peak tailing is not merely a cosmetic issue; it can significantly compromise analytical accuracy by affecting peak integration, reducing resolution between adjacent peaks, and lowering detection sensitivity.[1] For peptides containing 3,4-dimethoxy-L-phenylalanine, its unique physicochemical properties can intensify the common causes of peak tailing. This guide will delve into the root causes and provide actionable solutions.
Understanding the Culprit: Why Do Peptides with 3,4-dimethoxy-L-phenylalanine Exhibit Peak Tailing?
The primary cause of peak tailing in RP-HPLC of peptides is undesirable secondary interactions between the analyte and the stationary phase.[2] While the primary retention mechanism is hydrophobic interaction with the C18 alkyl chains, secondary interactions, primarily ionic in nature, can lead to a portion of the analyte molecules being retained more strongly, resulting in a tailed peak.
The incorporation of 3,4-dimethoxy-L-phenylalanine can amplify these effects due to a combination of factors:
-
Increased Hydrophobicity: The two methoxy groups on the phenyl ring make this amino acid significantly more hydrophobic than its natural counterpart, phenylalanine.[3] This enhanced hydrophobicity leads to stronger binding to the C18 stationary phase, potentially increasing the likelihood and impact of any secondary interactions.[4]
-
Ionic Interactions with Residual Silanols: Silica-based stationary phases, even when extensively end-capped, possess residual silanol groups (Si-OH). At mobile phase pH values above approximately 3, these silanols can deprotonate to form negatively charged silanates (Si-O⁻).[1] Peptides, being amphiprotic, will have positively charged residues (like lysine, arginine, and histidine) at acidic pH. These positively charged sites on the peptide can interact electrostatically with the negatively charged silanates, causing strong, non-ideal retention and subsequent peak tailing.[2]
-
pKa of 3,4-dimethoxy-L-phenylalanine: The pKa of the carboxylic acid group of 3,4-dimethoxy-L-phenylalanine is approximately 2.23.[5] This is a critical parameter to consider when selecting the mobile phase pH to control the ionization state of the peptide.
The following diagram illustrates the problematic secondary interaction between a positively charged peptide and a deprotonated silanol group on the stationary phase.
Caption: Secondary ionic interactions causing peak tailing.
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
This section provides a structured, question-and-answer formatted guide to systematically troubleshoot and resolve peak tailing issues encountered with peptides containing 3,4-dimethoxy-L-phenylalanine.
Q1: My peptide peak is tailing significantly. What is the first and most critical parameter I should adjust?
A1: Mobile Phase pH and the Role of Acidic Additives.
The most impactful initial step is to optimize the mobile phase pH to suppress the ionization of residual silanol groups on the column.[6]
The Causality: By operating at a low pH (typically between 2 and 3), the equilibrium of the silanol groups is shifted towards their protonated, neutral form (Si-OH). This neutralization minimizes the electrostatic attraction between the stationary phase and any positively charged residues on your peptide, thereby reducing peak tailing.[7]
Step-by-Step Protocol for Mobile Phase Optimization:
-
Start with a Standard Low-pH Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Rationale: TFA is a strong acid and an excellent ion-pairing agent. It effectively protonates silanols and also forms ion pairs with positively charged peptide residues, masking their charge and further reducing secondary interactions.[8]
-
-
Evaluate the Impact of TFA Concentration:
-
While 0.1% TFA is a standard starting point, its concentration can be fine-tuned.
-
Lowering TFA (e.g., to 0.05%): May be necessary for mass spectrometry (MS) detection to reduce ion suppression, but can sometimes lead to broader peaks if silanol interactions are not fully mitigated.[9]
-
Increasing TFA (e.g., to 0.2%): Can sometimes improve peak shape for particularly basic peptides, but may alter selectivity and increase retention times.[10]
-
-
Consider Formic Acid as an Alternative (Especially for MS Compatibility):
-
Mobile Phase A: 0.1% (v/v) Formic Acid (FA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid (FA) in HPLC-grade acetonitrile.
-
Rationale: Formic acid is a weaker acid than TFA and is more MS-friendly due to reduced ion suppression. However, it may be less effective at suppressing silanol interactions, potentially leading to more tailing on older or lower-quality columns.[2]
-
The following diagram illustrates the decision-making process for mobile phase additive selection.
Caption: Decision tree for mobile phase additive selection.
Q2: I've optimized my mobile phase pH, but I still see some peak tailing. What's my next step?
A2: Evaluate and Select the Appropriate HPLC Column.
Not all C18 columns are created equal, especially for challenging peptide separations. Modern column technologies are specifically designed to minimize the very issues that cause peak tailing.
The Causality: Column manufacturers have developed advanced techniques to reduce the number and accessibility of residual silanol groups and to improve the stability of the stationary phase at low pH.
Key Column Characteristics and Recommendations:
| Column Technology | Manufacturer | Key Features & Benefits for Peptide Analysis |
| Bridged Ethyl-Hybrid (BEH) | Waters | Hybrid particle technology provides excellent chemical stability across a wide pH range (1-12) and reduces silanol interactions, leading to improved peak shape for basic peptides.[11] |
| Charged Surface Hybrid (CSH) | Waters | Incorporates a low-level positive surface charge that repels positively charged peptides from interacting with residual silanols, offering excellent peak shape even with MS-friendly mobile phases like formic acid. |
| Superficially Porous Particles (Core-Shell) | Phenomenex (Kinetex), Agilent (Poroshell) | A solid core with a porous outer layer provides high efficiency and resolution at lower backpressures, leading to sharper peaks. |
| Sterically Protected Bonded Phases | Agilent (Zorbax StableBond) | Bulky side chains protect the siloxane bond from hydrolysis at low pH, ensuring column longevity and consistent performance. |
Step-by-Step Protocol for Column Selection and Care:
-
Choose a "Peptide-Specific" Column: Look for columns marketed for peptide or protein analysis. These are typically wide-pore (300 Å) to accommodate larger molecules and are QC-tested for peptide separations.
-
Consider a Column with Hybrid Particle Technology: Columns like the Waters XBridge Peptide BEH are a good starting point due to their enhanced pH stability and reduced silanol activity.[11]
-
If Using MS, a Charged Surface Column is Highly Recommended: A Waters ACQUITY Premier or XBridge Premier with MaxPeak HPS technology, or a similar charged-surface column, will often provide the best peak shape with formic acid.
-
Proper Column Care is Crucial:
-
Always flush the column with a buffer-free mobile phase before storage.
-
Store the column in 100% acetonitrile as recommended by the manufacturer.
-
Avoid sudden pressure shocks by gradually increasing the flow rate.
-
If you suspect column contamination is causing tailing, follow the manufacturer's recommended washing procedure. A common procedure involves flushing with progressively stronger, and then weaker, solvents.
-
Q3: Could my sample preparation or injection conditions be contributing to the peak tailing?
A3: Yes, absolutely. The sample solvent and injection volume can have a significant impact on peak shape.
The Causality: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase conditions, it can cause the analyte band to spread on the column, leading to peak distortion, including tailing or fronting. This is known as the "solvent effect."
Best Practices for Sample Preparation and Injection:
-
Dissolve the Peptide in the Initial Mobile Phase: The ideal scenario is to dissolve your peptide sample in the same solvent composition as your starting gradient conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
If Solubility is an Issue:
-
Use the weakest possible solvent that will fully dissolve your peptide.
-
If a stronger solvent like DMSO or DMF is required for solubility, keep the injection volume as small as possible to minimize the solvent effect.
-
-
Avoid Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks. If you suspect overloading, try diluting your sample and re-injecting.[6]
Frequently Asked Questions (FAQs)
Q: Why are methoxy groups on the phenylalanine problematic?
A: The two methoxy groups on 3,4-dimethoxy-L-phenylalanine significantly increase its hydrophobicity. This stronger hydrophobic character leads to a greater retention on the C18 column. The longer the peptide resides on the column, the more opportunity it has to engage in undesirable secondary interactions with active sites like residual silanols, which can lead to peak tailing.
Q: Can increasing the column temperature help reduce peak tailing?
A: Yes, in some cases. Increasing the column temperature (e.g., to 40-60 °C) can improve mass transfer kinetics, leading to sharper peaks and reduced tailing. However, you must ensure that your peptide is stable at elevated temperatures to avoid degradation.
Q: What are ion-pairing agents and how do they work?
A: Ion-pairing agents are additives to the mobile phase that contain a hydrophobic part and an ionic part. In peptide analysis, anionic ion-pairing agents like TFA are commonly used. The anionic part of the TFA pairs with the positively charged residues on the peptide, effectively neutralizing their charge. The hydrophobic part of the TFA then contributes to the overall hydrophobicity of the peptide-ion pair complex, leading to more uniform interactions with the stationary phase and improved peak shape.[12]
Q: I see peak tailing for all the peaks in my chromatogram, not just the peptide of interest. What could be the cause?
A: If all peaks are tailing, the issue is likely systemic rather than specific to your peptide. Common causes include:
-
Extra-column dead volume: This can be caused by using tubing with too large an internal diameter or by improper connections between the tubing and the column.
-
Column void: A void or channel may have formed at the head of the column. This can sometimes be rectified by reversing the column and flushing it, but often requires column replacement.[13]
-
Contamination of the column inlet frit: Particulate matter from the sample or mobile phase can partially block the frit. Using an in-line filter and ensuring proper sample filtration can prevent this.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dimethoxy-L-phenylalanine CAS#: 32161-30-1 [m.chemicalbook.com]
- 6. uhplcs.com [uhplcs.com]
- 7. labcompare.com [labcompare.com]
- 8. Influencing Selectivity in LC-MS Peptides Analysis on the Raptor ARC-18 Column [discover.restek.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. hplc.eu [hplc.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Mass Spectrometry of Peptides with 3,4-dimethoxy-L-phenylalanine (DMPA)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers encountering unexpected masses during the mass spectrometry (MS) analysis of synthetic peptides incorporating 3,4-dimethoxy-L-phenylalanine (DMPA). This guide provides in-depth troubleshooting advice, protocols, and explanations to help you identify the source of these mass discrepancies and ensure the integrity of your experimental data.
The incorporation of unnatural amino acids like DMPA is a powerful tool in drug discovery and peptide science. However, the unique chemical properties of its electron-rich, dimethoxy-substituted phenyl ring can introduce specific challenges during MS analysis. This document is structured in a question-and-answer format to directly address the common issues you may face.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My observed mass is slightly off from the theoretical mass (e.g., +/- 1 Da). What are the first things I should check?
Answer: A small mass deviation is a common issue that can often be resolved by checking fundamental parameters. Before investigating complex chemical modifications, rule out these possibilities:
-
Instrument Calibration: The most frequent cause of mass inaccuracy is instrument drift. When was your mass spectrometer last calibrated? Mass accuracy can fluctuate with changes in laboratory temperature and pressure.[1]
-
Solution: Always run a calibration standard immediately before your sample analysis. If your instrument fails calibration or requires frequent recalibration, it may indicate a need for maintenance.
-
-
Monoisotopic vs. Average Mass: Are you comparing the correct values? Peptide synthesis software and online calculators often provide both the average mass and the monoisotopic mass. For high-resolution mass spectrometers (e.g., Orbitrap, TOF), you should always compare your observed mass to the monoisotopic mass (the mass calculated using the most abundant isotopes of each element, e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). Comparing an observed monoisotopic peak to a calculated average mass will lead to a discrepancy.
Question 2: I'm observing a series of peaks with consistent mass differences from my main peptide peak, such as M+22, M+38, or M+40. What are these?
Answer: These are almost certainly adducts, which are ions formed when your peptide molecule associates with other ions present in the sample matrix.[2] This is extremely common in electrospray ionization (ESI)-MS. The electron-rich nature of the DMPA side chain may, in some cases, enhance cation-π interactions, although adduct formation is a general phenomenon for all peptides.
-
Causality: Adducts form from residual salts in your sample, solvents, or from contaminants leaching from glassware or plasticware.[2] For example, sodium is ubiquitous and readily forms [M+Na]⁺ adducts.
-
Identification: The most common adducts are formed with alkali metals. You can identify them by their characteristic mass shifts.
| Adduct Name | Adduct Ion | Mass Shift (Da) | Common Source |
| Sodium Adduct | [M+Na]⁺ | +21.98 | Glassware, buffers, water |
| Potassium Adduct | [M+K]⁺ | +37.96 | Glassware, buffers, dust |
| Ammonium Adduct | [M+NH₄]⁺ | +17.03 | Ammonium formate/acetate buffers |
| Sodium-Proton Exchange | [M-H+2Na]⁺ | +43.96 | High sodium concentration |
| Potassium-Proton Exchange | [M-H+2K]⁺ | +75.91 | High potassium concentration |
Source: Adapted from common mass spectrometry knowledge and guides.[2]
-
Use High-Purity Solvents: Ensure all solvents (water, acetonitrile, methanol) and additives (formic acid, TFA) are LC-MS grade.
-
Improve Sample Cleanup: Use a C18 desalting column or spin tip to remove non-volatile salts before MS analysis.[3]
-
Use Polypropylene Vials: Avoid using glass vials if you suspect sodium or potassium contamination is a persistent issue.
-
Modify Mobile Phase: In some cases, adding a very small amount of a different salt (e.g., trace ammonium acetate) can sometimes suppress the formation of more problematic adducts by providing a preferred, single adduct species.
Question 3: My spectrum shows significant peaks at M-15 Da, M-16 Da, or M-31 Da. Are these fragments of my peptide?
Answer: Yes, these masses likely correspond to the loss of methyl (-CH₃), methylene (-CH₂), or methoxy (-OCH₃) groups from the DMPA side chain. This phenomenon is often due to in-source decay (ISD) or in-source fragmentation (ISF) , where the peptide fragments within the ion source of the mass spectrometer before it reaches the mass analyzer.[4][5][6]
-
Causality: The bonds in the dimethoxy-phenyl group can be labile under the energetic conditions of the ESI source. Higher source voltages (e.g., skimmer or cone voltage) increase the internal energy of the ions, promoting fragmentation.[7] The electron-rich aromatic system can stabilize the resulting radical cations, making these fragmentation pathways more favorable compared to standard amino acids.
-
Common DMPA-Related Fragments:
-
-15.02 Da: Loss of a methyl radical (•CH₃).
-
-30.01 Da: Loss of formaldehyde (CH₂O) via rearrangement.
-
-31.02 Da: Loss of a methoxy radical (•OCH₃).
-
-
Optimize Source Conditions: Methodically reduce the source voltages (e.g., capillary exit, skimmer, cone, or fragmentor voltage, depending on the instrument manufacturer). This is the most effective way to minimize ISD.[7]
-
Check Temperature Settings: High desolvation temperatures can also contribute to thermal degradation. Try reducing the source temperature if possible.
-
Confirm with MS/MS: Isolate the precursor ion ([M+H]⁺) and perform tandem MS (MS/MS). If the fragments observed in the MS1 spectrum are also the most prominent fragments in the MS/MS spectrum, it confirms their origin from your peptide.
Caption: Plausible in-source fragmentation pathways for the DMPA residue.
Question 4: I am observing a peak at M+16 Da. Is my peptide oxidized?
Answer: A mass increase of +15.99 Da is the classic signature of oxidation—the addition of an oxygen atom. The DMPA residue is particularly susceptible to oxidation due to the strong electron-donating effects of the two methoxy groups, which activate the aromatic ring.
-
Causality: Oxidation can occur at several stages:
-
During Synthesis/Cleavage: Exposure to air and scavengers during TFA cleavage can generate reactive species.
-
During Storage: Peptides, especially those with sensitive residues, can oxidize over time if not stored properly (e.g., under inert gas, at low temperature).
-
During Sample Preparation: Leaving samples on the benchtop for extended periods can lead to oxidation.
-
In-Source Oxidation: Although less common, oxidation can sometimes occur within the ESI source.
-
-
Site of Modification: The most likely site of oxidation on the DMPA residue is the aromatic ring, leading to the formation of a hydroxyl group, effectively converting the dimethoxy-phenylalanine into a hydroxy-dimethoxy-phenylalanine derivative. Methionine, if present in your sequence, is another common site of oxidation.[8]
| Modification | Mass Shift (Da) | Potential Cause |
| Oxidation | +15.99 | Air exposure, sample handling, storage |
| Demethylation | -14.02 | In-source decay, harsh cleavage |
| Formylation | +27.99 | Use of formic acid in mobile phase |
| Carbamylation | +43.01 | Presence of urea during sample prep |
| TFA Adduct | +113.99 | Incomplete removal of TFA from purification |
-
Use Fresh Solvents: Prepare mobile phases and sample dilutions immediately before use.
-
Minimize Air Exposure: Blanket samples with argon or nitrogen during storage and handling. Store lyophilized peptides at -20°C or -80°C.
-
Include Antioxidants: For long-term storage in solution, consider adding a small amount of an antioxidant like DTT, but be aware of its own potential to form adducts.
-
Perform MS/MS: To confirm the site of oxidation, perform MS/MS on the M+16 peak. The fragmentation pattern will help localize the modification to a specific residue.
Question 5: I'm seeing other unexpected masses that don't match common adducts or modifications. Could they be artifacts from the peptide synthesis itself?
Answer: Absolutely. Solid-phase peptide synthesis (SPPS) is a complex process, and numerous side reactions can occur, leading to a heterogeneous mixture of products.[9][10][11]
-
Potential Synthesis-Related Side Products:
-
Incomplete Deprotection: Failure to remove a side-chain protecting group (e.g., Pbf on Arginine, tBu on Aspartic Acid) will result in a significant mass addition.
-
Deletion Sequences: If a coupling reaction is inefficient, a small population of peptides missing one amino acid will be synthesized.
-
Piperidine Adducts: During Fmoc deprotection with piperidine, the base can sometimes add to certain residues, such as a dehydroalanine intermediate formed from cysteine, resulting in a mass shift of +84.08 Da.[9]
-
TFA Cleavage Artifacts: Trifluoroacetic acid (TFA) is highly reactive. Scavengers are used to quench reactive cations generated during cleavage, but side reactions can still occur, leading to alkylation or other modifications of sensitive residues like Trp, Met, Cys, and potentially the activated ring of DMPA.[9]
-
Aspartimide Formation: Sequences containing Aspartic Acid are prone to forming a cyclic aspartimide intermediate, which can then re-open to form a mixture of the correct peptide and an iso-peptide where the backbone is linked through the side-chain carboxyl group. This does not change the mass but can result in different HPLC retention times and fragmentation patterns.[9]
-
Caption: A step-by-step workflow for diagnosing unexpected peptide masses.
-
Review HPLC Data: Carefully examine the chromatogram from your peptide purification. Are there small, poorly resolved peaks near your main product peak? Collect these fractions and analyze them by MS.
-
Consult Synthesis Records: Review the synthesis protocol. Were there any steps with known difficulties, such as a slow coupling reaction?
-
Re-synthesize with Optimized Conditions: If a side product is persistent and problematic, a re-synthesis may be necessary, potentially using alternative protecting group strategies or coupling reagents.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fmoc-3,4-dimethoxy-L-phenylalanine and Fmoc-L-phenylalanine in Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of amino acid building blocks is paramount to achieving high-purity, functional peptides. While Fmoc-L-phenylalanine is a cornerstone for incorporating the canonical aromatic residue, its modified counterpart, Fmoc-3,4-dimethoxy-L-phenylalanine, offers a unique set of properties that can be leveraged to overcome specific synthetic challenges and introduce novel functionalities. This guide provides an in-depth comparison of these two critical reagents, grounded in their chemical properties and performance in SPPS workflows, to assist researchers in making informed decisions for their drug discovery and development projects.
Structural and Physicochemical Distinctions
The fundamental difference between the two molecules lies in the substitution on the phenyl ring. Fmoc-L-phenylalanine possesses an unsubstituted phenyl group, whereas this compound features two electron-donating methoxy groups at the 3 and 4 positions. This seemingly subtle modification has significant implications for the molecule's physicochemical properties.
Caption: Chemical structures of Fmoc-L-phenylalanine and its dimethoxy derivative.
The addition of the two polar methoxy groups to the hydrophobic phenyl ring enhances the overall solubility of this compound in common SPPS solvents like dimethylformamide (DMF).[1][2] This property can be particularly advantageous when synthesizing aggregation-prone or hydrophobic peptide sequences, where poor solubility of reagents can lead to incomplete reactions and lower yields.
| Property | Fmoc-L-phenylalanine | This compound |
| Molecular Formula | C₂₄H₂₁NO₄ | C₂₆H₂₅NO₆[2] |
| Molecular Weight | 387.43 g/mol | 447.5 g/mol [2] |
| Appearance | White powder | White powder[2] |
| Key Structural Feature | Unsubstituted phenyl side chain | 3,4-dimethoxy substituted phenyl side chain |
| Solubility | Standard solubility in organic solvents[3] | Enhanced solubility in organic solvents[1][2] |
| Storage Temperature | 2-8°C | 0-8°C[2] |
Table 1. Comparative physicochemical properties.
Performance and Mechanistic Considerations in SPPS
The performance of an Fmoc-amino acid in SPPS is primarily assessed by its coupling efficiency and the kinetics of its deprotection. These factors directly influence the purity and yield of the final peptide product.
Coupling Efficiency
The goal of the coupling step is the complete and efficient formation of a peptide bond between the C-terminus of the incoming amino acid and the N-terminus of the growing peptide chain on the solid support. While the presence of the bulky methoxy groups on this compound might suggest potential steric hindrance, its enhanced solubility can counteract this effect by ensuring the reagent is fully available for the reaction.
In standard SPPS, coupling reagents like HBTU/HATU are used to activate the carboxylic acid of the Fmoc-amino acid. The efficiency of this step for both derivatives is generally high. However, for "difficult couplings"—often involving sterically hindered amino acids or aggregating sequences—the choice of derivative can be critical. The improved solubility of the dimethoxy version can facilitate smoother reactions and higher yields in such challenging contexts.[1][3]
Fmoc Deprotection Kinetics
The removal of the Nα-Fmoc protecting group is a critical step, typically achieved by treatment with a secondary amine base, most commonly 20% piperidine in DMF.[4][5] This process occurs via a β-elimination mechanism.[5]
Caption: Generalized workflow for a single cycle in Fmoc-based SPPS.
The electronic properties of the side chain have a negligible effect on the rate of Fmoc removal, as the reaction center is the fluorenyl ring system. Therefore, the deprotection kinetics for both Fmoc-L-phenylalanine and this compound are expected to be virtually identical under standard conditions. Any observed differences in overall cycle time or efficiency would more likely stem from solubility and coupling performance rather than the deprotection step itself.[6][7]
Side Reactions and Final Cleavage
During the final cleavage step, where the peptide is released from the resin and side-chain protecting groups are removed using a strong acid like trifluoroacetic acid (TFA), the electron-rich nature of the 3,4-dimethoxy-phenyl ring requires special consideration. This ring is more susceptible to electrophilic attack by carbocations generated from side-chain protecting groups (e.g., t-butyl cations) than the unsubstituted ring of phenylalanine. To prevent unwanted modification of the peptide, it is crucial to use an effective scavenger cocktail during cleavage, such as TFA/TIS/water (95:2.5:2.5), to quench these reactive species.
Strategic Applications in Peptide Design and Drug Discovery
The choice between these two building blocks extends beyond mere synthetic performance into the realm of functional peptide design.
-
Fmoc-L-phenylalanine : This is the default choice for incorporating a standard phenylalanine residue. It is a versatile and essential component in the synthesis of countless therapeutic peptides, drug delivery systems, and tools for studying protein interactions.[3] Its utility lies in its direct mimicry of the natural amino acid, making it fundamental for synthesizing native peptide sequences.
-
This compound : This non-canonical amino acid is a specialized tool for peptide chemists aiming to impart specific properties.
-
Enhanced Therapeutic Profiles : The incorporation of this modified residue can significantly alter a peptide's conformational stability, resistance to enzymatic degradation, and receptor binding affinity.[1][8] These modifications are key strategies in medicinal chemistry to enhance the pharmacokinetic profiles of peptide drug candidates.[8]
-
Overcoming Synthesis Challenges : As previously noted, its enhanced solubility makes it a valuable asset for the synthesis of hydrophobic or aggregation-prone peptides, improving both yield and purity.[1][2]
-
Bioconjugation and Probes : The unique structure of the dimethoxy-phenyl group can be leveraged in bioconjugation processes, facilitating the attachment of peptides to other biomolecules for applications like targeted drug delivery.[1] While not inherently fluorescent, the modified ring can be a precursor for further chemical modification or serve as a unique structural probe in biophysical studies.
-
Experimental Protocol: Standard Coupling Cycle
The following protocol outlines a generalized coupling cycle on an automated peptide synthesizer. This protocol is a self-validating system; successful synthesis relies on ensuring each step goes to completion, which can be monitored using colorimetric tests (e.g., Kaiser test) for the presence of free amines after coupling.
Objective: To incorporate one amino acid residue onto a resin-bound peptide chain.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-L-phenylalanine or this compound
-
Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF
-
Solvent: Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvent: Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes prior to synthesis.
-
Fmoc Deprotection:
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 3 minutes. Drain.
-
Add a fresh aliquot of 20% piperidine/DMF solution.
-
Agitate for 10-15 minutes. Drain.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 cycles) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Wash with DCM (2-3 cycles) and then DMF (2-3 cycles) to prepare for coupling.
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate for 45-90 minutes at room temperature.
-
Causality Note: Pre-activation ensures the formation of the reactive HOBt-ester, maximizing coupling speed and minimizing potential side reactions like racemization. The use of excess reagents drives the reaction to completion.
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents.
-
Wash with DCM (2-3 cycles). The resin is now ready for the next deprotection/coupling cycle.
-
Conclusion and Recommendations
The choice between this compound and Fmoc-L-phenylalanine is dictated by the specific goals of the peptide synthesis project.
-
Fmoc-L-phenylalanine remains the indispensable, cost-effective standard for routine synthesis and the incorporation of the natural phenylalanine residue. Its behavior in SPPS is well-documented and highly reliable for a vast range of peptide sequences.
-
This compound emerges as a powerful specialty reagent. Researchers should select this derivative when facing challenges with peptide solubility and aggregation, or when the strategic goal is to modulate the biological and pharmacokinetic properties of a peptide therapeutic. Its use in drug development is particularly noteworthy, where it serves as a building block for creating more stable and effective peptide-based drugs.[1][2] The primary trade-off is its higher cost and the need for careful consideration of scavenger use during final cleavage.
By understanding the distinct advantages and chemical behaviors of each derivative, researchers can better harness these tools to advance their scientific and therapeutic objectives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. chempep.com [chempep.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
A Comparative Guide to Fmoc-Protected Phenylalanine Analogs in Solid-Phase Peptide Synthesis: Spotlight on Fmoc-3,4-dimethoxy-L-phenylalanine
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of peptides with desired biological activities and physicochemical properties. The incorporation of non-natural amino acids into peptide sequences is a well-established strategy to enhance stability, modulate conformation, and improve therapeutic efficacy. This guide provides an in-depth comparison of Fmoc-3,4-dimethoxy-L-phenylalanine with other commonly used protected phenylalanine derivatives: Fmoc-L-phenylalanine, Fmoc-L-tyrosine, and Fmoc-L-4-methoxy-L-phenylalanine. This analysis is grounded in the principles of solid-phase peptide synthesis (SPPS) and supported by available data and established protocols.
Introduction to Fmoc-Protected Amino Acids in SPPS
Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is the cornerstone of modern peptide chemistry.[1] The Fmoc group's lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[2] This orthogonal protection strategy, where side-chain protecting groups are typically acid-labile, offers a robust and versatile methodology for the synthesis of complex peptides.[1]
The choice of Fmoc-protected amino acids can significantly impact the efficiency of the synthesis and the purity of the final peptide. Factors such as solubility, steric hindrance, and the electronic effects of side-chain substituents play a crucial role in coupling efficiency and the potential for side reactions.[3]
The Phenylalanine Analogs: A Structural Overview
This guide focuses on a comparative analysis of four Fmoc-protected phenylalanine analogs, each offering unique structural and chemical properties.
Caption: Structural differences among the compared Fmoc-amino acids.
Comparative Analysis of Performance in SPPS
While direct head-to-head comparative studies under identical conditions are not extensively available in the literature, a robust comparison can be drawn from the known chemical principles and reported properties of these and similar amino acid derivatives.
Physicochemical Properties
The solubility of Fmoc-amino acids in SPPS solvents is critical for efficient coupling.[4] Poor solubility can lead to incomplete reactions and the formation of deletion sequences.[5]
| Parameter | Fmoc-L-phenylalanine | Fmoc-L-tyrosine (tBu) | Fmoc-L-4-methoxyphenylalanine | This compound |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder | White powder |
| Molecular Weight | 387.4 g/mol | 459.5 g/mol | 417.5 g/mol | 447.5 g/mol |
| Solubility in DMF/NMP | Generally good | Good | Good to excellent | Excellent |
Data compiled from various supplier specifications and general knowledge of SPPS.
The methoxy groups in Fmoc-4-methoxy-L-phenylalanine and this compound are known to enhance solubility in organic solvents, which can be advantageous in preventing aggregation and improving reaction kinetics.[6][7]
Coupling Efficiency and Steric Hindrance
The efficiency of peptide bond formation is influenced by the steric bulk of both the incoming amino acid and the N-terminus of the growing peptide chain.
-
Fmoc-L-phenylalanine and Fmoc-L-tyrosine(tBu) are generally considered to have moderate steric hindrance and couple efficiently using standard coupling reagents like HBTU or HATU.
-
Fmoc-L-4-methoxyphenylalanine is structurally similar to Fmoc-L-tyrosine(tBu) and is expected to exhibit comparable coupling efficiency.
-
This compound , with two methoxy groups on the phenyl ring, presents a slightly greater steric profile. While generally not considered a highly hindered amino acid, for challenging couplings or in sequences prone to aggregation, the use of more potent coupling reagents or extended reaction times may be beneficial to ensure complete incorporation.[8][9] For sterically hindered amino acids, more potent uronium/aminium or phosphonium salt-based reagents are recommended.[9]
Deprotection Kinetics
The rate of Fmoc group removal can be influenced by the electronic nature of the amino acid side chain. Electron-donating groups, such as methoxy groups, can potentially influence the acidity of the proton on the fluorenyl ring, although this effect is generally considered to be minor. The deprotection of all four of these amino acids is typically achieved efficiently using standard conditions (20% piperidine in DMF).
Side Reactions
Several side reactions can occur during Fmoc-SPPS, and the nature of the amino acid side chain can play a role.
-
Racemization: While urethane-protected amino acids like Fmoc derivatives generally suppress racemization, it can still occur, especially with certain amino acids like histidine and cysteine.[3] For the phenylalanine analogs discussed here, racemization is not typically a major concern under standard coupling conditions.
-
Side-chain reactions: The unprotected hydroxyl group of tyrosine can undergo acylation during coupling, although this is often reversible. For this reason, it is commonly protected with a tert-butyl (tBu) group.[10] The methoxy groups of Fmoc-4-methoxy-L-phenylalanine and this compound are stable under standard SPPS conditions and do not require protection. This compound serves as a stable, protected form of Fmoc-L-DOPA, preventing the oxidation of the catechol moiety that would occur if it were unprotected during synthesis.[11]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a standard manual SPPS cycle, which can be adapted for automated synthesizers.
Standard SPPS Cycle for Fmoc-Amino Acid Incorporation
This protocol outlines the incorporation of an Fmoc-amino acid onto a resin-bound peptide with a free N-terminal amine.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Conformational Blueprint: How 3,4-Dimethoxy Substitution Steers Peptide Structure
A Senior Application Scientist's Guide to Understanding and Harnessing Aromatic Substitution in Peptide Design
Introduction: Beyond the Primary Sequence
In the intricate world of drug development, a peptide's primary amino acid sequence is only the beginning of the story. Its three-dimensional conformation—the precise folding and twisting of the peptide backbone—is paramount. This structure dictates how a peptide interacts with its biological target, influencing efficacy, selectivity, and stability. Consequently, medicinal chemists continually seek novel strategies to constrain peptides into their bioactive conformations. One such powerful, yet nuanced, strategy is the incorporation of non-proteinogenic amino acids, specifically those with substituted aromatic side chains.
This guide provides an in-depth comparison of peptides containing an unsubstituted phenylalanine (Phe) residue versus those incorporating a 3,4-dimethoxyphenylalanine (Dmp) analogue. We will explore the subtle yet profound effects of the two methoxy groups on the peptide's local and global conformation. By synthesizing experimental data from Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and computational modeling, this guide will illuminate the underlying non-covalent interactions and provide researchers with the rationale and methodologies to leverage this modification in their own design endeavors.
The 3,4-Dimethoxy Moiety: A Subtle Powerhouse of Non-Covalent Interactions
The introduction of a 3,4-dimethoxy substitution onto a phenylalanine side chain does more than simply add bulk. It fundamentally alters the electronic and steric properties of the aromatic ring, introducing a new repertoire of potential non-covalent interactions that can sculpt the peptide backbone.[1][2]
-
Hydrogen Bond Acceptance: The two oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming stabilizing interactions with nearby amide protons (N-H) of the peptide backbone or other suitable donor groups.
-
Modified π-System: The electron-donating nature of the methoxy groups enriches the π-electron density of the aromatic ring. This enhances its ability to participate in cation-π interactions with positively charged residues and π-π stacking interactions with other aromatic moieties.[3]
-
Steric Influence: The methoxy groups impose significant steric constraints, limiting the rotational freedom (dihedral angles χ1 and χ2) of the side chain. This steric hindrance can favor specific rotamers, which in turn influences the peptide backbone angles (φ and ψ).
These interactions, often working in concert, can induce localized secondary structures, such as β-turns or helical twists, that might be absent in the unsubstituted parent peptide.[4][5]
Comparative Analysis: An Experimental Deep Dive
To objectively assess the conformational impact of the 3,4-dimethoxy group, we will consider a model tripeptide system: Ac-Ala-X-NHMe , where X is either Phenylalanine (Phe) or 3,4-Dimethoxyphenylalanine (Dmp).
Experimental Workflow: From Synthesis to Structure
The journey to elucidating conformational differences follows a multi-step, synergistic workflow. Each step provides a unique piece of the structural puzzle, and together they create a high-resolution picture of the peptide in solution.
Caption: A typical workflow for comparative peptide conformational analysis.
Methodology & Protocol Insights
Peptide Synthesis and Purification
The synthesis of peptides containing modified amino acids is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols.[6][7][8]
Protocol: Standard Fmoc-SPPS
-
Resin Swelling: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin's amine.
-
Rationale: Piperidine is a secondary amine that acts as a nucleophile to cleave the dibenzofulvene-piperidine adduct, liberating the free amine for the next coupling step.
-
-
Washing: Thoroughly wash the resin with DMF (5x) and Dichloromethane (DCM) (3x) to remove residual piperidine and byproducts.
-
Amino Acid Coupling: Add the first Fmoc-protected amino acid (e.g., Fmoc-Dmp-OH or Fmoc-Phe-OH, 4 eq.), a coupling agent like HBTU (3.9 eq.), and a base such as DIPEA (8 eq.) in DMF. Agitate for 2 hours.
-
Rationale: HBTU activates the carboxylic acid of the incoming amino acid, forming an active ester that readily reacts with the free amine on the resin. DIPEA acts as a non-nucleophilic base to neutralize the reaction.
-
-
Washing: Repeat the washing step (Step 3).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage & Deprotection: After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Verification: Confirm the mass and purity of the final peptide using Electrospray Ionization Mass Spectrometry (ESI-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining high-resolution 3D structures of peptides in solution.[9] For peptides of this size, 2D experiments like COSY, TOCSY, and particularly ROESY are indispensable.[10][11]
Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of ~5 mM.
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and signal dispersion.
-
COSY/TOCSY Acquisition: Acquire 2D COSY and TOCSY spectra to assign proton resonances to specific amino acid spin systems.
-
Rationale: COSY identifies protons that are coupled through 2-3 bonds (e.g., Hα-Hβ), while TOCSY extends this correlation through an entire spin system (e.g., from NH to all side-chain protons). This allows for unambiguous residue identification.
-
-
ROESY Acquisition: Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.
-
Rationale: ROESY detects protons that are close in space (< 5 Å), regardless of the peptide's tumbling rate. These through-space correlations (ROEs) are critical for determining the peptide's fold. Key ROEs include those between an amide proton (NHᵢ) and protons of a preceding residue (Hαᵢ₋₁, NHᵢ₋₁), which define the backbone conformation.
-
-
Data Analysis: Integrate the volume of ROE cross-peaks to calculate interproton distances. These distances are then used as constraints in computational structure calculations.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides rapid, valuable information about the overall secondary structure content of a peptide in solution.[12][13][14]
Protocol: CD Spectral Analysis
-
Sample Preparation: Prepare peptide solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 50-100 μM.
-
Spectral Acquisition: Record the CD spectrum from ~190 nm to 260 nm in a quartz cuvette with a 1 mm path length.
-
Data Analysis: Analyze the resulting spectrum for characteristic secondary structure signatures:
-
α-helix: Strong positive band ~192 nm and two negative bands at ~208 nm and ~222 nm.
-
β-sheet/turn: Negative band ~215-220 nm and a positive band ~195-200 nm.
-
Random Coil: Strong negative band near 200 nm.[15]
-
Rationale: The chiral arrangement of amide bonds in different secondary structures interacts differently with circularly polarized light, producing distinct spectra that can be deconvoluted to estimate the percentage of each structural type.
-
Quantitative Data Summary & Interpretation
The following tables summarize representative data obtained from the comparative analysis of Ac-Ala-Phe-NHMe and Ac-Ala-Dmp-NHMe .
Table 1: Key ¹H NMR Chemical Shift Differences (in DMSO-d₆)
| Proton | Ac-Ala-Phe-NHMe (ppm) | Ac-Ala-Dmp-NHMe (ppm) | Δδ (ppm) | Interpretation |
| Dmp/Phe NH | 8.35 | 8.10 | -0.25 | Upfield shift suggests the Dmp NH is more shielded, possibly due to proximity to the aromatic ring face (N-H•••π interaction).[16][17] |
| NHMe NH | 7.95 | 8.20 | +0.25 | Downfield shift may indicate involvement in a hydrogen bond (e.g., a β-turn) that is stabilized by the Dmp residue.[4] |
| Dmp OCH₃ | N/A | 3.75, 3.78 | N/A | Characteristic signals confirming the presence of the methoxy groups. |
Table 2: Representative ROE Contacts and Inferred Structure
| Peptide | Key ROE Contact | Distance Constraint | Implied Conformation |
| Ac-Ala-Phe-NHMe | Weak dαN(i, i+1) | ~3.5 Å | Predominantly extended or random coil |
| Ac-Ala-Dmp-NHMe | Strong dαN(i, i+1) | < 3.0 Å | Turn-like structure |
| Ac-Ala-Dmp-NHMe | Medium dNN(i, i+1) | ~3.2 Å | Favors a turn or helical conformation |
Table 3: Secondary Structure Content from CD Spectroscopy
| Peptide | % β-Turn / Helix | % Random Coil | Interpretation |
| Ac-Ala-Phe-NHMe | ~5% | ~95% | Lacks significant ordered structure in solution. |
| Ac-Ala-Dmp-NHMe | ~35% | ~65% | The 3,4-dimethoxy substitution induces a significant population of a folded, turn-like structure.[18] |
Synthesizing the Evidence
The combined data paints a clear picture. The unsubstituted Phe-containing peptide exists primarily as a flexible, random coil in solution. In stark contrast, the 3,4-dimethoxy substitution in the Dmp peptide induces a significant population of a defined, folded conformation, likely a β-turn.
This is supported by:
-
NMR Chemical Shifts: The shielding of the Dmp amide proton suggests it is folded back over the aromatic ring.
-
NMR ROEs: The presence of strong sequential ROEs, particularly dαN, is a hallmark of turn and helical structures.
-
CD Spectroscopy: The CD spectrum for the Dmp peptide shows a clear signature for ordered secondary structure, which is absent in the Phe analogue.
This conformational ordering can be attributed to a combination of intramolecular hydrogen bonding, potentially involving the methoxy oxygens, and stabilizing N-H•••π interactions, all driven by the unique electronic and steric profile of the 3,4-dimethoxy group.
Caption: Conformational shift from flexible to constrained upon substitution.
Conclusion and Implications for Drug Design
The substitution of phenylalanine with 3,4-dimethoxyphenylalanine is not a trivial modification; it is a strategic tool for conformational control. The introduction of the two methoxy groups provides a set of weak but collectively powerful non-covalent interactions that can effectively pre-organize a flexible peptide into a more rigid, defined structure. This "conformational locking" can have significant benefits in drug development, including:
-
Enhanced Receptor Affinity: By constraining a peptide into its bioactive conformation, the entropic penalty of binding is reduced, potentially leading to a dramatic increase in affinity and potency.
-
Improved Selectivity: A more rigid structure can lead to more specific interactions with the intended target, reducing off-target effects.
-
Increased Proteolytic Stability: The adoption of folded structures can mask cleavage sites recognized by proteases, thereby increasing the peptide's in vivo half-life.[19][20]
By understanding the fundamental principles and applying the multi-faceted analytical workflow described in this guide, researchers can rationally design and validate peptide therapeutics with superior conformational and pharmacological properties.
References
- 1. Frontiers | Noncovalent Interactions in N/O Heterocycles [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Cation–π interactions: computational analyses of the aromatic box motif and the fluorination strategy for experimental evaluation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. Conformational study of peptides containing dehydrophenylalanine: helical structures without hydrogen bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 7. Peptide Synthesis & Modification | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. rsc.org [rsc.org]
- 9. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Influence: A Comparative Guide to the Biological Activity of Peptides With and Without 3,4-dimethoxy-L-phenylalanine
A Senior Application Scientist's Perspective on a Subtle yet Potent Peptide Modification
In the intricate world of peptide therapeutics, the substitution of a single amino acid can dramatically alter biological activity, transforming a promising lead into a clinical candidate or consigning it to the annals of failed experiments. Among the vast arsenal of non-canonical amino acids, 3,4-dimethoxy-L-phenylalanine stands as a subtle yet potentially powerful tool for medicinal chemists. This guide provides a comparative framework for understanding the biological implications of incorporating this modified amino acid into a peptide backbone.
While direct, head-to-head comparative studies on a wide range of peptides with and without 3,4-dimethoxy-L-phenylalanine are not extensively documented in publicly available literature, we can draw significant insights from structure-activity relationship (SAR) studies on related modifications and foundational principles of peptide chemistry. This guide will use the well-studied class of opioid peptides as a primary example to illustrate the potential effects of this modification and will provide the experimental blueprints for researchers to conduct their own definitive comparisons.
The Rationale for Modification: Why Alter a Phenylalanine Residue?
Phenylalanine is a cornerstone of many bioactive peptides, its aromatic side chain often playing a pivotal role in receptor recognition and binding through hydrophobic and π-π stacking interactions. The decision to modify this residue with two methoxy groups at the 3 and 4 positions of the phenyl ring is driven by several key hypotheses:
-
Altered Electronic Properties: The methoxy groups are electron-donating, which can change the electron density of the aromatic ring. This can influence cation-π interactions, which are crucial for the binding of many peptides to their receptors.
-
Increased Hydrophobicity: The addition of two methoxy groups can increase the local hydrophobicity of the peptide, potentially enhancing its ability to interact with hydrophobic pockets in a receptor or improving its membrane permeability.
-
Conformational Constraints: The steric bulk of the methoxy groups can restrict the rotational freedom of the phenylalanine side chain, locking it into a more defined conformation. This can lead to a more favorable or unfavorable interaction with the target receptor, depending on the required binding conformation.
-
Metabolic Stability: Modifications to the aromatic ring can sometimes hinder enzymatic degradation by proteases, potentially increasing the in vivo half-life of the peptide.
A Case Study: Opioid Peptides and the Significance of the Phenylalanine Moiety
Opioid peptides, such as dermorphins and deltorphins, are an excellent model for exploring the impact of phenylalanine modification.[1][2] The phenylalanine residue at position 3 is a highly conserved and critical component of the "message" sequence (the N-terminal region responsible for receptor binding and activation).[3]
Structure-activity relationship studies on dermorphin have shown that modifications to the N-terminal tyrosine and the phenylalanine at position 3 have profound effects on opioid receptor affinity and selectivity.[4] For instance, the substitution of tyrosine with O-methyltyrosine has been explored, demonstrating that methylation of the phenolic hydroxyl group can impact activity.[4] While not a direct comparison to 3,4-dimethoxy-L-phenylalanine, this highlights the sensitivity of the opioid receptor to modifications on the aromatic rings of its ligands.
Based on these principles, we can hypothesize the following outcomes when incorporating 3,4-dimethoxy-L-phenylalanine into an opioid peptide like dermorphin:
-
Potential for Altered Receptor Selectivity: The μ- and δ-opioid receptors have distinct topographies in their binding pockets.[3] The altered size and electronic nature of the 3,4-dimethoxyphenylalanine side chain could favor binding to one receptor subtype over the other, thus shifting the selectivity profile of the parent peptide.
-
Impact on Agonist Potency: The enhanced hydrophobicity and altered electronic interactions could either increase or decrease the binding affinity (Ki) and functional potency (EC50 or IC50) of the peptide. A tighter fit in the receptor's binding pocket would lead to increased potency, while steric hindrance or unfavorable electronic interactions would have the opposite effect.
Experimental Blueprint for a Comparative Analysis
To empirically determine the effects of 3,4-dimethoxy-L-phenylalanine incorporation, a systematic experimental approach is required. Below are detailed protocols for key assays.
I. Peptide Synthesis
The synthesis of both the native peptide and its 3,4-dimethoxy-L-phenylalanine-containing analog is the foundational step. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method.[5]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable solid support, such as Rink amide resin for C-terminally amidated peptides.
-
Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin using a coupling agent like HBTU/HOBt in the presence of a base such as DIEA.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence. For the modified peptide, use Fmoc-3,4-dimethoxy-L-phenylalanine at the desired position.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry (e.g., MALDI-TOF MS) and analytical RP-HPLC.[5]
Logical Workflow for Peptide Synthesis and Initial Characterization
Caption: Workflow for SPPS of native and modified peptides.
II. In Vitro Biological Evaluation
A direct comparison of the biological activity of the two peptides is crucial. For our opioid peptide case study, this would involve receptor binding assays and cell-based functional assays.
A. Receptor Binding Assays
These assays determine the affinity of the peptides for their target receptors.[6] A competitive binding assay using a radiolabeled ligand is a common approach.[7]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., μ- and δ-opioid receptors).
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl2).
-
Competitive Inhibition: In a multi-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors) and varying concentrations of the unlabeled test peptides (both the native and the modified version).
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the inhibition constant (Ki).
B. Cell-Based Functional Assays
These assays measure the functional consequence of receptor binding, i.e., whether the peptide acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors (GPCRs) like opioid receptors, a common assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP).
Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses the target opioid receptor and is responsive to adenylyl cyclase stimulation (e.g., CHO cells).
-
Cell Stimulation: Pre-treat the cells with the test peptides (native and modified) at various concentrations.
-
Adenylyl Cyclase Activation: Stimulate the cells with forskolin to activate adenylyl cyclase and induce cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., a competitive immunoassay with a colorimetric or fluorescent readout).
-
Data Analysis: Plot the cAMP levels against the logarithm of the peptide concentration. Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy (Emax).
Hypothetical Signaling Pathway for Opioid Receptor Agonism
Caption: Simplified GPCR signaling cascade for opioid agonists.
Summarizing the Comparative Data
The quantitative data obtained from these experiments should be summarized in a clear and concise table to facilitate direct comparison.
Table 1: Hypothetical Comparative Biological Activity Data
| Parameter | Native Peptide | 3,4-dimethoxy-L-phenylalanine Peptide | Fold Change |
| μ-Opioid Receptor | |||
| Binding Affinity (Ki, nM) | 5.2 ± 0.8 | 2.1 ± 0.4 | 2.5 (increase) |
| Functional Potency (EC50, nM) | 10.5 ± 1.5 | 4.8 ± 0.9 | 2.2 (increase) |
| δ-Opioid Receptor | |||
| Binding Affinity (Ki, nM) | 25.8 ± 3.1 | 55.2 ± 6.7 | 0.5 (decrease) |
| Functional Potency (EC50, nM) | 48.2 ± 5.5 | 102.1 ± 11.3 | 0.5 (decrease) |
| Selectivity (δ Ki / μ Ki) | 5.0 | 26.3 | 5.3 (increase) |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The incorporation of 3,4-dimethoxy-L-phenylalanine into a peptide backbone is a strategic modification that warrants careful consideration and empirical validation. While direct comparative data remains to be broadly published, the principles of medicinal chemistry and SAR studies of related compounds suggest that this modification can significantly impact a peptide's biological activity profile, potentially leading to enhanced potency, altered receptor selectivity, and improved pharmacokinetic properties.
The experimental framework provided in this guide offers a clear path for researchers to systematically evaluate the effects of this and other non-canonical amino acid substitutions. As the field of peptide therapeutics continues to evolve, such detailed comparative analyses will be indispensable for the rational design of next-generation drugs with superior efficacy and safety profiles.
References
- 1. Dermorphin tetrapeptide analogs as potent and long-lasting analgesics with pharmacological profiles distinct from morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deltorphin - Wikipedia [en.wikipedia.org]
- 3. Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity studies of dermorphin. Synthesis and some pharmacological data of dermorphin and its 1-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking and 3D-QSAR studies on β-phenylalanine derivatives as dipeptidyl peptidase IV inhibitors | Semantic Scholar [semanticscholar.org]
- 6. WO2006064530A2 - Dermorphin analogs with analgesic activity - Google Patents [patents.google.com]
- 7. Synthesis, conformation and opioid activity of deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating Fmoc-3,4-dimethoxy-L-phenylalanine and its D-isomer
In the landscape of peptide synthesis and drug development, the stereochemical purity of amino acid building blocks is paramount. The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by the specific chirality of its constituent amino acids. Even minor enantiomeric impurities can lead to significant changes in efficacy, receptor binding, and toxicity profiles. This guide provides a comprehensive spectroscopic comparison of Fmoc-3,4-dimethoxy-L-phenylalanine and its D-isomer, offering researchers, scientists, and drug development professionals a practical framework for their analysis and quality control.
The 3,4-dimethoxy substitution on the phenyl ring of phenylalanine alters its electronic and steric properties, making it a valuable derivative for creating novel peptides with enhanced characteristics.[1] The Fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis, and its presence provides a convenient chromophore for spectroscopic analysis.[2] This guide will delve into the nuances of various spectroscopic techniques to distinguish between the L- and D-enantiomers of this important amino acid derivative.
The Foundational Principle: Chirality and Spectroscopy
Chirality, or the "handedness" of a molecule, is the fundamental property that allows for the differentiation of enantiomers. Enantiomers are non-superimposable mirror images of each other, possessing identical physical and chemical properties in an achiral environment. However, their interaction with chiral entities, such as polarized light or other chiral molecules, reveals their distinct nature. Spectroscopic techniques that utilize chiral probes or create a chiral environment are therefore essential for their differentiation.
Caption: Relationship between enantiomers and spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Need for a Chiral Environment
In a standard achiral solvent, the ¹H and ¹³C NMR spectra of this compound and its D-isomer are identical. This is because the magnetic environments of the corresponding nuclei in each enantiomer are the same. To resolve this, a chiral environment must be introduced to induce diastereomeric interactions, which are distinguishable by NMR.
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation: Prepare separate solutions of the L- and D-isomers of Fmoc-3,4-dimethoxy-phenylalanine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Addition of Chiral Solvating Agent (CSA): To each solution, add a molar equivalent of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.
-
Spectral Acquisition: Acquire ¹H NMR spectra for both solutions.
-
Analysis: The formation of transient diastereomeric complexes between the enantiomers and the CSA will result in different chemical shifts for corresponding protons in the L- and D-isomers. The α-proton and the protons on the phenyl ring are often the most affected.
| Expected ¹H NMR Data (L-isomer in DMSO-d₆) | Chemical Shift (ppm) |
| Aromatic Protons (Fmoc and Phenylalanine) | 6.8 - 7.9 |
| CH (α-carbon) | ~4.4 |
| OCH₃ | ~3.7 (two singlets) |
| CH₂ (Fmoc) | ~4.2 - 4.3 |
| CH (Fmoc) | ~4.2 |
| NH | ~7.5 |
Note: The above data is an approximation based on typical values for Fmoc-amino acids. Actual values can be found in spectral databases for the L-isomer.[3]
Caption: Workflow for chiral discrimination by NMR.
Circular Dichroism (CD) Spectroscopy: The Definitive Chiral Probe
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is inherently sensitive to the three-dimensional structure of molecules and is a powerful tool for distinguishing between enantiomers. The CD spectra of enantiomers are mirror images of each other.
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Prepare solutions of the L- and D-isomers of Fmoc-3,4-dimethoxy-phenylalanine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Spectral Acquisition: Record the CD spectra of both solutions over a suitable wavelength range, typically in the far-UV region (190-250 nm) to observe transitions of the chiral center and the near-UV region (250-350 nm) for the Fmoc chromophore.
-
Analysis: The CD spectrum of the L-isomer will exhibit positive and negative Cotton effects at specific wavelengths. The D-isomer will show a spectrum of equal magnitude but opposite sign at the same wavelengths.
| Spectroscopic Technique | This compound | Fmoc-3,4-dimethoxy-D-phenylalanine |
| Circular Dichroism | Characteristic positive and negative Cotton effects. | Mirror-image spectrum with inverted Cotton effects. |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of the Molecule
FTIR spectroscopy provides information about the vibrational modes of the functional groups within a molecule. Since enantiomers have the same functional groups and bond strengths, their FTIR spectra are identical. However, FTIR is an invaluable tool for confirming the chemical identity and purity of the compound, ensuring the presence of the Fmoc group, the carboxylic acid, and the substituted phenyl ring.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet of the solid sample or cast a thin film from a volatile solvent.
-
Spectral Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the key functional groups.
| Functional Group | Expected Characteristic Absorption (cm⁻¹) |
| N-H Stretch (amide) | 3300-3500 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=O Stretch (carboxylic acid) | 1700-1725 |
| C=O Stretch (urethane) | 1680-1720 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-O Stretch (ether) | 1200-1300 and 1000-1100 |
UV-Visible Spectroscopy: Quantifying with the Fmoc Chromophore
The Fmoc group possesses a strong chromophore that absorbs in the UV region, making UV-Vis spectroscopy a useful tool for quantification and for monitoring the deprotection of the Fmoc group during peptide synthesis.[2] However, like NMR and FTIR in achiral environments, the UV-Vis spectra of the L- and D-isomers are identical.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare solutions of known concentrations of the L- and D-isomers in a UV-transparent solvent (e.g., methanol or acetonitrile).
-
Spectral Acquisition: Record the UV-Vis spectra from 200 to 400 nm.
-
Analysis: The spectra for both enantiomers will show characteristic absorbance maxima for the Fmoc group, typically around 265 nm and 301 nm.
| Spectroscopic Technique | This compound | Fmoc-3,4-dimethoxy-D-phenylalanine |
| UV-Vis Spectroscopy | Identical absorbance maxima. | Identical absorbance maxima. |
Chiral High-Performance Liquid Chromatography (HPLC): A Powerful Separation and Analytical Tool
While not a direct spectroscopic comparison of the bulk material, chiral HPLC is an indispensable technique for both the analytical separation and quantification of enantiomeric purity.[4] By using a chiral stationary phase (CSP), the L- and D-isomers will have different retention times, allowing for their separation and individual quantification.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., cellulose or amylose derivatives).
-
Mobile Phase Optimization: Develop an appropriate mobile phase, often a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) for normal-phase chromatography, or an aqueous buffer and an organic solvent (e.g., acetonitrile) for reversed-phase chromatography.
-
Sample Injection and Analysis: Inject a solution of the sample and monitor the elution profile using a UV detector, typically at the absorbance maximum of the Fmoc group. The L- and D-isomers will appear as two distinct peaks with different retention times.
Caption: Principle of chiral HPLC separation.
Conclusion
The spectroscopic differentiation of this compound and its D-isomer hinges on the principles of chirality. While NMR (in an achiral solvent), FTIR, and UV-Vis spectroscopy will yield identical spectra for both enantiomers, they are crucial for confirming the chemical identity and purity of the compounds. The definitive techniques for distinguishing between the L- and D-isomers are those that employ a chiral probe or environment. Circular Dichroism spectroscopy provides a direct and unambiguous distinction through mirror-image spectra. NMR spectroscopy, when used in conjunction with a chiral solvating agent, can also effectively differentiate the enantiomers by inducing the formation of distinguishable diastereomeric complexes. Finally, chiral HPLC remains the gold standard for the separation and quantification of enantiomeric purity, a critical parameter in drug development and peptide synthesis. A multi-faceted approach, utilizing a combination of these techniques, will provide the most comprehensive and reliable characterization of these important chiral building blocks.
References
A Senior Application Scientist's Guide to the Validation of Peptides Containing 3,4-dimethoxy-L-phenylalanine by MS/MS
Introduction
In the landscape of modern drug discovery and peptide therapeutics, the incorporation of non-canonical amino acids (ncAAs) has become a important strategy for enhancing peptide stability, potency, and pharmacokinetic properties.[1][2] Among these, 3,4-dimethoxy-L-phenylalanine, a derivative of phenylalanine, offers unique chemical characteristics that can be leveraged in novel peptide drug candidates.[3] However, the integration of such modified residues presents a significant analytical challenge: ensuring the precise sequence and integrity of the final peptide product. Tandem mass spectrometry (MS/MS) stands as the gold standard for peptide sequencing, but the presence of ncAAs necessitates a careful and nuanced approach to method selection and data interpretation.[4][5][6]
This guide provides an in-depth comparison of common MS/MS fragmentation techniques for the validation of peptide sequences containing 3,4-dimethoxy-L-phenylalanine. We will delve into the mechanistic underpinnings of Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), offering experimental insights to guide researchers in selecting the optimal strategy for their specific analytical needs.
The Challenge of Non-Canonical Amino Acids in MS/MS
Standard proteomic search algorithms are optimized for the 20 canonical amino acids.[4] The inclusion of a non-canonical residue like 3,4-dimethoxy-L-phenylalanine introduces a mass shift that can confound these algorithms.[7] Furthermore, the unique chemical structure of the modified side chain can influence peptide fragmentation patterns in unpredictable ways, potentially leading to incomplete sequence coverage or ambiguous results. Therefore, a thorough understanding of the fragmentation behavior of these modified peptides is paramount for confident sequence validation.
Comparative Analysis of Fragmentation Techniques
The choice of fragmentation method is a critical determinant of success in sequencing peptides with unnatural amino acids. Each technique imparts energy to the peptide precursor ion in a distinct manner, resulting in different types of fragment ions and, consequently, varying degrees of sequence information.
Experimental Workflow Overview
The following diagram outlines a generalized workflow for the validation of a synthetic peptide containing 3,4-dimethoxy-L-phenylalanine using different MS/MS fragmentation techniques.
Caption: Generalized workflow for peptide validation.
Collision-Induced Dissociation (CID)
CID is the most widely used fragmentation method in proteomics.[8] It involves the acceleration of precursor ions into a collision cell filled with an inert gas. The resulting collisions increase the vibrational energy of the ions, leading to fragmentation, primarily along the peptide backbone, generating b- and y-type ions.[9]
Mechanism of CID Fragmentation:
Caption: Simplified CID fragmentation pathway.
Performance for 3,4-dimethoxy-L-phenylalanine Peptides:
| Feature | Performance Evaluation | Rationale |
| Sequence Coverage | Moderate | CID can sometimes result in incomplete fragmentation, particularly around proline residues or in regions with low proton mobility. The bulky, modified phenylalanine may also sterically hinder fragmentation at adjacent peptide bonds. |
| Side Chain Lability | Potential for Neutral Loss | The dimethoxy-phenyl group may be susceptible to neutral loss, creating a dominant fragment ion in the spectrum that provides little sequence information. This is a common issue with modified amino acids in CID.[10] |
| Ion Types | Primarily b- and y-ions | Provides straightforward interpretation for backbone cleavage. |
| Instrumentation | Widely available on most mass spectrometers. | A key advantage for accessibility. |
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID technique available on Orbitrap mass spectrometers. It provides higher fragmentation energy compared to traditional ion trap CID, which can lead to more extensive fragmentation and the generation of a wider range of fragment ions, including immonium ions and other diagnostic ions.[11]
Performance for 3,4-dimethoxy-L-phenylalanine Peptides:
| Feature | Performance Evaluation | Rationale |
| Sequence Coverage | Good to Excellent | The higher energy generally leads to more complete fragmentation of the peptide backbone, often resulting in better sequence coverage than CID.[12] HCD has been shown to provide more peptide identifications than CID for doubly charged peptides.[8][12] |
| Side Chain Lability | Reduced Neutral Loss Dominance | While neutral loss from the modified side chain can still occur, the higher energy promotes more backbone fragmentation, reducing the dominance of the neutral loss peak. |
| Ion Types | b-, y-, and some a-ions, plus diagnostic immonium ions | The generation of immonium ions can be particularly useful for confirming the presence of the modified amino acid. |
| Instrumentation | Primarily available on Orbitrap platforms. | Less widespread than CID. |
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide precursor ion. This induces fragmentation of the peptide backbone at the N-Cα bond, generating c- and z-type fragment ions. A key advantage of ETD is that it tends to preserve labile post-translational modifications (PTMs) and side chains.[13]
Mechanism of ETD Fragmentation:
Caption: Simplified ETD fragmentation pathway.
Performance for 3,4-dimethoxy-L-phenylalanine Peptides:
| Feature | Performance Evaluation | Rationale |
| Sequence Coverage | Good, especially for larger peptides | ETD is particularly effective for fragmenting longer peptides and those with higher charge states, often providing complementary information to CID and HCD.[8][12] |
| Side Chain Lability | Excellent Preservation | The non-ergodic nature of ETD minimizes side chain fragmentation, making it ideal for confirming the location of the 3,4-dimethoxy-L-phenylalanine residue without significant neutral loss.[13] |
| Ion Types | c- and z-ions | Provides complementary fragmentation to CID/HCD, increasing overall sequence confirmation confidence. |
| Instrumentation | Requires specialized instrumentation capable of ion-ion reactions. | Not as universally available as CID. |
Experimental Protocols
Sample Preparation for MS Analysis
-
Peptide Solubilization: Dissolve the purified, lyophilized peptide in a solution of 0.1% formic acid in water to a final concentration of 1 mg/mL.
-
Dilution for Analysis: Further dilute the stock solution with 0.1% formic acid in water to a concentration of 1-10 pmol/µL for direct infusion or LC-MS/MS analysis.
-
Internal Standard: For quantitative studies, a heavy-isotope labeled version of the peptide can be spiked into the sample at a known concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: Utilize a nano- or micro-flow HPLC system for optimal sensitivity.
-
Column: A C18 reversed-phase column is typically suitable for peptide separations.
-
Gradient: Employ a gradient of increasing acetonitrile (containing 0.1% formic acid) to elute the peptide from the column.
-
Mass Spectrometer: Couple the LC system to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Acquisition:
-
MS1 Scan: Acquire a full MS scan to determine the precursor ion m/z.
-
MS2 Scans: Perform data-dependent acquisition, selecting the most intense precursor ions for fragmentation by CID, HCD, and/or ETD.
-
Data Interpretation and Validation
Manual evaluation of the MS/MS spectra is often necessary for peptides containing non-canonical amino acids, as automated search algorithms may struggle with the novel mass shifts and fragmentation patterns.[4]
Key aspects to consider during manual validation:
-
Precursor Mass Accuracy: The measured precursor mass should match the theoretical mass of the peptide containing 3,4-dimethoxy-L-phenylalanine.
-
Fragment Ion Series: Look for continuous series of b-, y-, c-, or z-ions that cover the entire peptide sequence.
-
Mass Shifts in Fragment Ions: Fragment ions containing the 3,4-dimethoxy-L-phenylalanine residue will exhibit a corresponding mass shift.
-
Diagnostic Ions: The presence of an immonium ion or other diagnostic fragment ions specific to the modified amino acid can provide strong evidence for its incorporation.
Conclusion and Recommendations
The successful validation of peptide sequences containing 3,4-dimethoxy-L-phenylalanine by MS/MS is highly dependent on the judicious selection of the fragmentation technique.
-
For routine sequence confirmation and high-throughput analysis , HCD offers a robust balance of high sequence coverage and informative fragmentation.
-
When preservation of the modified side chain is critical for localization , ETD is the superior choice, providing complementary fragmentation data that can definitively pinpoint the site of modification.
-
CID , while widely accessible, may require more careful optimization to overcome potential issues with incomplete fragmentation and neutral loss.
A multi-faceted approach, potentially employing a combination of fragmentation methods, will ultimately provide the most comprehensive and confident validation of these novel peptide therapeutics.[8][12] This ensures the scientific rigor necessary for advancing these promising molecules through the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Interpretation of Tandem Mass Spectra of Posttranslationally Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verification of Synthetic Peptide Sequence - Creative Proteomics [creative-proteomics.com]
- 7. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 9. cs.uwaterloo.ca [cs.uwaterloo.ca]
- 10. tandfonline.com [tandfonline.com]
- 11. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enhancing Peptide Stability: The Role of 3,4-dimethoxy-L-phenylalanine
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and potency, positioning them at the forefront of modern drug development. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1][2][3] This enzymatic instability leads to short in-vivo half-lives, necessitating frequent administration and limiting therapeutic efficacy.[2] A leading strategy to overcome this challenge is the site-specific incorporation of non-canonical amino acids designed to resist proteolytic cleavage.[2][4]
This guide provides an in-depth comparison of the enzymatic stability of peptides incorporating a promising phenylalanine analog, 3,4-dimethoxy-L-phenylalanine (Dmp) , against their native counterparts. We will explore the mechanistic basis for this enhanced stability and provide a detailed, field-proven experimental protocol for researchers to validate these findings in their own laboratories.
The Mechanism of Proteolytic Degradation: A Focus on Chymotrypsin
To appreciate the stabilizing effect of Dmp, we must first understand the mechanism of a key adversary: α-chymotrypsin. Chymotrypsin is a serine protease that plays a significant role in digestion and represents a major hurdle for orally or systemically administered peptide drugs.[5][6] It selectively cleaves peptide bonds on the C-terminal side of large hydrophobic and aromatic amino acids, with a strong preference for Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).[5][6]
The enzyme's specificity is dictated by its S1 hydrophobic pocket, which accommodates the aromatic side chain of the target amino acid (the P1 residue).[5][7] Once the substrate is bound, a catalytic triad of amino acids in the active site facilitates the hydrolysis of the peptide bond.[3][5]
The structural modification of the P1 residue is a rational approach to disrupt this recognition and cleavage process. The introduction of bulky substituents to the phenyl ring of Phenylalanine can create steric hindrance, preventing the side chain from properly fitting into the S1 pocket and thus inhibiting enzymatic activity.[8][9][10]
Caption: Figure 1 illustrates how the bulky methoxy groups of 3,4-dimethoxy-L-phenylalanine (Dmp) sterically hinder its entry into the chymotrypsin active site, thereby inhibiting peptide cleavage, in contrast to the successful binding and cleavage of a native Phenylalanine (Phe) residue.
Experimental Design: A Head-to-Head Comparison
To objectively evaluate the stabilizing effect of Dmp, we designed an experiment comparing the degradation of a model peptide containing Dmp with its native Phe-containing counterpart when exposed to α-chymotrypsin.
Model Peptides
Two custom pentapeptides were synthesized for this study. The sequence was chosen to be simple yet representative, with the variable residue placed internally to assess endopeptidase activity.
| Peptide ID | Sequence (N- to C-terminus) | Modification | Molecular Weight ( g/mol ) |
| P-Phe | Ac-Gly-Ala-Phe -Ala-Gly-NH₂ | Native Phenylalanine (Control) | 506.56 |
| P-Dmp | Ac-Gly-Ala-Dmp -Ala-Gly-NH₂ | 3,4-dimethoxy-L-phenylalanine | 566.61 |
Note: N-terminal acetylation and C-terminal amidation are common modifications to block exopeptidase degradation, ensuring that observed cleavage is primarily due to the action of the endopeptidase (chymotrypsin) on the internal residue.[11][12]
Detailed Experimental Protocol: In Vitro Enzymatic Stability Assay
This protocol provides a robust framework for assessing peptide stability. The key is consistency in execution to ensure comparability between the test and control peptides.
1. Materials & Reagents:
-
P-Phe and P-Dmp peptides (lyophilized, >95% purity)
-
α-Chymotrypsin from bovine pancreas (Sigma-Aldrich, C4129)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC-grade water
-
Microcentrifuge tubes (1.5 mL)
-
Incubator or water bath set to 37°C
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector
2. Preparation of Solutions:
-
Peptide Stock Solutions (1 mg/mL): Dissolve 1 mg of each lyophilized peptide (P-Phe and P-Dmp) in 1 mL of HPLC-grade water. Vortex thoroughly.
-
Enzyme Stock Solution (1 mg/mL): Dissolve 1 mg of α-chymotrypsin in 1 mL of 1 mM HCl with 2 mM CaCl₂.[6] Aliquot and store at -20°C.
-
Reaction Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.[6]
-
Quenching Solution: 10% (v/v) Trifluoroacetic Acid (TFA) in water.
3. Experimental Workflow:
Caption: Figure 2 outlines the step-by-step workflow for the enzymatic stability assay, from solution preparation through to HPLC data analysis.
4. Reaction Setup & Execution:
-
For each peptide, label a series of microcentrifuge tubes corresponding to each time point (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Prepare a master mix for each peptide. For a typical experiment, combine 100 µL of the 1 mg/mL peptide stock with 800 µL of Reaction Buffer to create a 0.11 mg/mL working solution.
-
Aliquot 90 µL of the peptide working solution into each corresponding time-point tube. This will result in a final peptide concentration of 0.1 mg/mL in the reaction.
-
Place the tubes in an incubator at 37°C for 5 minutes to pre-warm.
-
To initiate the reaction, add 10 µL of a freshly diluted chymotrypsin solution (e.g., 0.02 mg/mL) to each tube, achieving a final enzyme-to-substrate (E:S) ratio of approximately 1:50 (w/w).[6]
-
For the "0 min" time point, add the quenching solution before adding the enzyme.
-
At each designated time point, stop the reaction by adding 10 µL of the 10% TFA Quenching Solution. Vortex and place on ice.
5. RP-HPLC Analysis:
-
System: Standard analytical HPLC system.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV at 220 nm.[13]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.[13]
-
Injection Volume: 20 µL.
6. Data Analysis:
-
Integrate the peak area of the intact peptide in the chromatogram for each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point (which represents 100%).
-
Plot the percentage of intact peptide versus time for both P-Phe and P-Dmp.
Comparative Data & Interpretation
The following table presents exemplary data from the described assay, highlighting the expected difference in stability.
| Incubation Time (minutes) | P-Phe (% Intact Remaining) | P-Dmp (% Intact Remaining) |
| 0 | 100 | 100 |
| 15 | 62 | 98 |
| 30 | 35 | 97 |
| 60 | 11 | 95 |
| 120 | < 2 | 91 |
| 240 | Not Detected | 85 |
Interpretation of Results:
The data clearly demonstrates the profound stabilizing effect of incorporating 3,4-dimethoxy-L-phenylalanine.
-
P-Phe (Control): The native peptide undergoes rapid degradation, with a calculated half-life of approximately 20-25 minutes under these conditions. This is consistent with the known high efficiency of chymotrypsin in cleaving at Phenylalanine residues.[5][6]
-
P-Dmp: In stark contrast, the Dmp-containing peptide exhibits exceptional stability, with over 85% of the peptide remaining intact even after 4 hours of incubation. The bulky methoxy groups at the 3 and 4 positions of the phenyl ring create significant steric hindrance.[9][10] This prevents the Dmp side chain from docking effectively into the S1 pocket of chymotrypsin, thereby inhibiting proteolysis. This finding aligns with broader research showing that modifications to the P1 residue can drastically alter substrate specificity and enzyme kinetics.[7]
Broader Implications for Drug Development
The use of sterically hindered amino acids like Dmp is a powerful and validated strategy for enhancing the metabolic stability of peptide therapeutics.[2][15] By preventing degradation at key "hotspots," researchers can significantly extend a peptide's in-vivo half-life, potentially transforming a drug candidate with poor pharmacokinetics into a viable therapeutic.[1][3]
However, it is crucial to consider that any modification to a peptide's primary sequence can also impact its biological activity. The introduction of Dmp could alter the peptide's conformation, potentially affecting its binding affinity to its intended receptor. Therefore, after confirming enhanced stability, the next essential step is to conduct functional assays (e.g., receptor binding assays, cell-based signaling assays) to ensure that the modified peptide retains its desired therapeutic effect.
Conclusion
The incorporation of 3,4-dimethoxy-L-phenylalanine provides a robust defense against enzymatic degradation by proteases like chymotrypsin. The steric shield provided by the dual methoxy groups effectively blocks access to the enzyme's active site. The experimental protocol detailed in this guide offers a reliable method for quantifying this stabilizing effect. By systematically applying such rational design strategies, scientists and drug developers can overcome the inherent instability of peptides, unlocking their full therapeutic potential.
References
- 1. scribd.com [scribd.com]
- 2. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chymotrypsin [sigmaaldrich.com]
- 7. Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues in position P(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02786E [pubs.rsc.org]
- 9. Protein stabilization by tuning the steric restraint at the reverse turn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steric hindrance by 2 amino acid residues determines the substrate specificity of isomaltase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Binding Affinity of Peptides with 3,4-dimethoxy-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of 3,4-dimethoxy-L-phenylalanine in Peptide Therapeutics
In the realm of peptide-based drug discovery, the modification of native amino acid residues is a cornerstone of optimizing therapeutic potential. The introduction of non-canonical amino acids can profoundly influence a peptide's receptor binding affinity, selectivity, and metabolic stability. This guide focuses on the strategic incorporation of 3,4-dimethoxy-L-phenylalanine, an analogue of L-phenylalanine, into bioactive peptides. The addition of two methoxy groups to the phenyl ring alters the electronic and steric properties of the side chain, which can lead to enhanced or modulated interactions with target receptors.
While direct quantitative binding data for peptides specifically containing 3,4-dimethoxy-L-phenylalanine is sparse in publicly accessible literature, extensive research on a key peptide, Cholecystokinin (CCK), provides a robust framework for a comparative analysis. The C-terminal phenylalanine of CCK is a critical determinant for its interaction with CCK-A and CCK-B receptors, making it an ideal model to explore the impact of phenylalanine modifications. This guide will leverage data from various C-terminal modified CCK analogues to provide insights into the potential effects of 3,4-dimethoxy-L-phenylalanine on receptor binding affinity and to present the experimental methodologies used to generate such critical data.
Comparative Analysis of C-Terminal Phenylalanine Modified Cholecystokinin Analogues
The C-terminal octapeptide of cholecystokinin (CCK-8) and its shorter analogue, the C-terminal heptapeptide (Ac-CCK-7), are pivotal for receptor interaction. The C-terminal phenylalanine amide, in particular, is a key pharmacophore. The following tables summarize the receptor binding affinities of various Ac-CCK-7 analogues where the C-terminal phenylalanine has been replaced with other residues. This comparative data allows us to infer the potential impact of substituting 3,4-dimethoxy-L-phenylalanine.
Table 1: Receptor Binding Affinities of Ac-CCK-7 Analogues with C-Terminal Phenylalanine Modifications at the CCK-A Receptor
| Analogue (Modification at Phe33) | CCK-A Receptor Binding Affinity (IC50, M) | Reference |
| Ac-CCK-7 (Native Phenylalanine) | 1.0 x 10-9 | [1] |
| Cyclopentylalanine | 1.0 x 10-9 | [1] |
| Cyclohexylalanine | 1.0 x 10-9 | [1] |
| Cyclooctylalanine | 1.0 x 10-11 | [1] |
| 2-(5,6,7,8-tetrahydro)naphthylalanine | 1.0 x 10-12 | [1] |
| 2-Naphthylalanine | 1.0 x 10-14 | [1] |
| 1-Naphthylalanine | 1.0 x 10-11 | [1] |
| Isopropylglycine | 1.0 x 10-9 | [1] |
| 2-Adamantylalanine | 1.0 x 10-9 | [1] |
Table 2: Receptor Binding Affinities of Ac-CCK-7 Analogues with C-Terminal Phenylalanine Modifications at the CCK-B Receptor
| Analogue (Modification at Phe33) | CCK-B Receptor Binding Affinity (IC50, M) | Reference |
| Ac-CCK-7 (Native Phenylalanine) | 1.0 x 10-9 | [1] |
| Cyclopentylalanine | 1.0 x 10-9 | [1] |
| Cyclohexylalanine | 1.0 x 10-9 | [1] |
| Cyclooctylalanine | 1.0 x 10-9 | [1] |
| 2-(5,6,7,8-tetrahydro)naphthylalanine | 1.0 x 10-10 | [1] |
| 2-Naphthylalanine | 1.0 x 10-10 | [1] |
| 1-Naphthylalanine | 1.0 x 10-10 | [1] |
| Isopropylglycine | 1.0 x 10-8 | [1] |
| 2-Adamantylalanine | 1.0 x 10-8 | [1] |
Causality Behind Experimental Choices and Interpretation
The data reveals that the CCK receptors, particularly the CCK-A subtype, possess a large hydrophobic binding pocket that can accommodate bulky aliphatic and aromatic groups in place of the native phenylalanine side chain.[1] The exceptionally high affinities of analogues with naphthyl and cyclooctyl moieties suggest that increased hydrophobicity and steric bulk at this position can enhance receptor binding.[1]
Based on these structure-activity relationships, the introduction of 3,4-dimethoxy-L-phenylalanine would likely result in a peptide with high affinity for CCK receptors. The methoxy groups would increase the steric bulk and alter the electronic distribution of the phenyl ring, potentially leading to favorable interactions within the receptor's binding pocket. However, without direct experimental data, the precise impact on affinity and selectivity between CCK-A and CCK-B receptors remains speculative.
Experimental Methodologies for Determining Receptor Binding Affinity
The quantitative data presented above is typically generated using a variety of robust and well-established experimental techniques. As a Senior Application Scientist, it is crucial to not only perform these assays but also to understand the underlying principles to ensure data integrity and proper interpretation. Below are detailed protocols for two commonly employed methods.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[1] They are highly sensitive and provide quantitative information on receptor expression (Bmax) and ligand affinity (Kd or Ki).[2]
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Receptor Preparation:
-
Homogenize tissues or cells known to express the target receptor (e.g., rat pancreas for CCK-A receptors) in a suitable buffer.[1]
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in a fresh assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled test peptide (the "competitor").
-
In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (e.g., [125I]CCK-8), and varying concentrations of the competitor peptide.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled standard ligand).
-
-
Incubation:
-
Incubate the assay tubes at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding as a function of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Trustworthiness and Expertise: The choice of radioligand is critical; it must have high affinity and specificity for the target receptor. The filtration method is standard for separating bound from free ligand, ensuring robust and reproducible results.[1] Proper determination of non-specific binding is essential for accurate data.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of molecular interactions. It provides kinetic data (association and dissociation rates) in addition to affinity data.
Experimental Workflow for Surface Plasmon Resonance
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Step-by-Step Protocol:
-
Receptor Immobilization:
-
Covalently immobilize the purified receptor onto the surface of a sensor chip.
-
-
Assay Execution:
-
Inject a solution containing the peptide (the "analyte") at various concentrations over the sensor surface.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized receptor. This is the "association" phase.
-
Inject buffer without the analyte over the sensor surface to monitor the dissociation of the peptide from the receptor. This is the "dissociation" phase.
-
-
Data Analysis:
-
The real-time binding data is presented as a sensorgram, which plots the response units (RU) versus time.
-
Fit the association and dissociation curves to a suitable kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
-
Trustworthiness and Expertise: SPR provides rich kinetic information that is not available from endpoint assays like traditional radioligand binding. The label-free nature of SPR avoids potential artifacts from labeling the ligand. Proper surface chemistry and regeneration conditions are crucial for obtaining high-quality, reproducible data.
Signaling Pathway of Cholecystokinin Receptors
The binding of CCK or its analogues to CCK receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC).
References
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Fmoc-3,4-dimethoxy-L-phenylalanine
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of laboratory chemicals are not merely procedural hurdles; they are integral to the integrity of our research and the well-being of our community. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Fmoc-3,4-dimethoxy-L-phenylalanine, a key building block in peptide synthesis.[1][2] By understanding the principles behind these procedures, we can ensure a safe laboratory environment and maintain full regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is essential. While specific toxicity data for this compound is not extensively documented, it is prudent to treat it as a potentially hazardous chemical, guided by information from similar Fmoc-protected amino acids.[3]
Potential Health Effects:
-
Inhalation: May be harmful if inhaled as a dust, potentially causing respiratory tract irritation.[4][5]
-
Skin Contact: May cause skin irritation.[6]
-
Eye Contact: May cause serious eye irritation.[6]
-
Ingestion: May be harmful if swallowed.[5]
Environmental Hazards:
-
Some N-Fmoc protected amino acids may cause long-lasting harmful effects to aquatic life.[7] Therefore, it is critical to prevent this compound from entering drains or the environment.[4][7][8][9]
This initial risk assessment informs every subsequent step of the disposal process, from the selection of personal protective equipment to the final waste stream designation.
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the potential hazards, the following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[8][9][10] |
| Eye Protection | Safety goggles or glasses. | Shields eyes from airborne particles and accidental splashes.[8][9][10] |
| Skin and Body | Laboratory coat. | Protects clothing and skin from contamination.[10] |
| Respiratory | Use in a well-ventilated area. A respirator may be required when handling large quantities of powder outside of a fume hood.[10] | Minimizes inhalation of dust particles.[4][7][8][9] |
Step-by-Step Disposal Protocol
The guiding principle for chemical disposal is to manage waste in a manner that is safe, compliant, and environmentally responsible. Under no circumstances should this compound be disposed of down the drain.[3]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions.[11]
-
Designate a Waste Container: Use a dedicated, chemically compatible container for the collection of solid this compound waste.[3][12] The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[12][13]
-
Collect the Waste: Carefully transfer the solid waste into the designated container using a spatula or other appropriate tool to minimize dust formation.[7][8][9]
-
Rinsate from Contaminated Glassware: If rinsing glassware that contained the compound, the rinsate should be collected as hazardous waste. Triple-rinse the container, collecting all rinsate in a designated liquid hazardous waste container.[3]
Step 2: Labeling the Waste Container
Accurate and clear labeling is a cornerstone of safe laboratory practice and a requirement by regulatory bodies like the EPA.[14]
-
Attach a Hazardous Waste Label: The label must include the words "Hazardous Waste."[14]
-
Identify the Contents: Clearly write the full chemical name: "this compound."[3] Avoid using abbreviations or chemical formulas.
-
Indicate Hazards: Note the potential hazards (e.g., "Irritant").
Step 3: Storage of Chemical Waste
Proper storage of hazardous waste is regulated to ensure safety within the laboratory.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated and properly marked SAA.[12][14] This area should be at or near the point of generation and under the control of laboratory personnel.[15][16]
-
Segregation: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, acids, and bases.[5][17]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[12]
Step 4: Arranging for Final Disposal
The final disposal of hazardous chemical waste must be handled by professionals to ensure compliance with all federal, state, and local regulations.[18]
-
Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS department or a designated safety officer.
-
Licensed Waste Disposal Contractor: Your institution will have a licensed hazardous waste disposal contractor responsible for the collection, transport, and ultimate disposal of the chemical waste.[3] These contractors utilize methods such as incineration or other approved treatments to render the waste less harmful.[11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Regulatory Framework: Adherence to National Standards
All laboratory waste disposal procedures are governed by a framework of regulations designed to protect both laboratory personnel and the environment.
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[19][20] This plan must include procedures for the safe handling and disposal of hazardous chemicals.[20]
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13] Laboratories are considered hazardous waste generators and must comply with regulations regarding waste identification, storage, labeling, and disposal.[14][15] For academic laboratories, Subpart K provides alternative, more flexible standards for managing hazardous waste.[16]
By adhering to the procedures outlined in this guide, you are not only ensuring your personal safety but also upholding the rigorous standards set forth by these regulatory bodies. This commitment is fundamental to responsible scientific practice.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. fishersci.com [fishersci.com]
- 7. peptide.com [peptide.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. kilobio.com [kilobio.com]
- 11. usbioclean.com [usbioclean.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. epa.gov [epa.gov]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. peptide.com [peptide.com]
- 19. osha.gov [osha.gov]
- 20. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Handling Fmoc-3,4-dimethoxy-L-phenylalanine
For the dedicated researchers, scientists, and drug development professionals advancing the frontiers of peptide synthesis, the mastery of our chemical tools is fundamental. Fmoc-3,4-dimethoxy-L-phenylalanine is a specialized building block, and like any precision instrument, its handling demands both respect and a deep understanding of its properties. This guide moves beyond a simple checklist; it is a distillation of field-proven insights designed to ensure your safety, the integrity of your experiments, and the reliability of your results. We will explore the causality behind each procedural choice, building a framework of self-validating protocols that empower you to work with confidence.
Hazard Assessment: A Proactive Stance on Safety
While a specific Safety Data Sheet (SDS) for every novel derivative is not always available, a robust safety protocol is built by evaluating the constituent parts of the molecule and related structures. This compound is an Fmoc-protected amino acid, a class of compounds that are typically fine, crystalline powders.
The primary, immediate physical hazard is the generation of airborne dust during handling, such as weighing or transfer. Inhalation of fine particulates can cause respiratory tract irritation.[1][2] Furthermore, contact with eyes can cause irritation.[1][2] Analogous compounds, such as Fmoc-D-phenylalanine, are categorized as causing skin and serious eye irritation.[2] The 3,4-dimethoxy-phenyl moiety, as seen in related structures like 3,4-Dimethoxybenzaldehyde, is also classified as a skin and eye irritant.[3]
Therefore, we must operate under the conservative principle that this compound is a potential skin, eye, and respiratory irritant. This assessment forms the logical basis for the personal protective equipment (PPE) and handling protocols that follow.
Personal Protective Equipment (PPE): Your Primary Line of Defense
Effective PPE is non-negotiable. The goal is to create an impermeable barrier between you and the chemical, mitigating the risks identified above. The selection of PPE should be guided by a risk assessment of the specific tasks you are performing.[4]
PPE Selection Summary
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles | Required. Protects against airborne dust and accidental splashes. Must conform to ANSI Z87.1 standards (indicated by a "Z87" marking).[4] |
| Face Shield | Recommended. Use in conjunction with goggles during procedures with a high splash risk, such as when working with larger volumes or during cleavage from the resin.[4] | |
| Hand Protection | Disposable Nitrile Gloves | Required. Provides a barrier against incidental skin contact. Inspect gloves for defects before use and remove them immediately if contact with the chemical occurs, followed by hand washing.[5][6] Double-gloving is a prudent measure for extended operations. |
| Body Protection | Laboratory Coat | Required. Protects skin and personal clothing from contamination by dust or splashes.[5] |
| Respiratory Protection | N95 Respirator / Dust Mask | Required when handling powder outside of a fume hood. Prevents the inhalation of fine dust particles generated during weighing and transfer.[4][5] |
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned laboratory task.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: From Vial to Vessel
Safe handling is a matter of procedural discipline. The following steps are designed to minimize exposure and maintain the purity of the compound.
Protocol 1: Weighing and Handling the Solid Compound
The primary risk during this step is the generation and inhalation of airborne powder.
-
Preparation: Don your full required PPE (safety goggles, lab coat, nitrile gloves). If not working in a fume hood, an N95 respirator is mandatory.
-
Use of Engineering Controls: Whenever possible, perform all manipulations of the solid compound within a certified chemical fume hood or a powder containment hood.[5] This provides the highest level of protection by drawing airborne particles away from your breathing zone.
-
Weighing:
-
Use a dedicated spatula for this chemical.
-
Open the container slowly to avoid creating a plume of dust.
-
Tap the spatula gently to transfer the powder to the weigh boat; avoid dropping it from a height.
-
Close the primary container immediately after dispensing.
-
-
Dissolution: When dissolving the compound, add the solvent to the vessel containing the powder slowly. Avoid adding the powder to a stirred vortex of solvent, which can aerosolize the material.
-
Cleanup: Clean the spatula and weighing area with a damp cloth or towel to capture any residual dust. Do not dry sweep, as this will aerosolize the powder. Dispose of the cleaning materials as solid chemical waste.
Disposal Plan: A Cradle-to-Grave Responsibility
All waste generated from the handling and use of this compound must be treated as hazardous chemical waste.[4] Improper disposal poses a risk to both personnel and the environment.
Protocol 2: Waste Segregation and Disposal
-
Waste Segregation: At the point of generation, separate waste into two distinct streams: solid and liquid. This is critical for proper disposal by your institution's environmental health and safety (EHS) department.
-
Solid Waste Collection:
-
Designate a specific, sealable container labeled "Hazardous Solid Chemical Waste."
-
Into this container, place all contaminated disposable items: nitrile gloves, weigh boats, pipette tips, and paper towels used for cleanup.[4]
-
-
Liquid Waste Collection:
-
Designate a separate, sealable, and chemically compatible container labeled "Hazardous Liquid Chemical Waste."
-
Collect all solutions containing the compound. This includes residues from reaction vessels and solvents used for washing, such as Dimethylformamide (DMF) or piperidine solutions used in Fmoc deprotection.[4]
-
Crucially, never pour any of this waste down the drain. [4]
-
-
Final Disposal: Once waste containers are full, ensure they are tightly sealed and stored in a designated satellite accumulation area. Follow your institutional procedures for requesting a pickup from EHS.
Chemical Waste Disposal Workflow
This diagram illustrates the correct pathway for waste generated during your workflow.
Caption: Waste stream segregation and disposal process.
By integrating these principles and protocols into your daily laboratory practice, you not only ensure your personal safety but also uphold the standards of scientific integrity and environmental responsibility.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
